Peg(2000)-dspe
Description
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Properties
Molecular Formula |
C133H264NO55P |
|---|---|
Molecular Weight |
2788.5 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C133H264NO55P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-131(135)186-128-130(189-132(136)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)129-188-190(138,139)187-37-36-134-133(137)185-127-126-184-125-124-183-123-122-182-121-120-181-119-118-180-117-116-179-115-114-178-113-112-177-111-110-176-109-108-175-107-106-174-105-104-173-103-102-172-101-100-171-99-98-170-97-96-169-95-94-168-93-92-167-91-90-166-89-88-165-87-86-164-85-84-163-83-82-162-81-80-161-79-78-160-77-76-159-75-74-158-73-72-157-71-70-156-69-68-155-67-66-154-65-64-153-63-62-152-61-60-151-59-58-150-57-56-149-55-54-148-53-52-147-51-50-146-49-48-145-47-46-144-45-44-143-43-42-142-41-40-141-39-38-140-3/h130H,4-129H2,1-3H3,(H,134,137)(H,138,139)/t130-/m1/s1 |
InChI Key |
ZTKRPKUFADROTE-PQXSQUMWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of DSPE-PEG(2000)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and common applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG(2000)), a critical component in advanced drug delivery systems.
Core Molecular Structure
DSPE-PEG(2000) is an amphiphilic block copolymer, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments. This dual nature is fundamental to its function, allowing it to act as a bridge between lipid-based nanostructures and the aqueous physiological environment. The molecule is composed of two primary components: a lipid anchor (DSPE) and a hydrophilic polymer chain (PEG).
The DSPE Anchor: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine
The hydrophobic anchor of the molecule is DSPE, a saturated phospholipid.[1] Its structure consists of:
-
A Glycerol (B35011) Backbone: A three-carbon molecule that forms the central scaffold.
-
Two Stearic Acid Chains: These are long, saturated fatty acid chains (C18:0) esterified to the first and second carbons of the glycerol backbone.[1] The saturation of these chains results in a rigid and tightly packed lipid structure, which contributes to the formation of stable lipid bilayers with a high phase transition temperature (approximately 74°C).[1]
-
A Phosphoethanolamine Headgroup: This polar headgroup is attached to the third carbon of the glycerol backbone via a phosphate (B84403) linkage.[1] It is this headgroup that serves as the attachment point for the PEG polymer.
The overall structure of DSPE makes it highly biocompatible and non-toxic, ideal for use in pharmaceutical formulations.[1]
The PEG Chain: Poly(ethylene glycol) 2000
The hydrophilic segment is a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of approximately 2000 Daltons.[2] PEG is a polyether compound composed of repeating ethylene (B1197577) oxide units, with the general formula H−(O−CH₂−CH₂)n−OH.[3][4][5]
Key properties of PEG(2000) include:
-
Hydrophilicity: Its repeating ether units make it highly soluble in water.[2]
-
Biocompatibility: PEG is considered biologically inert, non-toxic, and non-immunogenic.[6]
-
Flexibility: The polymer chain is highly flexible and dynamic, creating a protective hydrophilic corona around nanoparticles.
The Covalent Linkage
The DSPE lipid and the PEG polymer are covalently linked. Typically, the linkage occurs between the amine group of the phosphoethanolamine headgroup of DSPE and a reactive group on the PEG chain. This creates a stable conjugate where the hydrophobic DSPE can anchor itself within a lipid bilayer, while the hydrophilic PEG chain extends into the surrounding aqueous medium.[7] The terminal end of the PEG chain can be further modified with functional groups (e.g., amine, maleimide, carboxyl) to attach targeting ligands such as antibodies or peptides.[8]
Quantitative Data Summary
The physicochemical properties of DSPE-PEG(2000) and its constituent parts are summarized below. Note that the molecular weight for PEG-containing molecules is an average due to the polydispersity of the polymer.[7]
| Compound | Chemical Formula | Average Molecular Weight ( g/mol ) | Key Properties |
| DSPE | C₄₁H₈₂NO₈P | 748.1[1] | Saturated phospholipid, forms stable bilayers.[1] |
| PEG(2000) | H(OCH₂CH₂)nOH (n ≈ 45) | ~2000[2][5] | Hydrophilic, biocompatible, non-immunogenic polymer.[2][6] |
| DSPE-PEG(2000) Amine | C₁₃₂H₂₆₆N₃O₅₄P | ~2790.5[7] | Amphiphilic copolymer with a terminal amine for conjugation.[7] |
The Functional Rationale: PEGylation for Enhanced Drug Delivery
The conjugation of PEG to a lipid anchor like DSPE, a process known as PEGylation, is a cornerstone of modern nanomedicine. The primary goal is to improve the pharmacokinetic profile of liposomes and lipid nanoparticles (LNPs).
When incorporated into a liposome (B1194612), the DSPE portion inserts into the lipid bilayer, while the PEG chains form a dense, hydrophilic cloud on the liposome's surface. This "steric shield" physically hinders the binding of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[9] By evading the RES, PEGylated nanoparticles can circulate in the bloodstream for significantly longer periods.[9]
Experimental Protocol: Preparation of PEGylated Liposomes via Lipid Film Hydration
This protocol describes a standard laboratory method for preparing small unilamellar vesicles (SUVs) incorporating DSPE-PEG(2000). This technique is widely used for encapsulating hydrophilic drugs.
Materials
-
Primary structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Stabilizing lipid: Cholesterol
-
PEGylated lipid: DSPE-PEG(2000)
-
Organic solvent: Chloroform or a chloroform:methanol mixture (e.g., 85:15 v/v)[7]
-
Aqueous buffer: Phosphate-buffered saline (PBS, pH 7.4) or other suitable buffer
-
Drug to be encapsulated (optional)
Methodology
-
Lipid Dissolution: The lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) at a desired molar ratio, such as 55:40:5) are dissolved in the organic solvent in a round-bottom flask.
-
Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask. The flask is typically kept under vacuum for an additional 1-2 hours to ensure complete removal of residual solvent.
-
Hydration: The lipid film is hydrated with the aqueous buffer (containing the hydrophilic drug, if applicable). The hydration is performed above the phase transition temperature of the primary lipid (for DSPC, this is ~55°C). The solution is gently agitated, causing the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): The MLV suspension is subjected to a size reduction process to form SUVs with a more uniform size distribution. Common methods include:
-
Extrusion: The suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Sonication: Using a probe or bath sonicator to break down the MLVs.
-
-
Purification: Unencapsulated drug and other impurities are removed from the final liposome suspension. This is typically achieved through size exclusion chromatography (e.g., using a Sephadex column) or dialysis.
References
- 1. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | 1069-79-0 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. barusgolden.com [barusgolden.com]
- 4. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 5. kimyagaran.com [kimyagaran.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crodapharma.com [crodapharma.com]
An In-depth Technical Guide to the Physical Properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], commonly abbreviated as DSPE-PEG(2000), is an amphiphilic polymer-lipid conjugate extensively utilized in the fields of drug delivery, nanotechnology, and biomedical research. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor covalently bonded to a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Da.[1] This structure allows DSPE-PEG(2000) to spontaneously self-assemble in aqueous environments into stable micellar nanoparticles.[2]
The DSPE portion provides a hydrophobic core capable of encapsulating poorly water-soluble drugs, while the PEG chain forms a hydrophilic corona that sterically stabilizes the nanoparticles.[2] This "stealth" characteristic conferred by the PEG layer helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[2][3] A thorough understanding of its physical properties is critical for the rational design and optimization of effective nanocarrier systems. This guide provides a detailed overview of the key physical characteristics of DSPE-PEG(2000), methodologies for their determination, and relevant experimental workflows.
Core Physical and Chemical Properties
The fundamental properties of DSPE-PEG(2000) are summarized below. The molecular weight is an average value due to the inherent polydispersity of the PEG polymer chain.
| Property | Value | Reference |
| Chemical Formula | C₁₃₂H₂₆₆N₃O₅₄P (average) | [4] |
| Average Molecular Weight | ~2805.5 g/mol | [1][5] |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | 53 - 54 °C | [7] |
Solubility Profile
DSPE-PEG(2000) exhibits solubility in a range of aqueous and organic solvents, which is a critical consideration for formulation development. Heating and sonication are often required to achieve complete dissolution.
| Solvent | Solubility | Conditions |
| Water (H₂O) | 25 mg/mL | Ultrasonic and warming to 60°C required[6][8] |
| Ethanol | 25 mg/mL | Ultrasonic and warming to 60°C required[6][8] |
| DMSO | 50 mg/mL | Ultrasonic required[6][8] |
| Chloroform:Methanol (85:15) | 5 mg/mL | [4] |
Micellar and Thermal Properties
In aqueous solutions, DSPE-PEG(2000) self-assembles into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). These micelles possess distinct thermal characteristics related to the lipid core.
| Property | Value | Conditions / Notes |
| Critical Micelle Concentration (CMC) | ~1 µM (1 x 10⁻⁶ M) | In HEPES buffered saline[9][10] |
| 10 - 20 µM | In pure water[10] | |
| Phase Transition Temperature (Tₘ) | 12.8 °C | Endothermic peak upon heating, representing the melting of the lipid core from a glassy to a fluid phase[9][11] |
| Transition Enthalpy (ΔH) | 39 ± 4.2 kJ/mol | [9] |
| Hydrodynamic Diameter | 10.7 - 16.0 nm | Spheroidal micelles[9] |
| 2 - 15 nm | Dependent on solvent and concentration[10] | |
| Aggregation Number (Nₐgg) | ~90 monomers per micelle | [9][10] |
Experimental Protocols
The characterization of DSPE-PEG(2000) involves several key analytical techniques. Detailed methodologies for these experiments are provided below.
Micelle and Liposome Preparation via Thin-Film Hydration
This is a common method for preparing DSPE-PEG(2000) micelles or for incorporating the lipid into liposomal formulations.[6]
Methodology:
-
Dissolution: Dissolve DSPE-PEG(2000) and any other lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[6]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This results in the formation of a thin, homogeneous lipid film on the inner surface of the flask.[6]
-
Drying: Dry the film further under high vacuum for at least 8 hours to remove any residual solvent.[9]
-
Hydration: Add an aqueous buffer (e.g., HEPES, PBS, or deionized water) to the flask.[6] Hydrate the film by gentle agitation at a temperature above the lipid phase transition temperature (e.g., 60-90°C) for approximately 10-60 minutes.[6][9] This process swells the lipid film, causing it to detach and form multilamellar vesicles or micelles.
-
Homogenization: To achieve a uniform size distribution, sonicate the resulting suspension using a bath or tip sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9]
Determination of Phase Transition Temperature (Tₘ) by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in the lipid assembly, such as the melting of the DSPE acyl chains.[12]
Methodology:
-
Sample Preparation: Prepare a hydrated DSPE-PEG(2000) micelle suspension (typically at a concentration of 1 wt% or higher) as described in the protocol above.
-
Instrument Setup: Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Sample Loading: Accurately weigh and hermetically seal a small aliquot of the lipid suspension into an aluminum DSC pan. Prepare an identical reference pan containing only the buffer used for hydration.
-
Thermal Scan: Place both pans in the DSC cell. Equilibrate the system at a starting temperature (e.g., 0°C).
-
Data Acquisition: Heat the sample and reference pans at a constant rate (e.g., 2-10 °C/min) over the desired temperature range (e.g., 0°C to 80°C).[12] The instrument will record the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The phase transition is observed as an endothermic peak on the resulting thermogram. The peak maximum corresponds to the phase transition temperature (Tₘ), and the area under the peak is used to calculate the enthalpy of the transition (ΔH).[9]
Measurement of Hydrodynamic Diameter by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of nanoparticles in suspension.[13]
Methodology:
-
Sample Preparation: Prepare a DSPE-PEG(2000) micellar solution at the desired concentration (e.g., 1 wt% in HEPES buffer).[9] Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Instrument Setup: Allow the DLS instrument's laser to warm up and stabilize. Set the measurement parameters, including the scattering angle (commonly 90° or 173°), solvent viscosity, and refractive index.
-
Measurement: Pipette the sample into a clean cuvette and place it in the instrument's temperature-controlled sample holder. Allow the sample to equilibrate thermally.
-
Data Acquisition: Initiate the measurement. The instrument records the intensity fluctuations of the scattered laser light over time. These fluctuations are processed using an autocorrelation function to determine the translational diffusion coefficient.
-
Data Analysis: The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles from the diffusion coefficient. The polydispersity index (PDI) is also reported, indicating the breadth of the size distribution.
Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy
This method utilizes a hydrophobic fluorescent probe that exhibits a change in its fluorescence properties upon partitioning from the aqueous environment into the hydrophobic core of the micelles.[10]
Methodology:
-
Probe Selection: Use a hydrophobic fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or pyrene.
-
Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., methanol). Prepare a concentrated stock solution of DSPE-PEG(2000) in the desired aqueous buffer.
-
Sample Preparation: Create a series of vials containing DSPE-PEG(2000) solutions at varying concentrations (spanning the expected CMC) by serial dilution of the stock solution.
-
Probe Addition: Add a small aliquot of the probe stock solution to each vial, ensuring the final probe concentration is low and constant across all samples. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid affecting micellization.
-
Incubation: Incubate the samples in the dark to allow for equilibration of the probe between the aqueous phase and the micelles.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorimeter at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Plot the fluorescence intensity as a function of the logarithm of the DSPE-PEG(2000) concentration. The plot will typically show two intersecting lines. The concentration at the intersection point, where a sharp increase in fluorescence intensity occurs, is taken as the CMC.[10]
Visualizations of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the formulation and characterization of DSPE-PEG(2000) nanoparticles.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Peg2000 dspe | C133H267N2O55P | CID 406952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. abstracts.biomaterials.org [abstracts.biomaterials.org]
The "Stealth" Advantage: A Technical Guide to the Mechanism of Action of DSPE-PEG(2000) in Liposomes
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) into liposomal drug delivery systems represents a cornerstone of modern nanomedicine. This technical guide provides an in-depth exploration of the core mechanisms through which DSPE-PEG(2000) enhances the therapeutic efficacy of liposome-encapsulated agents. By forming a protective hydrophilic corona on the liposome (B1194612) surface, DSPE-PEG(2000) imparts "stealth" characteristics, fundamentally altering the liposome's interaction with the biological environment. This guide will detail the physicochemical effects, biological consequences, and key experimental protocols relevant to the application of DSPE-PEG(2000) in advanced drug delivery.
Core Mechanism of Action: The "Stealth" Effect
The primary role of DSPE-PEG(2000) in liposomes is to create a steric barrier that shields the liposome from recognition and subsequent clearance by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[1][2] This "stealth" effect is achieved through the long, flexible, and hydrophilic polyethylene (B3416737) glycol (PEG) chains.
Key attributes of the DSPE-PEG(2000) mechanism include:
-
Reduced Opsonization: The dense layer of PEG chains on the liposome surface sterically hinders the binding of opsonins, which are plasma proteins that mark foreign particles for phagocytosis.[1] This prevention of opsonization is a critical first step in evading the immune system.
-
Prolonged Systemic Circulation: By avoiding rapid clearance by the MPS, DSPE-PEG(2000)-modified liposomes, often referred to as "stealth" or "PEGylated" liposomes, exhibit significantly extended circulation times in the bloodstream.[3][4] This prolonged presence increases the probability of the liposome reaching its target tissue.
-
Enhanced Stability: The PEG corona provides colloidal stability, preventing the aggregation of liposomes in biological fluids.[5][6] This is achieved through steric repulsion between the PEG chains of adjacent liposomes.
-
Facilitation of the Enhanced Permeability and Retention (EPR) Effect: The extended circulation time of stealth liposomes is a prerequisite for their passive accumulation in tumor tissues.[2][7] The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow for the extravasation and retention of these long-circulating nanoparticles, a phenomenon known as the EPR effect.[8][9]
Quantitative Impact of DSPE-PEG(2000) on Liposome Properties
The molar percentage of DSPE-PEG(2000) incorporated into the lipid bilayer is a critical formulation parameter that significantly influences the physicochemical properties of the resulting liposomes. The following table summarizes the general trends observed with increasing concentrations of DSPE-PEG(2000).
| Molar Percentage of DSPE-PEG(2000) | Liposome Size (Hydrodynamic Diameter) | Polydispersity Index (PDI) | Zeta Potential | Drug Encapsulation Efficiency | In Vitro Drug Release |
| Low (e.g., 1-5 mol%) | Generally decreases with increasing concentration.[2][10] | Tends to decrease, indicating a more homogenous size distribution.[1] | Moves towards neutral (less negative).[11] | May decrease, particularly for lipophilic drugs.[12] | Can be slowed due to increased bilayer stability.[8] |
| Optimal (e.g., 5-10 mol%) | Often reaches a minimum size in this range before potentially increasing again.[13] | Typically low, indicating good size homogeneity. | Approaches neutrality. | A balance between stealth properties and sufficient drug loading is often achieved. | Release is generally sustained. |
| High (e.g., >10 mol%) | May increase due to changes in vesicle morphology or PEG chain conformation.[13] | Can increase, suggesting a less uniform population. | Remains near neutral. | Can be significantly reduced. | May be further slowed, but bilayer integrity can be compromised at very high concentrations. |
Key Experimental Protocols
Preparation of DSPE-PEG(2000) Liposomes by Thin-Film Hydration
This is a common method for preparing liposomes in a laboratory setting.[14][15]
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Procedure:
-
Dissolve the lipids (primary phospholipid, cholesterol, and DSPE-PEG(2000)) and any lipophilic drug in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing any hydrophilic drug) by rotating the flask at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
For size reduction and to form unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done for an odd number of passes (e.g., 11-21 times).
-
The resulting liposome suspension can be purified to remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Characterization of Liposome Size and Zeta Potential
Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI): DLS is a standard technique to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension.[16][17]
Procedure:
-
Dilute the liposome suspension with the appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).
-
Perform the measurement according to the instrument's software. The key outputs are the Z-average diameter (an intensity-weighted average size) and the PDI (a measure of the broadness of the size distribution). A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Zeta Potential Measurement: Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability in suspension.
Procedure:
-
Dilute the liposome suspension in the appropriate buffer.
-
Load the sample into a specialized zeta potential cuvette.
-
Place the cuvette in the instrument.
-
The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential.
In Vitro Drug Release Assay using the Dialysis Method
This method assesses the rate at which the encapsulated drug is released from the liposomes over time.[18][19][20]
Materials:
-
Drug-loaded liposome suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Release medium (e.g., PBS at a relevant pH, sometimes with additives like serum to mimic in vivo conditions)
-
Shaking incubator or water bath
-
Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Place a known volume and concentration of the drug-loaded liposome suspension into the dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time points, withdraw a sample from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples.
-
Calculate the cumulative percentage of drug released over time.
Cellular Uptake Analysis by Flow Cytometry
This technique provides a quantitative measure of the internalization of fluorescently labeled liposomes by cells.[12][13][21]
Materials:
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)
-
Cell culture of the desired cell line
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled liposomes at a specific concentration for various time points (or with varying concentrations for a fixed time).
-
After incubation, wash the cells with cold PBS to remove non-internalized liposomes.
-
Harvest the cells (e.g., by trypsinization).
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of liposome uptake.
Visualizing the Mechanisms and Workflows
The "Stealth" Mechanism: Evading Opsonization and the Mononuclear Phagocyte System
Caption: DSPE-PEG(2000) creates a steric barrier, preventing opsonin binding and subsequent MPS clearance.
The Enhanced Permeability and Retention (EPR) Effect
Caption: PEGylated liposomes extravasate through leaky tumor vasculature and are retained due to poor lymphatic drainage.
Experimental Workflow: Liposome Preparation and Characterization
Caption: A typical workflow for the preparation and characterization of DSPE-PEG(2000) liposomes.
Cellular Uptake via Endocytosis
Caption: PEGylated liposomes are typically internalized by cells through endocytic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Composition and Structure of Liposomes - Creative Biolabs [creative-biolabs.com]
- 3. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]
- 4. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nanomedicinelab.com [nanomedicinelab.com]
- 9. researchgate.net [researchgate.net]
- 10. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 11. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. expresspharma.in [expresspharma.in]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
The Role of DSPE-PEG(2000) in Steric Stabilization of Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) and its critical role in the steric stabilization of nanoparticles. This guide will cover the fundamental principles of steric stabilization, the impact of DSPE-PEG(2000) on nanoparticle properties, quantitative data from relevant studies, and detailed experimental protocols for nanoparticle formulation and characterization.
Introduction to Steric Stabilization and DSPE-PEG(2000)
Nanoparticles in a colloidal suspension are prone to aggregation due to attractive forces such as van der Waals forces. Steric stabilization is a mechanism to counteract these forces by introducing a layer of polymeric material on the nanoparticle surface. This layer creates a physical barrier that prevents nanoparticles from coming into close contact and aggregating.
DSPE-PEG(2000) is an amphiphilic polymer-lipid conjugate widely employed for this purpose. It consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Daltons. The DSPE anchor integrates into the lipid bilayer of liposomes or the surface of other nanoparticles, while the flexible, hydrophilic PEG chain extends into the surrounding aqueous medium. This PEG layer forms a hydrated "stealth" coating that provides steric hindrance, preventing both aggregation and recognition by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in vivo.[1]
Mechanism of DSPE-PEG(2000)-Mediated Steric Stabilization
The stabilizing effect of DSPE-PEG(2000) is primarily attributed to two phenomena:
-
Osmotic Repulsion: When two PEGylated nanoparticles approach each other, the PEG chains begin to interpenetrate. This increases the local concentration of PEG in the interstitial space, creating an osmotic pressure that draws solvent into the region and forces the particles apart.
-
Entropic Repulsion (Volume Restriction): The flexible PEG chains adopt a random coil conformation in solution. As two particles get closer, the available volume for these chains to move is restricted. This decrease in conformational entropy is thermodynamically unfavorable, leading to a repulsive force that keeps the nanoparticles dispersed.
The following diagram illustrates the mechanism of steric stabilization provided by DSPE-PEG(2000) on a nanoparticle surface.
Caption: DSPE-PEG(2000) provides steric stabilization.
Quantitative Impact of DSPE-PEG(2000) on Nanoparticle Properties
The incorporation of DSPE-PEG(2000) into nanoparticle formulations has a quantifiable impact on their physicochemical properties. The following tables summarize data from various studies, illustrating these effects.
Table 1: Effect of DSPE-PEG(2000) Concentration on Nanoparticle Size and Polydispersity Index (PDI)
| DSPE-PEG(2000):Soluplus Ratio (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
Data adapted from a study on DSPE-PEG2000 and Soluplus nanoparticles.[2]
Table 2: Influence of DSPE-PEG(2000) on Liposome Characteristics
| Liposome Formulation | DSPE-PEG(2000) (mol%) | Average Particle Size (nm) | Zeta Potential (mV) |
| Non-PEGylated | 0 | 129-162 | More Negative |
| PEGylated | Not Specified | 112-126 | Slightly More Negative |
Data adapted from a study on docetaxel-loaded liposomes.[3]
Experimental Protocols
This section provides detailed methodologies for the formulation of DSPE-PEG(2000)-stabilized nanoparticles and their subsequent characterization.
Nanoparticle Formulation: Thin-Film Hydration Method
The thin-film hydration method is a common technique for preparing liposomes and lipid-based nanoparticles.[4]
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG(2000)
-
Drug to be encapsulated (optional)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
-
Vacuum pump
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids, DSPE-PEG(2000), and any lipophilic drugs in an organic solvent in a round-bottom flask.[5]
-
Remove the organic solvent using a rotary evaporator. This will form a thin lipid film on the inner surface of the flask.[5]
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer. The temperature of the buffer should be above the transition temperature of the lipids.[4]
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform nanoparticles, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.[4]
-
Nanoparticle Characterization
4.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution profile of small particles in suspension.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering.
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
-
Data Analysis: The instrument will report the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI), which is a measure of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
4.2.2. Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles and is a key indicator of the stability of a colloidal dispersion.
Equipment:
-
Zeta potential analyzer (often integrated with a DLS instrument)
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, typically a low ionic strength buffer.
-
Measurement:
-
Load the sample into the specific zeta potential cell.
-
Place the cell into the instrument.
-
The instrument applies an electric field and measures the velocity of the particles to determine the zeta potential.
-
-
Data Analysis: The zeta potential is reported in millivolts (mV). For sterically stabilized nanoparticles, the zeta potential may be close to neutral. However, a sufficiently high positive or negative zeta potential (typically > ±20 mV) can contribute to electrostatic stabilization.[2]
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, provide a visual representation of the experimental workflow for nanoparticle formulation and characterization, as well as the logical relationship of factors influencing nanoparticle properties.
References
Hydrophilic-Lipophilic Balance of DSPE-PEG(2000): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the Hydrophilic-Lipophilic Balance (HLB) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)). This key excipient plays a pivotal role in the formulation of advanced drug delivery systems, including liposomes and micelles. Its amphiphilic nature, quantified by the HLB value, is critical for the stability, solubility, and in vivo performance of nanoparticle-based therapeutics.
Understanding the Hydrophilic-Lipophilic Balance (HLB)
The HLB system is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] This balance is crucial in the formation and stabilization of emulsions and is a key consideration in the design of drug delivery vehicles.[3][4] The HLB value of a surfactant determines its suitability for various applications, such as emulsification, solubilization, and wetting.[1][2]
Quantitative Data: HLB of DSPE-PEG(2000)
The HLB value of DSPE-PEG(2000) can be estimated using established theoretical methods. The most common of these is Griffin's method, which is particularly suited for non-ionic surfactants and is based on the molecular weight of the hydrophilic portion of the molecule.[1][5]
Table 1: Calculated HLB Value of DSPE-PEG(2000) and its Components
| Component | Molecular Weight ( g/mol ) | Contribution to HLB Calculation |
| DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) | ~748.07[6] | Lipophilic Portion |
| PEG(2000) (Polyethylene Glycol) | ~2000[7][8][9][10] | Hydrophilic Portion |
| DSPE-PEG(2000) | ~2790.52 [11][12][13] | Total Molecule |
| Calculated HLB (Griffin's Method) | N/A | ~14.3 |
Note: The molecular weights are approximate and can vary slightly based on the polydispersity of the PEG chain.
Experimental Protocols
While theoretical calculations provide a useful estimate, the effective HLB of a surfactant can also be determined experimentally.
Theoretical Calculation of HLB using Griffin's Method
Griffin's method is a widely used approach for calculating the HLB of non-ionic surfactants.[1][5][14]
Protocol:
-
Determine the molecular weight of the hydrophilic portion (Mh): For DSPE-PEG(2000), the hydrophilic part is the polyethylene (B3416737) glycol (PEG) chain, which has an average molecular weight of approximately 2000 g/mol .[7][8][9][10]
-
Determine the total molecular weight of the molecule (M): The total molecular weight of DSPE-PEG(2000) is the sum of the molecular weights of the DSPE and PEG(2000) components, which is approximately 2790.52 g/mol .[11][12][13]
-
Calculate the HLB value using the formula: [1][5] HLB = 20 * (Mh / M) HLB = 20 * (2000 / 2790.52) ≈ 14.3
Experimental Determination of Required HLB (rHLB)
The required HLB (rHLB) of an oil or a combination of lipids to be emulsified can be determined experimentally. This method helps in selecting the optimal surfactant or surfactant blend for a stable formulation.
Protocol:
-
Prepare a series of surfactant blends: Use two surfactants with known HLB values, one high and one low, and mix them in varying ratios to create a range of HLB values.
-
Formulate emulsions: Prepare a series of emulsions using the oil phase (or lipid mixture) and each of the surfactant blends.
-
Observe emulsion stability: Evaluate the stability of each emulsion over time by observing for phase separation, creaming, or coalescence.
-
Identify the optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion corresponds to the rHLB of the oil phase.
Visualizations
Structure of DSPE-PEG(2000)
The amphiphilic nature of DSPE-PEG(2000) is evident in its molecular structure, which consists of a hydrophobic DSPE anchor and a hydrophilic PEG chain.
Role in Liposome Formulation and Drug Delivery
DSPE-PEG(2000) is a critical component in the formation of "stealth" liposomes, which are designed to evade the immune system and prolong circulation time in the body.[15][16]
References
- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 2. Hydrophilic-lipophilic balance [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 6. GSRS [precision.fda.gov]
- 7. usbio.net [usbio.net]
- 8. moleculardepot.com [moleculardepot.com]
- 9. Polyethylene Glycol 2000 | 25322-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. kimyagaran.com [kimyagaran.com]
- 11. Avanti Polar Lipids DSPE-PEG 2000 AMINE 100MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. Peg2000 dspe | C133H267N2O55P | CID 406952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. jrhessco.com [jrhessco.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Function of DSPE Anchor and PEG Chain in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) with polyethylene (B3416737) glycol (PEG) has revolutionized the field of drug delivery. This technical guide provides a comprehensive overview of the critical roles the DSPE anchor and the PEG chain play in the formulation and efficacy of nanocarrier-based therapeutics. We delve into the physicochemical properties of DSPE-PEG, its impact on nanoparticle characteristics, and the mechanisms by which it enhances drug circulation time and enables targeted delivery. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of complex biological processes to serve as a vital resource for researchers in the field.
Core Principles: The Amphiphilic Nature and Stealth Properties of DSPE-PEG
DSPE-PEG is an amphiphilic co-polymer, a molecule with both a hydrophobic (water-fearing) and a hydrophilic (water-loving) component. The DSPE moiety, a phospholipid, constitutes the hydrophobic anchor, while the PEG chain provides a hydrophilic corona.[1][2] This dual nature is fundamental to its function in drug delivery systems.
-
The DSPE Anchor: Securing the Shield. The DSPE anchor is a saturated 18-carbon phospholipid that readily inserts into the lipid bilayer of nanocarriers like liposomes and lipid nanoparticles (LNPs).[2] Its hydrophobic nature ensures stable incorporation within the carrier's core structure, effectively anchoring the PEG chains to the nanoparticle surface. This stable anchoring is crucial for maintaining the integrity of the PEG shield in the physiological environment.[3][4]
-
The PEG Chain: The "Stealth" Shield. The PEG chain is a flexible, hydrophilic polymer that forms a hydrated layer on the surface of the nanoparticle.[2][5] This layer sterically hinders the adsorption of opsonin proteins from the bloodstream.[6] Opsonins are blood components that mark foreign particles for recognition and clearance by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen. By preventing opsonization, the PEG chain creates a "stealth" effect, allowing the nanocarrier to evade the body's immune surveillance and significantly prolong its circulation time in the bloodstream.[2][5] This extended circulation is critical for the drug to reach its target tissue, particularly in passive targeting strategies that rely on the Enhanced Permeability and Retention (EPR) effect in tumors.[7][8]
Quantitative Impact of DSPE-PEG on Nanoparticle Properties
The incorporation of DSPE-PEG into nanocarrier formulations has a quantifiable impact on their physicochemical properties and in vivo performance. The molar percentage of DSPE-PEG and the molecular weight of the PEG chain are key parameters that can be modulated to optimize drug delivery systems.
Effect of DSPE-PEG Molar Concentration
The concentration of DSPE-PEG in a liposomal formulation directly influences the size, stability, and circulation half-life of the nanoparticles.
| DSPE-PEG Mol% | Effect on Liposome (B1194612) Size | Effect on Circulation Half-life | Reference(s) |
| 0% | Baseline | Shortest | [1][2] |
| Up to 4% | Generally decreases size | Significantly increases | [2][9][10] |
| ~5-8% | May show an anomalous size peak | Reaches a plateau or optimal increase | [9][10] |
| >8% | Tends to decrease size further | May not significantly increase further | [9][10] |
Table 1: Influence of DSPE-PEG molar concentration on key liposome parameters.
Effect of PEG Molecular Weight
The molecular weight of the PEG chain also plays a crucial role in the efficacy of the "stealth" effect and, consequently, the circulation time of the nanocarrier.
| PEG Molecular Weight (Da) | Effect on Circulation Half-life | Reference(s) |
| < 2000 | Moderate increase | [11][12] |
| 2000 | Significant increase, commonly used standard | [11][12][13] |
| > 2000 (e.g., 5000) | Can provide a longer half-life, but may hinder cellular uptake | [11][12][14] |
Table 2: Impact of PEG molecular weight on the circulation half-life of nanoparticles.
Drug Loading and Encapsulation Efficiency
The inclusion of DSPE-PEG can influence the drug loading capacity and encapsulation efficiency (EE) of nanocarriers. While high drug loading is often desirable, it can also impact the in vivo performance of the formulation.
| Drug | Nanocarrier Formulation | Drug Loading | Encapsulation Efficiency (%) | Reference(s) |
| Doxorubicin (B1662922) | PEGylated Liposomes (HSPC:Chol:mPEG2000-DSPE) | 12.9% (w/w Dox/HSPC) | >99.5% | [1] |
| Doxorubicin | PEGylated Liposomes (HSPC:Chol:mPEG2000-DSPE) | 2.4% (w/w Dox/HSPC) | >99.5% | [1] |
| Doxorubicin | pH-sensitive liposomes (DPPC, Chol, DSPE-PEG2000-NH2) | 1:6 (drug-to-lipid ratio) | ~97% | [15] |
Table 3: Examples of drug loading and encapsulation efficiency in DSPE-PEG formulated nanocarriers.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the preparation and characterization of DSPE-PEGylated nanoparticles.
Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[1][16][17][18][19]
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of defined pore size
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids in the organic solvent in the round-bottom flask. Ensure a clear, homogenous solution is formed.
-
Film Formation: Remove the organic solvent using a rotary evaporator. This will form a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be above the transition temperature of the lipids.
-
Drying: Further dry the lipid film under a high vacuum for several hours to overnight to remove any residual solvent.
-
Hydration: Add the aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the lipid transition temperature. Agitate the flask vigorously (e.g., by vortexing or shaking) to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).
Nanoparticle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[4][14][20][21][22]
Materials:
-
Nanoparticle suspension
-
DLS instrument
-
Cuvettes
-
Appropriate solvent for dilution (e.g., filtered PBS)
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration with a filtered solvent to avoid multiple scattering effects. The solution should be visually clear or slightly hazy.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including solvent viscosity and refractive index, and the desired temperature.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's sample holder. Initiate the measurement. The instrument's software will record the fluctuations in scattered light intensity over time.
-
Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides the size distribution (polydispersity index, PDI). The zeta potential, which indicates the surface charge and stability of the nanoparticle suspension, can also be measured using the same instrument with an appropriate electrode-containing cuvette.
Determination of Drug Encapsulation Efficiency
This protocol describes a common method for determining the percentage of a drug that is successfully encapsulated within liposomes using UV-Vis spectrophotometry.[6][12][23][24]
Materials:
-
Drug-loaded liposome suspension
-
Method for separating free drug from liposomes (e.g., ultracentrifugation, size exclusion chromatography, or dialysis)
-
UV-Vis spectrophotometer
-
Reagent to lyse liposomes (e.g., Triton X-100 or an appropriate organic solvent)
Procedure:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug.
-
Ultracentrifugation: Pellet the liposomes, leaving the free drug in the supernatant.
-
Size Exclusion Chromatography: Pass the sample through a column that separates the larger liposomes from the smaller, free drug molecules.
-
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or the collected fractions using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. A standard curve of the drug should be prepared to determine the concentration from the absorbance reading.
-
Quantification of Total Drug: Take an aliquot of the original, unseparated drug-loaded liposome suspension. Lyse the liposomes by adding a detergent like Triton X-100 to release the encapsulated drug. Measure the total drug concentration using the spectrophotometer.
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Mechanisms of Action and Cellular Interactions
The DSPE-PEG conjugate not only provides stealth characteristics but also serves as a versatile platform for active targeting by attaching specific ligands to the distal end of the PEG chain.
Passive Targeting via the EPR Effect
The prolonged circulation time afforded by the PEG chain is a prerequisite for the passive accumulation of nanoparticles in tumor tissues.
References
- 1. Reexamining the effects of drug loading on the in vivo performance of PEGylated liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biochempeg.com [biochempeg.com]
- 14. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents | MDPI [mdpi.com]
- 15. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 17. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Rapid Internalization of Nanoparticles by Human Cells at the Single Particle Level - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunoliposomes doubly targeted to transferrin receptor and to α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Critical Micelle Concentration of DSPE-PEG(2000): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)). DSPE-PEG(2000) is a widely utilized phospholipid-polymer conjugate in the field of drug delivery for the formation of sterically stabilized micelles, often referred to as "stealth" micelles. These nanocarriers are of significant interest for encapsulating hydrophobic drugs, enhancing their solubility, prolonging circulation times, and enabling targeted delivery.[1] A key parameter governing the stability and in vivo performance of these micelles is the Critical Micelle Concentration (CMC). The CMC is the concentration at which the individual DSPE-PEG(2000) monomers (unimers) begin to self-assemble into micelles, and it is a critical indicator of the stability of the micelles upon dilution in physiological fluids.[1]
Quantitative Data Summary
The CMC of DSPE-PEG(2000) is highly dependent on the solvent conditions, particularly the ionic strength. Below is a summary of reported CMC values in various aqueous media.
| Solvent/Buffer | Method | Temperature (°C) | CMC (µM) | CMC (mg/mL) | Reference |
| Pure Water | Fluorescence Spectroscopy (DPH probe) | 25 | 10 - 20 | ~0.028 - 0.056 | [2] |
| Pure Water | Not Specified | Not Specified | 10 - 25 | ~0.028 - 0.070 | [2] |
| HEPES Buffered Saline (pH 7.4) | Fluorescence Spectroscopy | Not Specified | 0.5 - 1.0 | ~0.0014 - 0.0028 | [2] |
| 0.01 M HEPES buffer (pH 7.4, 0.01 M NaCl) | Not Specified | Not Specified | ~1 | ~0.0028 | [3] |
Note: The molecular weight of DSPE-PEG(2000) is approximately 2805.5 g/mol , which was used for the conversion from µM to mg/mL.
Experimental Protocols
The determination of the CMC of DSPE-PEG(2000) is crucial for the characterization of micellar formulations. The following are detailed protocols for the most common experimental methods used.
Pyrene (B120774) Fluorescence Spectroscopy
This is the most widely used method for determining the CMC of DSPE-PEG(2000) micelles. The hydrophobic fluorescent probe, pyrene, preferentially partitions into the hydrophobic core of the micelles as they form. This change in the microenvironment of the pyrene molecules leads to a change in their fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is sensitive to the polarity of the probe's surroundings.[1]
Materials:
-
DSPE-PEG(2000)
-
Pyrene
-
Acetone (B3395972) (or another suitable organic solvent)
-
Aqueous buffer of choice (e.g., pure water, PBS, HEPES)
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Sample Preparation:
-
Prepare a series of dilutions of the DSPE-PEG(2000) stock solution in the aqueous buffer, covering a concentration range that brackets the expected CMC.
-
To a set of clean vials, add a small aliquot of the pyrene stock solution.[1] The final concentration of pyrene in each sample should be very low, typically around 0.6 µM.[1]
-
Evaporate the organic solvent (acetone) from the vials, for instance, by using a gentle stream of nitrogen or by leaving them in a fume hood.
-
Add the prepared DSPE-PEG(2000) dilutions to the vials containing the pyrene residue.
-
Incubate the samples, typically overnight at room temperature and protected from light, to ensure the complete partitioning of pyrene into the micellar cores.[1]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the intensity ratio of I₁/I₃ for each DSPE-PEG(2000) concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-PEG(2000) concentration.
-
The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve or by fitting the data to a Boltzmann sigmoidal equation.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. While not as common as fluorescence spectroscopy for determining the CMC, it can be used to observe the formation of micelles. Below the CMC, only small unimers are present, and the scattered light intensity will be low. As micelles form above the CMC, there is a significant increase in the particle size and, consequently, a sharp increase in the scattering intensity.
Materials:
-
DSPE-PEG(2000)
-
Aqueous buffer of choice
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation:
-
DLS Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C) for a few minutes.[1]
-
Perform the DLS measurement to obtain the scattered light intensity (usually reported in kilo counts per second, kcps) and the hydrodynamic diameter.
-
-
Data Analysis:
-
Plot the scattered light intensity as a function of the DSPE-PEG(2000) concentration.
-
The plot will show a sharp increase in intensity at the point where micelles begin to form.
-
The CMC is determined as the concentration at the intersection of the two linear regions of the plot (before and after the sharp increase).
-
Surface Tensiometry
Surface tensiometry measures the surface tension of a liquid. Surfactant molecules like DSPE-PEG(2000) are surface-active, meaning they accumulate at the air-water interface, reducing the surface tension. As the concentration of DSPE-PEG(2000) increases, the surface tension decreases until the interface becomes saturated. At this point, any further addition of DSPE-PEG(2000) results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant.
Materials:
-
DSPE-PEG(2000)
-
Aqueous buffer of choice
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Sample Preparation:
-
Prepare a series of DSPE-PEG(2000) solutions in the desired aqueous buffer with concentrations spanning the expected CMC.
-
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each DSPE-PEG(2000) solution.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the DSPE-PEG(2000) concentration.
-
The plot will show a decrease in surface tension followed by a plateau.
-
The CMC is the concentration at which the break in the curve occurs, which can be determined by the intersection of the two linear portions of the graph.[6]
-
Visualizations
Experimental Workflow for CMC Determination using Pyrene Fluorescence Spectroscopy
Caption: Workflow for CMC determination of DSPE-PEG(2000) using pyrene fluorescence spectroscopy.
Logical Relationship in CMC Determination
Caption: The relationship between DSPE-PEG(2000) concentration and micelle formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
The Amphiphilic Nature of PEGylated Phospholipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the amphiphilic nature of PEGylated phospholipids (B1166683), crucial components in modern drug delivery systems. These molecules, which possess both hydrophilic (water-loving) and lipophilic (fat-loving) properties, are instrumental in the formulation of nanoparticles, such as liposomes and micelles, for enhanced therapeutic efficacy. This guide provides a comprehensive overview of their structure, physicochemical properties, and the experimental methodologies used for their characterization.
The Dual Personality: Understanding Amphiphilicity
PEGylated phospholipids are synthetic polymers composed of a hydrophilic polyethylene (B3416737) glycol (PEG) chain covalently linked to a hydrophobic phospholipid anchor. This unique molecular architecture is the cornerstone of their utility in drug delivery.
-
The Hydrophilic Head: The PEG chain forms a hydrated, flexible corona on the surface of nanoparticles. This "stealth" layer provides steric hindrance, which reduces opsonization (the process of marking foreign particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged circulation half-life of the drug carrier in the bloodstream.
-
The Lipophilic Tail: The phospholipid anchor, typically composed of two fatty acid chains, readily integrates into the lipid bilayer of liposomes or the hydrophobic core of micelles. This allows for stable incorporation of the PEGylated lipid into the nanocarrier structure.
This amphiphilic character dictates the self-assembly of these molecules in aqueous environments, leading to the formation of various nanostructures that can encapsulate both hydrophobic and hydrophilic drug molecules.
Quantitative Physicochemical Properties
The behavior of PEGylated phospholipids in solution is governed by several key physicochemical parameters. Understanding these properties is critical for the rational design of drug delivery systems with desired characteristics.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which individual PEGylated phospholipid molecules (unimers) begin to self-assemble into micelles. Below the CMC, the molecules exist predominantly as monomers. Above the CMC, micelles are formed in equilibrium with a small concentration of unimers. A lower CMC value indicates greater stability of the micelles upon dilution in the bloodstream.
The CMC is influenced by factors such as the length of the PEG chain and the nature of the phospholipid anchor. Generally, a longer PEG chain leads to a higher CMC due to the increased hydrophilicity and steric hindrance, which can oppose micelle formation.[1]
Hydrophilic-Lipophilic Balance (HLB)
The HLB is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant. The scale ranges from 0 to 20, with lower values indicating a more lipophilic molecule and higher values indicating a more hydrophilic molecule.[2] The HLB value is a crucial parameter for selecting appropriate surfactants for the formation of stable emulsions and other colloidal systems. For PEGylated phospholipids, the HLB value is primarily determined by the molecular weight of the hydrophilic PEG portion relative to the entire molecule.
Table 1: Physicochemical Properties of Common PEGylated Phospholipids
| PEGylated Phospholipid | Phospholipid Anchor | PEG Molecular Weight (Da) | Critical Micelle Concentration (CMC) (µM) | Hydrophilic-Lipophilic Balance (HLB) (Calculated) |
| DSPE-PEG2000 | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine | 2000 | 0.5 - 2.0[1][3][4] | ~18 |
| DSPE-PEG3000 | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine | 3000 | ~1.0[1] | ~19 |
| DSPE-PEG5000 | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine | 5000 | 1.0 - 1.5[1][3] | ~19 |
| DMPE-PEG2000 | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine | 2000 | - | ~18 |
| DPPE-PEG2000 | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine | 2000 | - | ~18 |
Note: The CMC values can vary depending on the experimental conditions (e.g., temperature, buffer composition, and measurement technique). HLB values are estimated using Griffin's method.
Experimental Protocols
Accurate characterization of PEGylated phospholipids is essential for quality control and formulation development. The following sections detail the methodologies for key experiments.
Synthesis of DSPE-PEG2000
This protocol describes a common method for the synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000).
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
N-Hydroxysuccinimide-PEG2000-maleimide (NHS-PEG2000-MAL)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Dialysis membrane (MWCO 1 kDa)
-
Deionized water
Procedure:
-
Dissolve DSPE (1 molar equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add TEA (1.5 molar equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve NHS-PEG2000-MAL (1.2 molar equivalents) in anhydrous DCM.
-
Slowly add the NHS-PEG2000-MAL solution to the DSPE solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Remove the DCM by rotary evaporation to obtain a thin lipid film.
-
Hydrate the lipid film with deionized water.
-
Purify the product by dialysis against deionized water for 48 hours, with frequent water changes, using a 1 kDa MWCO membrane to remove unreacted reagents and byproducts.
-
Lyophilize the purified solution to obtain DSPE-PEG2000 as a white powder.
-
Characterize the final product using techniques such as ¹H NMR and mass spectrometry to confirm its structure and purity.
Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy
This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.
Materials:
-
PEGylated phospholipid
-
Pyrene
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the PEGylated phospholipid in PBS at a concentration well above the expected CMC.
-
Prepare a stock solution of pyrene in acetone (e.g., 1 mM).
-
-
Sample Preparation:
-
Prepare a series of dilutions of the PEGylated phospholipid stock solution in PBS, covering a wide concentration range around the expected CMC.
-
To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. The final concentration of acetone should be kept low (e.g., < 0.1% v/v) to avoid affecting micellization.
-
Allow the samples to equilibrate for at least 2 hours at the desired temperature in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer.
-
Set the excitation wavelength to 335 nm and record the emission spectrum from 350 to 450 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically found around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (I₁/I₃) for each sample.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the PEGylated phospholipid concentration.
-
The plot will show a sigmoidal decrease in the I₁/I₃ ratio as the concentration increases. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation and the partitioning of pyrene into the hydrophobic micellar core.[5]
-
Visualizing the Role of PEGylated Phospholipids
Graphical representations are invaluable for understanding the complex processes involving PEGylated phospholipids. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.
Cellular Uptake of PEGylated Liposomes
PEGylated liposomes are typically internalized by cells through endocytosis. The specific pathway can vary depending on the cell type and the liposome (B1194612) formulation.
Caption: Cellular uptake pathway of PEGylated liposomes via endocytosis.
Experimental Workflow for Liposome Preparation and Characterization
The following diagram outlines a typical workflow for the preparation and characterization of PEGylated liposomes.
Caption: Workflow for PEGylated liposome preparation and characterization.
Conclusion
The amphiphilic nature of PEGylated phospholipids is a fundamental property that enables their widespread use in advanced drug delivery systems. By carefully selecting the phospholipid anchor and the PEG chain length, researchers can fine-tune the physicochemical properties of the resulting nanocarriers to optimize drug loading, stability, and pharmacokinetic profiles. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the development and evaluation of novel and effective nanomedicines.
References
The Pivotal Role of DSPE-PEG(2000) in mRNA Vaccine Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unprecedented success of mRNA vaccines has brought to the forefront the critical role of their delivery system: the lipid nanoparticle (LNP). These LNPs are meticulously engineered multicomponent systems designed to protect the delicate mRNA payload and facilitate its delivery into target cells. Among the essential lipid components, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], or DSPE-PEG(2000), plays a multifaceted and indispensable role. This technical guide provides an in-depth exploration of the functions of DSPE-PEG(2000) in mRNA vaccine formulations, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Functions of DSPE-PEG(2000) in mRNA-LNP Formulations
DSPE-PEG(2000) is an amphiphilic molecule comprising a phospholipid anchor (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Daltons. This unique structure imparts several crucial properties to the LNP formulation.
1. Steric Stabilization and Control of Particle Size: The PEG chain of DSPE-PEG(2000) forms a hydrophilic corona on the surface of the LNP. This "PEGylation" provides a steric barrier that prevents the aggregation of nanoparticles during formulation and storage, ensuring a homogenous and stable suspension.[1] The molar concentration of DSPE-PEG(2000) is a critical parameter that can be modulated to control the final size of the LNPs. Generally, increasing the concentration of DSPE-PEG(2000) leads to the formation of smaller nanoparticles.
2. The "Stealth" Effect and Prolonged Circulation: The hydrophilic PEG shield sterically hinders the adsorption of opsonin proteins from the bloodstream. This opsonization process would otherwise mark the LNPs for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By evading the immune system's surveillance, DSPE-PEG(2000) imparts "stealth" characteristics to the LNPs, significantly prolonging their circulation half-life.[2] This extended circulation time increases the probability of the LNPs reaching their target tissues and cells.
3. Modulation of Biodistribution and Transfection Efficiency: The density and desorption rate of the PEG layer, influenced by the lipid anchor (in this case, the C18 saturated acyl chains of DSPE), play a crucial role in the in vivo fate of the LNPs. DSPE-PEG(2000), with its longer C18 lipid anchor, exhibits slower desorption from the LNP surface compared to PEG-lipids with shorter anchors (e.g., DMG-PEG with C14 chains).[3][4] While a stable PEG coat is essential for prolonged circulation, its presence can also hinder cellular uptake and endosomal escape, a phenomenon often referred to as the "PEG dilemma". Therefore, the optimal concentration of DSPE-PEG(2000) represents a balance between stability and circulation time on one hand, and efficient cellular uptake and mRNA release on the other.
Quantitative Data on the Impact of DSPE-PEG(2000)
The molar percentage of DSPE-PEG(2000) in the lipid mixture is a critical quality attribute that is carefully optimized during the development of mRNA vaccines. The following tables summarize the impact of varying DSPE-PEG(2000) concentration on the physicochemical properties and in vivo performance of mRNA-LNPs, based on data from various studies.
Table 1: Effect of DSPE-PEG(2000) Concentration on Physicochemical Properties of mRNA-LNPs
| Molar Ratio of DSPE-PEG:DMG-PEG (Total PEG-Lipid = 1.5 mol%) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) | Reference |
| 0.1:1.4 | ~70 | < 0.06 | Near-neutral | > 95% | [3] |
| 0.5:1 | ~70 | < 0.06 | Near-neutral | > 95% | [3] |
| 1:0.5 | ~70 | < 0.06 | Near-neutral | > 95% | [3] |
Note: In this study, the total PEG-lipid content was kept constant while the ratio of long-chain (DSPE-PEG) to short-chain (DMG-PEG) was varied.
Table 2: Impact of DSPE-PEG(2000) on In Vivo Performance of mRNA-LNPs
| Molar Ratio of DSPE-PEG:DMG-PEG (Total PEG-Lipid = 1.5 mol%) | Blood Half-Life | Liver Accumulation | Spleen Accumulation | In Vivo Transfection Efficiency | Reference |
| 0.1:1.4 | Shorter | Higher | Lower | Higher in liver | [2][3] |
| 1:0.5 | Longer | Lower | Higher | Lower in off-target organs | [2][3] |
Note: Higher proportions of DSPE-PEG lead to longer circulation times and altered biodistribution, with decreased accumulation in the liver and increased accumulation in the spleen.[2][3] Transfection efficiency in off-target organs tends to decrease with higher DSPE-PEG content.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of mRNA-LNPs containing DSPE-PEG(2000).
In Vitro Transcription of mRNA
Objective: To synthesize mRNA molecules encoding the antigen of interest.
Methodology:
-
Plasmid DNA Linearization: A plasmid containing the T7 promoter, the gene of interest, and a poly(A) tail sequence is linearized using a restriction enzyme that cuts downstream of the poly(A) tail.
-
In Vitro Transcription (IVT) Reaction: The linearized DNA template is added to an IVT reaction mixture containing T7 RNA polymerase, ribonucleoside triphosphates (NTPs, including a modified nucleotide like N1-methylpseudouridine-5'-triphosphate to reduce immunogenicity), and an RNase inhibitor.
-
Co-transcriptional Capping: A cap analog (e.g., CleanCap® reagent) is included in the IVT reaction to add a 5' cap structure to the mRNA, which is crucial for translation initiation and stability.
-
DNA Template Removal: After the transcription reaction, the DNA template is degraded by adding DNase I.
-
mRNA Purification: The synthesized mRNA is purified using methods such as lithium chloride precipitation or chromatography to remove enzymes, unincorporated nucleotides, and other reaction components.
-
Quality Control: The integrity and purity of the mRNA are assessed using methods like agarose (B213101) gel electrophoresis or capillary electrophoresis. The concentration is determined by UV spectrophotometry.
Formulation of mRNA-LNPs using Microfluidics
Objective: To encapsulate mRNA into LNPs with controlled size and composition.
Methodology:
-
Preparation of Lipid Stock Solution: The lipids, including an ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and DSPE-PEG(2000), are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Preparation of mRNA Aqueous Solution: The purified mRNA is dissolved in an acidic aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a controlled flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing leads to the self-assembly of LNPs, encapsulating the mRNA as the polarity of the solvent changes.
-
Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This process also neutralizes the surface charge of the ionizable lipids.
Characterization of mRNA-LNPs
Objective: To determine the key physicochemical properties of the formulated LNPs.
Methodology:
-
Size and Polydispersity Index (PDI) Measurement: The hydrodynamic diameter and PDI of the LNPs are measured by Dynamic Light Scattering (DLS).
-
Zeta Potential Measurement: The surface charge of the LNPs is determined by measuring their electrophoretic mobility in an electric field using a zeta potential analyzer.
-
mRNA Encapsulation Efficiency Quantification: The encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay). The fluorescence of the dye is measured in the presence and absence of a detergent (e.g., Triton X-100). The detergent disrupts the LNPs, releasing the encapsulated mRNA and leading to a significant increase in fluorescence. The encapsulation efficiency is calculated as: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
In Vivo Evaluation of mRNA-LNP Vaccine Efficacy in Mice
Objective: To assess the immunogenicity and protective efficacy of the mRNA vaccine.
Methodology:
-
Animal Immunization: A group of mice (e.g., C57BL/6) is immunized with the mRNA-LNP vaccine, typically via intramuscular injection. A control group receives a placebo (e.g., empty LNPs or buffer).
-
Sample Collection: Blood samples are collected at various time points post-immunization to analyze the antibody response. Spleens may be harvested to assess T-cell responses.
-
Antibody Titer Measurement: The levels of antigen-specific antibodies (e.g., IgG) in the serum are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
T-cell Response Analysis: Antigen-specific T-cell responses can be evaluated by techniques such as ELISpot or intracellular cytokine staining followed by flow cytometry, measuring the production of cytokines like IFN-γ.
-
Challenge Study (for infectious disease models): After the immunization schedule is complete, the mice are challenged with the live pathogen to assess the protective efficacy of the vaccine by monitoring survival rates and viral load.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the biological pathways involved in the action of mRNA vaccines.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DSPE-PEG(2000) Micelle Preparation for Drug Encapsulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is an amphiphilic polymer widely used in drug delivery systems.[1] Its structure, which includes a hydrophobic distearoyl lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) head, allows it to self-assemble into core-shell micellar structures in aqueous solutions.[1][2] These sterically stabilized micelles are effective nanocarriers for drugs with poor water solubility, which they sequester in their hydrophobic core.[1][2] The PEGylated corona provides a "stealth" characteristic, which reduces recognition by the reticuloendothelial system, prolonging systemic circulation time and enhancing tumor uptake.[1][3]
These application notes provide detailed protocols for the formulation of DSPE-PEG(2000) micelles, both with and without a therapeutic payload, and for their subsequent biophysical characterization.
Core Concepts: DSPE-PEG(2000) Micelles for Drug Solubilization
DSPE-PEG(2000) is an amphiphilic block copolymer. The DSPE portion is a lipid, which makes it hydrophobic, while the PEG chain is hydrophilic.[2] In an aqueous environment, these molecules self-assemble into core-shell structures known as micelles.[2] The hydrophobic DSPE tails form the core of the micelle, creating a reservoir for encapsulating poorly water-soluble drugs. The hydrophilic PEG chains form the outer shell, which interfaces with the aqueous medium, preventing aggregation and providing a "stealth" characteristic that helps the micelles evade the immune system and prolong circulation time in the body.[2]
Experimental Protocols
Two primary methods for the formulation of DSPE-PEG(2000) micelles are the thin-film hydration technique, which is ideal for encapsulating hydrophobic drugs, and the direct dissolution method for creating empty micelles.[1]
Protocol 1: Preparation of Drug-Loaded DSPE-PEG(2000) Micelles using the Thin-Film Hydration Method
This method is a robust technique for encapsulating hydrophobic agents.[1][2]
Materials:
-
DSPE-PEG(2000)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin, Cabozantinib)[1][2][4]
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture)[1]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[1][5]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (e.g., 0.22 µm)[1]
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG(2000) and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.[1][2]
-
Film Formation: Attach the flask to a rotary evaporator to remove the organic solvent at a controlled temperature (e.g., 60°C), forming a thin, uniform lipid film on the inner surface of the flask.[2][6]
-
Drying: Further dry the film under a high vacuum for at least 4 hours to remove any residual solvent.[2]
-
Hydration: Hydrate the thin film with a predetermined volume of the aqueous buffer. This is typically performed above the phase transition temperature of the lipid.[2] The mixture should be agitated to ensure complete hydration of the film, leading to the formation of a micellar suspension.
-
Sonication/Extrusion: To obtain a uniform size distribution, sonicate the micellar suspension using a water bath sonicator or pass it through an extruder with a specific pore size.[6]
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1] Store the formulation at 4°C.[1]
Protocol 2: Preparation of Empty DSPE-PEG(2000) Micelles by Direct Dissolution
This is a simpler method for preparing micelles without a drug payload.[1]
Materials:
-
DSPE-PEG(2000)
-
Aqueous buffer (e.g., deionized water, PBS pH 7.4)[5]
Procedure:
-
Dissolution: Dissolve DSPE-PEG(2000) in the aqueous buffer at a concentration above its critical micelle concentration (CMC).[7] Gentle heating (e.g., to 60°C) and stirring may be required to facilitate dissolution.[7]
-
Filtration: Allow the solution to cool to room temperature and filter it through a 0.22 µm syringe filter to remove any non-dissolved aggregates.[1]
Characterization of DSPE-PEG(2000) Micelles
Proper characterization is critical to ensure the quality, stability, and efficacy of the micelle formulation.[1]
Protocol 3: Determination of Micelle Size and Zeta Potential
This procedure uses Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the prepared micelles.[2]
Instrument:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Nano ZS)[8]
Procedure:
-
Sample Preparation: Dilute the micelle suspension with the same aqueous buffer used for hydration to an appropriate concentration for DLS measurement.
-
Measurement:
-
For size measurement, equilibrate the sample at a controlled temperature (e.g., 25°C) and measure the hydrodynamic diameter and polydispersity index (PDI).
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility to determine the surface charge.
-
Protocol 4: Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which DSPE-PEG(2000) monomers begin to self-assemble into micelles. A low CMC indicates stable micelles.[9] A common method for determining CMC uses a fluorescent probe like pyrene (B120774).[1]
Instrument:
-
Fluorimeter[9]
Procedure:
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., pyrene in acetone). Prepare a series of DSPE-PEG(2000) solutions in the aqueous buffer with concentrations spanning the expected CMC.[1]
-
Sample Preparation: Add a small aliquot of the probe stock solution to each DSPE-PEG(2000) dilution. The final probe concentration should be very low (e.g., ~0.6 µM for pyrene). Evaporate the organic solvent.[1]
-
Incubation: Incubate the samples overnight at room temperature in the dark to allow for probe partitioning into the micelle cores.[1]
-
Fluorescence Measurement: Measure the fluorescence emission spectra. The ratio of the intensity of the first and third vibrational peaks of pyrene (I1/I3) is plotted against the logarithm of the DSPE-PEG(2000) concentration. The CMC is determined from the inflection point of this plot.[1]
Protocol 5: Determination of Drug Loading Content and Encapsulation Efficiency
Instrument:
-
HPLC or UV-Vis Spectrophotometer[1]
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using methods like dialysis against the buffer, ultrafiltration, or size exclusion chromatography.[1]
-
Quantification:
-
Measure the concentration of the free, unencapsulated drug in the filtrate or dialysate (C_free).
-
Disrupt the micelles using a suitable organic solvent (e.g., methanol) to release the encapsulated drug. Measure the total drug concentration in this disrupted solution (C_total).[1]
-
-
Calculations:
-
Drug Loading Content (DLC %): (Mass of drug in micelles / Mass of drug-loaded micelles) x 100
-
Encapsulation Efficiency (EE %): ((Total drug - Free drug) / Total drug) x 100
-
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | |||
| DSPE-PEG(2000) | ~1 µM | HEPES buffered saline | [5] |
| DSPE-PEG(2000) | 10 - 20 µM | Water | [5] |
| DSPE-PEG(2000) | 0.5 - 1.5 µM | - | [10] |
| DSPE-PEG(2000) | ~1 x 10⁻⁶ M | - | [9] |
| Micelle Size (Hydrodynamic Diameter) | |||
| DSPE-PEG(2000) | 2 - 15 nm | Dependent on solvent and concentration | [5] |
| DSPE-PEG(2000) | ~15 nm | 5 mM in buffer | [5] |
| Doxorubicin-loaded DSPE-PEG(2000) | 16.5 - 20 nm | - | [11] |
| Ridaforolimus-loaded DSPE-PEG(2000) | 33 ± 15 nm | - | [8][12] |
| Isoliquiritigenin-loaded DSPE-PEG(2000) | 40.87 ± 4.82 nm | - | [13] |
| Aggregation Number (Nagg) | |||
| DSPE-PEG(2000) | ~90 | 5 mM in buffer | [5][11] |
| DSPE-PEG(2000) | < 8 | In water | [5] |
| Drug Loading & Encapsulation Efficiency | |||
| Paclitaxel | Loading Content: 5%, Encapsulation Efficiency: 88% | Mixed micelles with PHIS-PEG | [4] |
| Ridaforolimus | Solubility increased ~40 times (to 8.9 mg/mL) | - | [8][12] |
| Isoliquiritigenin | Drug Loading: 7.63 ± 2.62%, Encapsulation Efficiency: 68.17 ± 6.23% | - | [13] |
Visualizations
Caption: Workflow for the Thin-Film Hydration Method.
Caption: Workflow for the Direct Dissolution Method.
Caption: Key Characterization Steps for DSPE-PEG(2000) Micelles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Film Hydration using DSPE-PEG(2000)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the thin-film hydration method for the preparation of liposomes and nanoparticles incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)). This method is widely used for the encapsulation of a variety of therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles.[1]
Introduction to Thin-Film Hydration with DSPE-PEG(2000)
The thin-film hydration technique is a cornerstone for the formulation of lipid-based nanoparticles.[2] It involves the dissolution of lipids, including the amphiphilic polymer DSPE-PEG(2000), in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[3] This film is then hydrated with an aqueous solution to spontaneously form multilamellar vesicles (MLVs). Subsequent processing, such as sonication or extrusion, can be employed to produce small unilamellar vesicles (SUVs) with a uniform size distribution.[3]
DSPE-PEG(2000) is a critical component in modern drug delivery systems. The DSPE lipid anchor ensures its incorporation into the lipid bilayer, while the hydrophilic PEG chain provides a "stealth" characteristic. This PEGylated surface reduces recognition by the reticuloendothelial system, prolonging systemic circulation time and enhancing the accumulation of the nanoparticles in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[4][5]
Experimental Protocols
This protocol describes a general procedure for preparing liposomes incorporating DSPE-PEG(2000) using the thin-film hydration method.[6][7]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
Organic solvent (e.g., chloroform, methanol, or a 2:1 v/v mixture)[8]
-
Aqueous hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Ammonium Sulfate 300 mM pH 4)[8]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Lipid Dissolution:
-
Accurately weigh the desired amounts of DSPC, cholesterol, and DSPE-PEG(2000). A common molar ratio is 56:38:5 (HSPC:Cholesterol:DSPE-PEG(2000)), similar to the formulation of Doxil®.[9] Another example is a molar ratio of 33:62:5 (Cholesterol:SPC:DSPE-PEG2000).[6]
-
Dissolve the lipids in a suitable organic solvent in a round-bottom flask.[8] Ensure all lipids are fully dissolved.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C).[8]
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[1]
-
-
Drying:
-
To ensure complete removal of any residual organic solvent, further dry the lipid film under a high vacuum for at least 2-4 hours.[1]
-
-
Hydration:
-
Add the pre-warmed aqueous hydration buffer to the flask containing the lipid film.[8]
-
Agitate the flask by hand or on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 30-60 minutes. This process hydrates the lipid film, leading to the formation of multilamellar vesicles (MLVs). The solution will typically appear milky.[7]
-
-
Size Reduction (Optional but Recommended):
-
Sonication: To reduce the size of the MLVs, sonicate the suspension using a probe sonicator or a bath sonicator.[6] Sonication should be performed in short bursts on ice to prevent overheating and lipid degradation.
-
Extrusion: For a more uniform size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.[3]
-
-
Purification:
-
To remove any unencapsulated material (if a drug was included in the hydration buffer), the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.[3]
-
-
Sterilization:
-
Filter the final liposome solution through a 0.22 µm syringe filter for sterilization.[1]
-
Data Presentation
The following tables summarize typical quantitative data obtained for nanoparticles prepared using the thin-film hydration method with DSPE-PEG(2000).
Table 1: Physicochemical Properties of DSPE-PEG(2000) Formulations
| Formulation Composition (Molar Ratio) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000/Soluplus (10:1 w/w) | 36.5 | 0.900 | -28.5 | [10] |
| DSPE-PEG2000/Soluplus (5:1 w/w) | 80.8 | 0.644 | -29.2 | [10] |
| DSPE-PEG2000/Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 | [10] |
| DSPE-PEG2000 alone | 52.0 | 0.952 | -38.0 | [10] |
| Podophyllotoxin-loaded Lc-Lps | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | [11] |
| Negatively-charged liposomes | 140.8 ± 1.86 | < 0.3 | - | [12] |
Table 2: Encapsulation Efficiency and Drug Loading
| Drug | Lipid Composition | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Podophyllotoxin | DSPE-mPEG2000 modified | 87.11 ± 1.77 | - | [11] |
| Timosaponin AIII | DSPC:DSPE-PEG2000 (8:2) | ~80-95 (depending on drug ratio) | ~10-15 (depending on drug ratio) | [13] |
| Ridaforolimus | DSPE-PEG2000 | 77.52 ± 1.66 | - | [14] |
| CPT-11 | DSPE-mPEG2000 | - | - | [15] |
Note: Encapsulation efficiency and drug loading are highly dependent on the specific drug, lipid composition, and preparation method used.
Visualizations
Caption: Workflow for the Thin-Film Hydration method.
Caption: Cellular uptake and trafficking of nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. biochempeg.com [biochempeg.com]
- 10. mdpi.com [mdpi.com]
- 11. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
Applications of DSPE-PEG(2000) in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a versatile and widely utilized phospholipid-polymer conjugate in the field of drug delivery. Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG(2000) chain, enables the formation of stable nanocarriers such as liposomes and micelles. The PEGylated surface provides "stealth" characteristics, prolonging systemic circulation by evading the mononuclear phagocyte system, which enhances the potential for both passive and active targeting of therapeutic agents to disease sites.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of DSPE-PEG(2000) in targeted drug delivery.
Application Notes
Passive Targeting in Oncology
The enhanced permeability and retention (EPR) effect is a key mechanism for passive tumor targeting.[5] Nanoparticles formulated with DSPE-PEG(2000) exhibit prolonged circulation times, allowing them to preferentially accumulate in tumor tissues where the vasculature is leaky and lymphatic drainage is impaired.[2][5] This leads to a higher concentration of the encapsulated drug at the tumor site, improving therapeutic efficacy while minimizing systemic toxicity.[6][7]
Commonly Used Drugs:
Active Targeting Strategies
For more precise delivery, the distal end of the DSPE-PEG(2000) chain can be functionalized with targeting ligands that bind to specific receptors overexpressed on cancer cells or other pathological tissues.[2][9] This active targeting approach further enhances cellular uptake and intracellular drug delivery.
Targeting Ligands and Their Applications:
| Targeting Ligand | Target Receptor/Cell | Therapeutic Area | Reference |
| cRGD Peptide | αvβ3 Integrin | Cancer (e.g., Glioblastoma, Breast Cancer) | [10][11] |
| Folic Acid (Folate) | Folate Receptor | Cancer (e.g., Ovarian, Lung, Breast Cancer) | [2][8] |
| Antibodies/Antibody Fragments | Specific cell surface antigens | Various Cancers | [2] |
| M2pep Peptide | M2-polarized macrophages | Tumor Microenvironment Modulation | [12] |
| Follicle-Stimulating Hormone (FSH) | FSH Receptor | Ovarian Cancer | [3] |
Gene and Nucleic Acid Delivery
DSPE-PEG(2000) is also instrumental in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as siRNA and mRNA.[2][13] The PEGylated surface protects the nucleic acid cargo from degradation by nucleases in the bloodstream and facilitates delivery to target cells. Cationic lipids are often co-formulated with DSPE-PEG(2000) to facilitate the encapsulation of negatively charged nucleic acids.[11]
Physicochemical Properties of DSPE-PEG(2000) Formulations
The physicochemical characteristics of DSPE-PEG(2000)-containing nanoparticles are critical for their in vivo performance. The following table summarizes typical properties of these formulations.
| Property | Typical Range | Significance | Reference |
| Hydrodynamic Diameter (nm) | 30 - 200 nm | Influences circulation time, biodistribution, and tumor penetration. | [14][15][16][17] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution. | [14][16][17] |
| Zeta Potential (mV) | -35 to +10 mV | Affects stability and interaction with biological membranes. A slightly negative charge is common for stealth liposomes. | [14][16][17] |
| Encapsulation Efficiency (%) | > 80% | High encapsulation ensures a sufficient therapeutic payload. | [16][17][18] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG(2000)-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of "stealth" liposomes encapsulating a hydrophilic drug.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Drug to be encapsulated
Equipment:
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Probe sonicator (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG(2000)).
-
For drug-loaded liposomes, a lipophilic drug can be added at this stage.[19]
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.[1][14]
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.[19]
-
-
Hydration:
-
Size Reduction (Extrusion):
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultrafiltration.[1]
-
Caption: A schematic outlining the key steps in the characterization of DSPE-PEG(2000)-based liposomes.
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method to assess the drug release profile from the liposomes.
Materials:
-
Drug-loaded liposome (B1194612) suspension
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4)
Equipment:
-
Shaking water bath or magnetic stirrer
-
Analytical instrument for drug quantification
Procedure:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag. [14]2. Immerse the sealed dialysis bag in a larger volume of release medium maintained at 37°C with constant stirring. [14]3. At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions. [14]4. Quantify the drug concentration in the collected aliquots to determine the cumulative drug release over time.
Signaling Pathway for Targeted Drug Delivery with cRGD-Functionalized Liposomes
Caption: A simplified diagram illustrating the mechanism of targeted drug delivery and cellular uptake of cRGD-functionalized liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crodapharma.com [crodapharma.com]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102188382A - DSPE-PEG-FA-modified nanometer paclitaxel liposome and preparation method thereof - Google Patents [patents.google.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]
- 17. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.2. Preparation of Drug-Loaded Liposomes [bio-protocol.org]
Application Notes and Protocols for DSPE-PEG(2000) in siRNA and Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a phospholipid-polymer conjugate widely utilized in the formulation of nanoparticles for therapeutic applications, including the delivery of small interfering RNA (siRNA) and genes.[1] The saturated stearoyl chains of DSPE provide a rigid and stable lipid bilayer, crucial for protecting the encapsulated genetic material.[1] The conjugation with polyethylene (B3416737) glycol (PEG) creates a hydrophilic "stealth" coating that shields the nanoparticles from the immune system, thereby prolonging their circulation time in the bloodstream and enhancing their accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[2][3]
These application notes provide a comprehensive overview of the use of DSPE-PEG(2000) in the formulation of lipid-based nanoparticles for siRNA and gene delivery. Detailed protocols for formulation and characterization are provided to guide researchers in developing effective delivery systems.
Data Presentation: Physicochemical Properties of DSPE-PEG(2000)-Containing Nanoparticles
The formulation of nanoparticles with DSPE-PEG(2000) significantly influences their physicochemical properties, which in turn affect their stability, biocompatibility, and delivery efficiency. The following tables summarize quantitative data from various studies, showcasing the impact of formulation parameters on particle size, zeta potential, and siRNA encapsulation efficiency.
| Formulation Composition (Molar Ratio) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | siRNA Encapsulation Efficiency (%) | Reference |
| DC-cholesterol/DOPE/DSPE-PEG(2000) carboxy (50/49/1) | 156.4 ± 37.5 | 24.9 ± 1.5 | Not Reported | 98.83 ± 0.01 | [4] |
| DC-cholesterol/DOPE/DSPE-PEG(2000) carboxy (50/45/5) | 230.7 ± 60.7 | 25.7 ± 1.0 | Not Reported | > 96 | [4] |
| CSL3/DSPC/Cholesterol/DSPE-PEG(2000) (50/10/37.5/2.5) | ~80 | Not Reported | ~0.1 | ~80 | [5] |
| SM-102/DSPC/Cholesterol/DSPE-PEG(2000) (50/10/37.5/2.5) | ~80 | Not Reported | ~0.1 | ~50 | [5] |
| DLin-MC3-DMA/DSPC/Cholesterol/DSPE-PEG(2000) (1.5% of total lipids) | ~120 | ~ -3 | ~0.18 | ~90 | [6] |
| VE-Su-Sper/DSPE-PEG2000/siRNA | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| DSPE-PEG(2000) Conjugate | Formulation | Particle Size (nm) | Zeta Potential (mV) | siRNA Encapsulation Efficiency (%) | Reference |
| DSPE-PEG(2000)-RGD (1 mol%) | DC-cholesterol/DOPE/DSPE-PEG(2000)-RGD (50/49/1) | 156.4 | 24.9 ± 1.5 | 98.83 | [4] |
| DSPE-PEG(2000)-RGD (5 mol%) | DC-cholesterol/DOPE/DSPE-PEG(2000)-RGD (50/45/5) | 213.9 | 17.3 ± 0.6 | 98.34 | [4] |
| DSPE-PCB20 | Cationic liposome (B1194612)/siRNA complexes (N/P ratio 20/1) | Not Reported | 8.19 ± 0.53 (pH 7.4) | 92 | [8][9] |
| DSPE-PEG(2000) | Cationic liposome/siRNA complexes (N/P ratio 20/1) | Not Reported | Not Reported | 73 | [8][9] |
Experimental Protocols
Protocol 1: Formulation of siRNA-Loaded Liposomes using Thin-Film Hydration
This protocol describes the preparation of PEGylated cationic liposomes for siRNA delivery using the thin-film hydration method.[3][4]
Materials:
-
DSPE-PEG(2000) or a functionalized derivative (e.g., DSPE-PEG(2000)-RGD)[4]
-
siRNA (and/or FAM-labeled siRNA for tracking)
-
Chloroform
-
Methanol
-
Sterile, RNase-free phosphate-buffered saline (PBS) or 5% dextrose solution[3]
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
Lipid Film Preparation:
-
Dissolve the cationic lipid, helper lipid, and DSPE-PEG(2000) in the desired molar ratios in a chloroform:methanol (4:1 v/v) solution in a round-bottom flask.[3]
-
Evaporate the organic solvent using a rotary evaporator at 40°C for 30 minutes to form a thin lipid film on the flask wall.[3]
-
Further dry the lipid film under a vacuum for at least 8 hours to remove any residual solvent.[4]
-
-
Hydration with siRNA:
-
Prepare a solution of siRNA in sterile, RNase-free PBS or 5% dextrose.[3][4] The amount of siRNA should be calculated based on the desired charge ratio (N/P ratio).
-
Add the siRNA solution to the dried lipid film.
-
Hydrate the film for 8 hours.[4] This can be done with gentle agitation to facilitate the formation of liposomes.
-
-
Liposome Sizing (Optional but Recommended):
-
To obtain a more uniform size distribution, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove unencapsulated siRNA by methods such as dialysis or ultracentrifugation.[10]
-
Protocol 2: Physicochemical Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.[1]
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique for measuring these parameters.[1]
Instrumentation:
-
Zetasizer Nano ZS (Malvern Instruments) or a similar instrument.
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.
-
Measurement:
-
Equilibrate the instrument to 25°C.[3]
-
Load the diluted sample into a disposable cuvette.
-
For size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
For zeta potential, an electric field is applied, and the velocity of the particles is measured using laser Doppler velocimetry.[1]
-
-
Data Analysis: Record the Z-average diameter (nm), PDI, and zeta potential (mV).
B. Encapsulation Efficiency of siRNA
The encapsulation efficiency is the percentage of siRNA successfully encapsulated within the nanoparticles.
Method 1: Ribogreen Assay [11]
-
Separate the nanoparticles from the unencapsulated siRNA using methods like ultracentrifugation or spin columns.
-
Quantify the amount of unencapsulated siRNA in the supernatant using a fluorescent dye like Ribogreen, which selectively binds to single-stranded RNA.
-
Lyse the nanoparticle pellet using a detergent (e.g., 1% Triton X-100) to release the encapsulated siRNA.
-
Quantify the amount of encapsulated siRNA using the Ribogreen assay.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = (Amount of encapsulated siRNA) / (Total amount of siRNA) x 100
-
Method 2: Nanodrop Quantification [10]
-
Remove unencapsulated siRNA via dialysis or ultracentrifugation and quantify it using a Nanodrop spectrophotometer.[10]
-
Disrupt the liposomes with a detergent like Triton to release the encapsulated siRNA.[10]
-
Pellet the lipid components via ultracentrifugation and measure the siRNA concentration in the supernatant.[10]
-
The amount of encapsulated siRNA can be determined by mass conservation.[10]
C. Morphology Visualization using Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticle morphology.[12]
Procedure:
-
Sample Preparation:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Wick away the excess sample with filter paper.
-
-
Staining (Optional for Lipid-Based Nanoparticles):
-
For enhanced contrast, apply a drop of a negative staining solution (e.g., 2% phosphotungstic acid or uranyl acetate) for 1-2 minutes.[1]
-
Wick away the excess staining solution.
-
-
Drying: Allow the grid to air-dry completely.
-
Imaging:
-
Load the grid into the TEM.
-
Operate the microscope at an appropriate acceleration voltage.
-
Capture images at various magnifications.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanomedicinelab.com [nanomedicinelab.com]
- 4. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced endosomal/lysosomal escape by distearoyl phosphoethanolamine-polycarboxybetaine lipid for systemic delivery of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced endosomal/lysosomal escape by distearoyl phosphoethanolamine- polycarboxybetaine lipid for systemic delivery of siRNA - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for DSPE-PEG(2000) Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is an amphiphilic block copolymer widely utilized in the surface modification of various nanoparticles, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. This modification, often termed "PEGylation," confers a hydrophilic "stealth" layer to the nanoparticle surface. This layer sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS). The ultimate benefits of DSPE-PEG(2000) surface modification include prolonged systemic circulation time, improved stability, and enhanced accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
The DSPE-PEG(2000) molecule consists of a hydrophobic DSPE (distearoylphosphatidylethanolamine) anchor, which integrates into the lipidic or polymeric core of the nanoparticle, and a hydrophilic PEG(2000) chain that extends into the aqueous environment. This structure is key to its functionality in various drug delivery systems.
Applications of DSPE-PEG(2000) Surface Modification
The use of DSPE-PEG(2000) is a cornerstone in the development of advanced drug delivery systems for a multitude of therapeutic areas. Key applications include:
-
Oncology: PEGylated nanoparticles are extensively used to deliver chemotherapeutic agents. The prolonged circulation allows for passive targeting to solid tumors via the EPR effect. For example, Doxil®, a PEGylated liposomal formulation of doxorubicin (B1662922) stabilized with DSPE-PEG(2000), was the first FDA-approved nanodrug and demonstrates extended circulation and reduced cardiotoxicity compared to the free drug.
-
Gene Delivery: DSPE-PEG(2000) is incorporated into lipid-based nanoparticles for the delivery of genetic material like mRNA and shRNA. The PEGylated surface helps to overcome biological barriers and facilitates delivery to target cells.
-
Targeted Drug Delivery: The terminal end of the PEG chain can be functionalized with targeting ligands such as antibodies, peptides (e.g., cRGD), or aptamers to facilitate active targeting to specific cells or tissues.
-
Improved Bioavailability: For poorly water-soluble drugs, formulation into DSPE-PEG(2000)-containing nanoparticles can enhance their solubility and bioavailability.
-
Diagnostic Imaging: Nanoparticles modified with DSPE-PEG(2000) can be loaded with imaging agents for diagnostic purposes, with the extended circulation time allowing for better signal-to-noise ratios.
Physicochemical Characterization
Thorough characterization of DSPE-PEG(2000)-modified nanoparticles is critical to ensure quality, stability, and predictable in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential.
Data Presentation: Impact of DSPE-PEG(2000) on Nanoparticle Properties
The incorporation of DSPE-PEG(2000) and its ratio to other components in the formulation significantly impacts the physicochemical properties of the resulting nanoparticles.
| DSPE-PEG(2000):Soluplus Ratio (w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| 10:1 | 36.5 | -28.5 | Not Specified | |
| 3:1 | 10.1, with aggregates >1000 nm | -35.2 | 0.701 | |
| 1:1 | 102.7 | -25.7 | 0.252 | |
| 1:2 | 58.7 | -15.8 | 0.111 | |
| 1:5 | 54.5 | -6.0 | 0.057 | |
| 1:10 | 56.1 | -7.7 | 0.101 | |
| DSPE-PEG(2000) alone | 52.0 | -38.0 | 0.952 | |
| Soluplus alone | 61.8 | -11.1 | 0.095 |
Note: Data is compiled from studies using DSPE-PEG(2000) in combination with Soluplus, prepared by the hydration method. Absolute values can vary based on the core nanoparticle composition and specific formulation protocol.
Experimental Protocols
Protocol 1: Formulation of DSPE-PEG(2000)-Modified Liposomes via Thin-Film Hydration
This is a common and robust method for preparing PEGylated liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG(2000)
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the lipids (e.g., DSPC, cholesterol) and DSPE-PEG(2000) in a suitable organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer by gentle agitation or vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids used.
-
If encapsulating a hydrophilic drug, it should be dissolved in the aqueous buffer used for hydration. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Load the MLV suspension into a handheld or benchtop extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
Pass the suspension through the membrane a specified number of times (e.g., 11-21 passes) to produce ULVs of a consistent size.
-
-
Purification:
-
Remove any unencapsulated drug using methods such as size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of DSPE-PEG(2000)-Modified Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is then used to determine the hydrodynamic diameter of the nanoparticles.
-
Procedure:
-
Dilute the nanoparticle suspension to an appropriate concentration with the same buffer used for formulation to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
The results will provide the average hydrodynamic diameter (Z-average) and the PDI, which is a measure of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
-
2. Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the nanoparticle surface. It is determined by measuring the electrophoretic mobility of the nanoparticles in an electric field.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate medium, typically deionized water or a low ionic strength buffer.
-
Inject the sample into a specialized zeta potential cell.
-
Place the cell in the instrument and apply an electric field.
-
The instrument measures the velocity of the particles and calculates the zeta potential.
-
A zeta potential of ±30 mV is generally indicative of good colloidal stability due to electrostatic repulsion. The PEG layer of DSPE-PEG(2000) provides additional steric stabilization.
-
3. Morphological Characterization by Transmission Electron Microscopy (TEM)
-
Principle: TEM provides high-resolution images of the nanoparticles, allowing for the visualization of their size, shape, and morphology.
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the sample to adhere for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) Apply a negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.
-
Allow the grid to dry completely before imaging under the TEM.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing PEGylated nanoparticles.
Cellular Uptake and Intracellular Fate of PEGylated Nanoparticles
Caption: Cellular uptake of PEGylated nanoparticles.
Conclusion
DSPE-PEG(2000) surface modification is a versatile and effective strategy for improving the in vivo performance of nanoparticles for drug delivery and other biomedical applications. The protocols and characterization techniques outlined in these notes provide a foundation for the rational design and development of advanced nanomedicines. Careful optimization of the formulation and thorough characterization are essential for achieving the desired therapeutic outcomes.
Application Note: A Practical Guide to Peptide Conjugation to DSPE-PEG(2000)-Amine
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the formulation of targeted nanocarriers for therapeutic or diagnostic applications.
Introduction: The functionalization of liposomes and micelles with targeting ligands is a cornerstone of advanced drug delivery system design. Peptides, with their high specificity and affinity for various biological targets, represent an important class of such ligands.[1] Conjugating peptides to the surface of nanocarriers, often via a poly(ethylene glycol) (PEG) spacer, enhances target recognition while benefiting from the pharmacokinetic advantages conferred by the PEG corona, such as prolonged systemic circulation.[1][2]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a common phospholipid anchor used to incorporate functional molecules into the lipid bilayer of liposomes. The DSPE-PEG(2000)-Amine derivative provides a versatile platform for peptide attachment through its terminal primary amine, enabling the creation of targeted delivery vehicles. This document provides a detailed protocol for the covalent conjugation of a peptide's carboxylic acid group to the amine terminus of DSPE-PEG(2000)-Amine, forming a stable amide bond.
Conjugation Chemistry Overview
The primary method for coupling a peptide to DSPE-PEG(2000)-Amine involves the formation of an amide bond between the primary amine of the lipid and a carboxylic acid group on the peptide. This carboxyl group can be the peptide's C-terminus or the side chain of an acidic amino acid (e.g., Aspartic Acid, Glutamic Acid). The reaction is typically facilitated by a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency and stability of the reactive intermediate.
Logical Workflow for Peptide-Lipid Conjugation
Caption: General workflow for the conjugation of a peptide to DSPE-PEG(2000)-Amine.
Experimental Data Summary
The following table summarizes typical reaction conditions and outcomes for peptide-lipid conjugations as reported in the literature. While many examples use maleimide-thiol chemistry, the principles of molar ratios and purification are broadly applicable. EDC/NHS chemistry is a well-established method for forming amide bonds.[3][4]
| Parameter | Value / Condition | Source |
| Chemistry | Amide bond formation | [3][5] |
| Coupling Agents | EDC / NHS | [3] |
| Dicyclohexylcarbodiimide (DCC) | [5] | |
| Reactant Molar Ratio | DSPE-PEG-COOH : EDC : NHS | 1 : 10 : 62.5 |
| Peptide : DSPE-PEG-COOH | 1 : 4 | |
| Folic Acid : DSPE-PEG-Amine : DCC | 2 : 1 : 4.5 | |
| Solvent | Phosphate Buffer Saline (PBS) | [3] |
| Dimethylsulfoxide (DMSO) / Pyridine | [5] | |
| Reaction Time | Overnight | [3] |
| 4 hours | [5] | |
| Temperature | Room Temperature | [3][5] |
| Purification Method | Dialysis (MWCO: 3 kDa - 10 kDa) | [2][3] |
| Reversed-Phase HPLC (RP-HPLC) | [6] | |
| Conjugation Efficiency | > 95% (Maleimide-Thiol Chemistry) | [7][8] |
| Characterization | MALDI-TOF MS, HPLC, TLC, NMR | [7][9][10][11] |
Detailed Experimental Protocols
Important Considerations:
-
Hydrolysis: The ester linkages in the DSPE moiety are susceptible to hydrolysis under harsh acidic or basic conditions, and at elevated temperatures.[6] All steps should be performed at or below room temperature and at a neutral or near-neutral pH whenever possible.
-
Peptide Purity: The starting peptide should be of high purity (>95%) as determined by HPLC to avoid side reactions and simplify purification of the final conjugate.
-
Reagent Quality: Use high-purity, anhydrous solvents and fresh coupling reagents for best results. EDC is moisture-sensitive.
Protocol 1: EDC/NHS Coupling in Aqueous Buffer
This protocol is adapted from established methods for conjugating amines to carboxyl groups and is suitable for water-soluble peptides.[3]
Materials:
-
Peptide with an available carboxyl group
-
DSPE-PEG(2000)-Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 or MES Buffer, pH 6.0
-
Dialysis membrane (e.g., 3 kDa MWCO)
-
Deionized water
-
Magnetic stirrer and stir bars
Methodology:
-
Peptide Dissolution: Dissolve the peptide in PBS or MES buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add NHS to the peptide solution. A 2 to 5-fold molar excess of NHS over the peptide is recommended.
-
Add EDC-HCl to the solution. A molar excess identical to or slightly greater than NHS is recommended (e.g., 2 to 5-fold molar excess over the peptide).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Dissolve DSPE-PEG(2000)-Amine in a small amount of the same reaction buffer.
-
Add the DSPE-PEG(2000)-Amine solution to the activated peptide solution. A 1.5 to 4-fold molar excess of the lipid over the peptide is recommended to ensure complete reaction of the peptide.
-
Allow the reaction to proceed for 4 hours to overnight at room temperature with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (e.g., 3 kDa).
-
Dialyze against deionized water or PBS for 48 hours at 4°C, changing the dialysis buffer at least 4-5 times to remove unreacted starting materials and coupling byproducts.[3]
-
Lyophilize the purified solution to obtain the DSPE-PEG(2000)-Peptide conjugate as a white powder.
-
-
Storage: Store the lyophilized product at -20°C or below.
Protocol 2: Purification by RP-HPLC
As an alternative to dialysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for purification, which also allows for quantification.
Methodology:
-
Sample Injection: Inject the reaction mixture directly onto a suitable RP-HPLC column (e.g., C18).
-
Elution: Use a gradient of water and acetonitrile (B52724) (ACN), both typically containing 0.1% trifluoroacetic acid (TFA). A common gradient might be 10-90% ACN over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, which should have a longer retention time than the original peptide.
-
Post-Purification Handling: To mitigate potential hydrolysis from the acidic TFA, it is advisable to immediately buffer the collected fractions to a neutral pH.[6]
-
Solvent Removal: Rapidly remove the solvent by lyophilization.[6]
Characterization of the Conjugate
Successful conjugation must be confirmed analytically.
-
Mass Spectrometry (MALDI-TOF):
-
Acquire a mass spectrum of the purified product.
-
Successful conjugation is confirmed by a mass increase in the DSPE-PEG(2000)-Amine peak corresponding to the mass of the peptide, minus 18 Da (for the loss of H₂O). Note that DSPE-PEG is a polydisperse polymer, so you will observe a distribution of peaks.[7][10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purified product using an analytical RP-HPLC column.
-
A successful reaction will show a new peak with a different retention time from the starting peptide and DSPE-PEG(2000)-Amine, and the purity can be assessed by the peak area.[9]
-
Conjugation efficiency can be indirectly quantified by measuring the amount of unconjugated peptide remaining in the reaction mixture.[7][9]
-
Application in Drug Delivery
The synthesized DSPE-PEG(2000)-Peptide conjugate is now ready for incorporation into a nanocarrier system, such as a liposome (B1194612) or micelle. This is typically achieved by adding the conjugate to the lipid mixture during the formulation process (e.g., thin-film hydration method) or by post-insertion into pre-formed liposomes.
Workflow for Targeted Nanocarrier Formulation and Use
Caption: From conjugate to application: formulating and testing targeted nanocarriers.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Folic acid-tethered Pep-1 peptide-conjugated liposomal nanocarrier for enhanced intracellular drug delivery to cancer cells: conformational characterization and in vitro cellular uptake evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG(2000) in Solid Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to DSPE-PEG(2000) in Solid Lipid Nanoparticles (SLNs)
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a widely utilized phospholipid-polymer conjugate in the formulation of solid lipid nanoparticles (SLNs).[1] Its amphiphilic nature, comprising a hydrophobic DSPE anchor and a hydrophilic PEG shell, imparts several beneficial properties to SLN formulations.[2][3] The incorporation of DSPE-PEG(2000) into SLNs enhances their colloidal stability by preventing aggregation and reduces interactions with blood components, which in turn minimizes uptake by the reticuloendothelial system.[1] This "stealth" characteristic leads to prolonged circulation times in the bloodstream, allowing for improved drug delivery to target tissues.[1][4]
The DSPE-PEG(2000) molecule plays a crucial role in improving the biopharmaceutical properties of SLNs.[1] The DSPE component integrates into the lipid matrix of the nanoparticle, while the PEG chains form a protective hydrophilic layer on the surface.[4][5] This surface modification not only enhances stability but can also improve drug loading and encapsulation efficiency.[1][5] Furthermore, the terminal end of the PEG chain can be functionalized with targeting ligands for site-specific drug delivery.[2]
Key Advantages of Incorporating DSPE-PEG(2000) in SLNs:
-
Prolonged Circulation Time: The PEGylated surface reduces opsonization and clearance by the mononuclear phagocyte system, leading to a longer half-life in the bloodstream.[2][4]
-
Enhanced Stability: DSPE-PEG(2000) provides steric stabilization, preventing nanoparticle aggregation and improving the overall stability of the formulation.[1]
-
Improved Drug Loading and Encapsulation: The presence of DSPE-PEG(2000) can create imperfections in the lipid crystal lattice, which can accommodate a higher amount of the drug.[5]
-
Controlled Drug Release: Formulations with DSPE-PEG(2000) can be designed to provide a sustained and controlled release of the encapsulated drug.[5]
-
Biocompatibility and Biodegradability: DSPE-PEG(2000) is a biocompatible and biodegradable material, making it suitable for parenteral administration.[1]
Applications in Drug Delivery
DSPE-PEG(2000)-modified SLNs have been successfully employed to formulate a variety of therapeutic agents, particularly anticancer drugs with poor water solubility. Notable examples include:
-
Paclitaxel: An anticancer agent used in the treatment of various solid tumors. SLN formulations enhance its solubility and reduce side effects associated with conventional delivery vehicles.
-
Resveratrol: A natural polyphenol with antioxidant and anticancer properties. SLNs improve its bioavailability and targeted delivery.[5]
-
Doxorubicin: A potent chemotherapeutic drug. Encapsulation in SLNs can help overcome multidrug resistance and reduce cardiotoxicity.[6]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of SLNs formulated with DSPE-PEG(2000) for the delivery of various drugs.
Table 1: Physicochemical Properties of Resveratrol-Loaded SLNs
| Formulation Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Glyceryl monostearate, DSPE-PEG(2000) | ~100 | 0.374 | -48.36 | >80 | 5.12 | [5] |
| Stearic acid, Poloxamer 188 | 134 ± 7.6 | - | -34.3 ± 2.5 | 88.9 ± 3.1 | - | [4] |
| Compritol 888 ATO, Poloxamer 188, Tween 80 | 287.2 ± 5.1 | - | -15.3 ± 0.4 | 73 | - | [7] |
Table 2: Physicochemical Properties of Paclitaxel-Loaded SLNs
| Formulation Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Trimyristin, Egg PC, DSPE-PEG | ~200 | - | -38 | - | 6 | |
| Glyceryl monostearate, Soya-lecithin, Brij 97 | 75 ± 5.77 | 0.272 ± 0.02 | - | 94.58 | - | |
| Stearylamine, Soya lecithin, Poloxamer 188 | 96 ± 4.4 | 0.162 ± 0.04 | 39.1 ± 0.8 | 75.42 ± 1.5 | 31.5 ± 2.1 |
Table 3: Physicochemical Properties of Doxorubicin-Loaded SLNs
| Formulation Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Squalenoyl-derivative of Doxorubicin | 300-400 | - | - | 85 | |
| DSPE-PEG2000 | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG(2000)-Modified SLNs by Hot Homogenization
This method is suitable for thermostable drugs and involves emulsification of a molten lipid phase in a hot aqueous phase.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Trimyristin)
-
DSPE-PEG(2000)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid and DSPE-PEG(2000).
-
Heat the mixture 5-10°C above the melting point of the solid lipid until a clear, homogenous molten liquid is formed.
-
Dissolve the API in the molten lipid phase with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., using an Ultra-Turrax) at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization (HPH) for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.
-
Protocol 2: Preparation of DSPE-PEG(2000)-Modified SLNs by Solvent Emulsification-Evaporation
This method is suitable for thermolabile drugs and involves dissolving the lipid and drug in an organic solvent.
Materials:
-
Solid Lipid
-
DSPE-PEG(2000)
-
Surfactant
-
API
-
Organic Solvent (e.g., Chloroform, Dichloromethane)
-
Purified Water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the solid lipid, DSPE-PEG(2000), and the API in a water-immiscible organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator. The removal of the solvent leads to the precipitation of the lipid, forming the SLNs.
-
-
Purification (Optional):
-
Purify the SLN dispersion using dialysis or centrifugation to remove unencapsulated drug and excess surfactant.
-
Protocol 3: Characterization of DSPE-PEG(2000)-Modified SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Instrument: Zetasizer Nano ZS (Malvern Panalytical) or similar.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential at a constant temperature (e.g., 25°C).
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: Ultracentrifugation or Centrifugal Filtration followed by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Procedure:
-
Separate the unencapsulated ("free") drug from the SLN dispersion by centrifuging the sample at high speed (e.g., 15,000 rpm for 30 minutes). The SLNs will form a pellet.
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of free drug in the supernatant (Wfree).
-
The total amount of drug used in the formulation (Wtotal) is known.
-
Calculate the amount of encapsulated drug: Wencapsulated = Wtotal - Wfree.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Wencapsulated / Wtotal) x 100
-
DL (%) = (Wencapsulated / Wtotal lipid) x 100 (where Wtotal lipid is the total weight of the lipid and DSPE-PEG(2000) used).
-
-
3. In Vitro Drug Release Study:
-
Technique: Dialysis Bag Method.
-
Procedure:
-
Place a known volume of the SLN dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of DSPE-PEG(2000)-modified SLNs.
Signaling Pathways of Encapsulated Drugs
Caption: Simplified signaling pathways for Paclitaxel, Resveratrol, and Doxorubicin.
References
- 1. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anticancer Molecular Mechanisms of Resveratrol [frontiersin.org]
- 6. medium.com [medium.com]
- 7. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Post-Insertion of DSPE-PEG(2000) into Preformed Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of liposomes with polyethylene (B3416737) glycol (PEG), or PEGylation, is a cornerstone of modern drug delivery systems. This process creates a hydrophilic steric barrier that reduces the adsorption of serum proteins (opsonization), leading to decreased recognition and clearance by the mononuclear phagocyte system (MPS).[1][2][3] The result is a significantly prolonged circulation half-life, enhanced stability, and improved tumor accumulation via the enhanced permeability and retention (EPR) effect.[2][4]
The post-insertion method is a well-established and versatile technique for PEGylating preformed liposomes.[5] It involves the spontaneous transfer of PEG-lipid conjugates, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)), from micelles into the outer leaflet of an existing liposomal bilayer.[4][6] This technique is particularly advantageous as it allows for the surface modification of liposomes already loaded with a therapeutic or imaging agent, thereby preserving the encapsulated cargo.[6][7] Furthermore, it ensures that the PEG chains are exclusively on the outer surface, maximizing the internal volume of the vesicle.[6][7]
These application notes provide a detailed overview of the principles, key parameters, and experimental protocols for the successful post-insertion of DSPE-PEG(2000) into preformed liposomes.
Principle of the Method
The post-insertion process is a spontaneous, temperature-dependent phenomenon driven by thermodynamics.[4][6] DSPE-PEG(2000) is an amphiphilic molecule with a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain. In an aqueous solution above its critical micelle concentration (CMC), DSPE-PEG(2000) self-assembles into micelles. When these micelles are incubated with a suspension of preformed liposomes, a concentration gradient is established. The hydrophobic DSPE anchor has a higher affinity for the lipid bilayer of the liposome (B1194612) than for the micellar core. This drives the transfer of individual DSPE-PEG(2000) molecules from the micelles into the outer monolayer of the liposome membrane until an equilibrium is reached.[6]
Caption: Workflow of the DSPE-PEG(2000) post-insertion method.
Factors Influencing Post-Insertion Efficiency
The efficiency of DSPE-PEG(2000) insertion is not absolute and is influenced by several critical parameters.[1] Optimization of these factors is essential for achieving the desired PEG surface density and ensuring batch-to-batch consistency.
-
Incubation Temperature: Temperature is a critical factor. The incubation should be performed at a temperature near or slightly above the phase transition temperature (Tm) of the lipids in the preformed liposome.[6] This increases membrane fluidity, which facilitates the insertion of the DSPE anchor. For liposomes made of saturated lipids like DSPC (Tm ≈ 55°C), incubation temperatures around 60°C are common.[8]
-
Incubation Time: The insertion of DSPE-PEG is a time-dependent process.[9] While significant insertion can occur within the first hour, reaching equilibrium and maximum PEG density may require longer incubation times, sometimes up to 24 hours, depending on the lipid composition and temperature.[1][9]
-
Liposome Lipid Composition: The composition of the preformed liposome significantly impacts insertion efficiency.
-
Acyl Chain Saturation: Liposomes composed of lipids with saturated acyl chains (e.g., DSPC) generally show different insertion kinetics compared to those with unsaturated chains (e.g., POPC, Tm ≈ -2°C).[1]
-
Cholesterol Content: The presence of cholesterol, a common component for stabilizing liposomal membranes, can affect membrane fluidity and therefore influence the insertion process.
-
-
PEG-Lipid Concentration: The molar ratio of DSPE-PEG(2000) to the liposomal lipid determines the final PEG surface density. Increasing the initial concentration of DSPE-PEG(2000) generally leads to a higher degree of insertion, up to a saturation point.[1] However, excessive concentrations can potentially lead to liposome destabilization.
Quantitative Data Summary
The following tables summarize quantitative data from literature on the effects of various parameters on the post-insertion process and final liposome characteristics.
Table 1: Effect of Incubation Time and Temperature on DSPE-PEG(2000) Insertion
| Liposome Composition | Incubation Time (h) | Incubation Temp. (°C) | Attempted Mol% | Achieved PEG Surface Density (mol%) | Insertion Fraction (%) | Reference |
|---|---|---|---|---|---|---|
| DSPC | 1 | 60 | 5 | ~4.0 | ~80 | [1][9] |
| DSPC | 24 | 60 | 5 | ~4.5 | ~90 | [1][9] |
| POPC | 1 | 37 | 5 | ~3.0 | ~60 | [1][9] |
| POPC | 24 | 37 | 5 | ~4.0 | ~80 | [1][9] |
| DSPC | 1 | 25 | 5 | <1.0 | <20 | [1][9] |
| DSPC | 1 | 40 | 5 | ~1.5 | ~30 | [1][9] |
Data are approximated from published graphs for illustrative purposes.
Table 2: Effect of DSPE-PEG(2000) Concentration on Liposome Physicochemical Properties
| Initial DSPE-PEG(2000) (mol%) | Final Liposome Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| 0 | 110 - 130 | ~0.15 | -5 to -15 | [10][11] |
| 2.5 | 100 - 120 | ~0.12 | -20 to -30 | [10][11] |
| 5.0 | 90 - 110 | <0.10 | -25 to -35 | [10][11] |
| 7.5 | 85 - 100 | <0.10 | -30 to -40 | [10][11] |
| 10.0 | 80 - 95 | <0.10 | -30 to -40 | [10][11] |
Values are typical ranges reported and can vary based on the base lipid composition and preparation method.
Experimental Protocols
This section provides detailed, generalized protocols for the post-insertion of DSPE-PEG(2000).
Protocol 1: Preparation of Preformed Liposomes
This protocol uses the standard thin-film hydration method followed by extrusion.
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., DSPC and Cholesterol at a 60:40 molar ratio) in a suitable organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[12][13]
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid Tm (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film.
-
Dry the film further under high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.[13]
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the Tm. The final lipid concentration is typically between 10-20 mg/mL.
-
-
Liposome Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple extrusion cycles (e.g., 11-21 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a handheld or high-pressure extruder.[13] This step should also be performed at a temperature above the Tm.
-
The resulting liposome suspension should be stored at 4°C until use.
-
Protocol 2: Post-Insertion of DSPE-PEG(2000)
This protocol describes the incubation step for PEG insertion.
-
Preparation of DSPE-PEG(2000) Solution:
-
Weigh the required amount of lyophilized DSPE-PEG(2000) powder. The amount needed is typically calculated to achieve a final concentration of 1-10 mol% of the total liposomal lipid.
-
Dissolve the DSPE-PEG(2000) in the same buffer used for liposome preparation to form a micellar solution. Gentle warming and vortexing may be required.[14][15]
-
-
Incubation:
-
Add the DSPE-PEG(2000) micellar solution to the preformed liposome suspension.
-
Incubate the mixture in a water bath for a defined period (e.g., 1-2 hours) at a temperature above the Tm of the liposome-forming lipids (e.g., 60°C for DSPC-based liposomes).[8] Gentle, intermittent mixing is recommended. The optimal time and temperature should be determined empirically based on the factors discussed in Section 3.0.
-
Caption: Key steps in the post-insertion and purification workflow.
Protocol 3: Purification
Purification is essential to remove unincorporated DSPE-PEG(2000) micelles, which can interfere with subsequent characterization and in vivo applications.
-
Size Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Sepharose CL-4B or Sephadex G-50) with the desired buffer.
-
Apply the liposome suspension to the top of the column.
-
Elute the sample with the buffer. The larger liposomes will elute first in the void volume, while the smaller, unincorporated micelles will be retained and elute later.
-
Collect the fractions corresponding to the liposome peak.
-
-
Ultracentrifugation:
-
Pellet the surface-modified liposomes by ultracentrifugation (e.g., 150,000 x g for 45-60 minutes).[16]
-
The unincorporated micelles will remain in the supernatant.
-
Carefully remove the supernatant and resuspend the liposome pellet in fresh buffer. This washing step can be repeated 1-2 times for higher purity.[17]
-
Protocol 4: Characterization
-
Particle Size and Zeta Potential:
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the purified liposomes using Dynamic Light Scattering (DLS).
-
Successful PEGylation typically results in a slight decrease in particle size and an increase in the magnitude of the negative zeta potential compared to the parent liposomes.[10][11]
-
-
Quantification of PEG Insertion:
-
The amount of DSPE-PEG(2000) incorporated can be quantified using various methods. A common approach involves a two-step colorimetric iodine assay or using HPLC with an Evaporative Light Scattering Detector (ELSD).[4][18]
-
Alternatively, if a fluorescently-labeled PEG-lipid is used, the insertion can be quantified by fluorescence spectroscopy against a standard curve.
-
-
Assessment of Drug Leakage:
-
If the parent liposomes were drug-loaded, it is crucial to quantify the amount of drug that may have leaked during the incubation step.
-
Separate the liposomes from the external buffer (using SEC or dialysis) and measure the amount of free drug in the external medium using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).[19] Leakage during post-insertion is generally reported to be negligible.[4]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Insertion Efficiency | Incubation temperature too low. | Increase incubation temperature to be at or above the lipid Tm. |
| Incubation time too short. | Increase incubation time (e.g., from 1h to 4h or 24h). | |
| Liposome membrane too rigid. | For very rigid membranes, slightly increasing the temperature may help. | |
| Liposome Aggregation | Insufficient PEGylation. | Increase the initial mol% of DSPE-PEG(2000). |
| Destabilization by high PEG concentration. | Reduce the initial mol% of DSPE-PEG(2000). | |
| Significant Drug Leakage | Incubation temperature is too high or prolonged. | Optimize incubation conditions; try a slightly lower temperature for a longer duration. |
| Liposome formulation is unstable at the required temperature. | Re-evaluate the lipid composition of the preformed liposomes. | |
| No DSPE-PEG detected after purification | Inefficient insertion. | Review and optimize all parameters (Temp, Time, Concentration). |
| Loss during purification. | Check the purification method; ensure the correct SEC column matrix is used. | |
| Analytical method not sensitive enough. | Validate the quantification assay. |
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Post-insertion Method for the Preparation of PEGylated Liposomes [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encapsula.com [encapsula.com]
- 15. encapsula.com [encapsula.com]
- 16. Anchoring Property of a Novel Hydrophilic Lipopolymer, HDAS-SHP, Post-Inserted in Preformed Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Post-modification of preformed liposomes with novel non-phospholipid poly(ethylene glycol)-conjugated hexadecylcarbamoylmethyl hexadecanoic acid for enhanced circulation persistence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid leakage from PEGylated liposomes triggered by bubbles - Soft Matter (RSC Publishing) [pubs.rsc.org]
Applications of DSPE-PEG(2000) for In Vivo Imaging: A Detailed Guide for Researchers
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a versatile amphiphilic polymer widely employed in the development of nanocarriers for in vivo imaging and drug delivery. Its unique structure, featuring a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, facilitates the self-assembly of various nanoparticle formulations, including liposomes, micelles, and quantum dot coatings. The PEGylated surface of these nanoparticles provides a "stealth" characteristic, which reduces recognition by the reticuloendothelial system, thereby prolonging systemic circulation time and enhancing accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. This document provides detailed application notes and protocols for the use of DSPE-PEG(2000) in in vivo imaging, aimed at researchers, scientists, and drug development professionals.
Applications in In Vivo Imaging
DSPE-PEG(2000) has been instrumental in advancing various in vivo imaging modalities by improving the pharmacokinetic profiles and targeting capabilities of imaging agents.
1. Fluorescence Imaging: DSPE-PEG(2000) is commonly used to encapsulate fluorescent dyes or quantum dots within micelles or liposomes. This encapsulation protects the fluorophores from quenching and degradation in the biological environment, leading to brighter and more stable signals for longitudinal studies. These fluorescent nanoprobes are valuable for visualizing tumor vasculature, tracking cell lineages, and studying nanoparticle biodistribution.
2. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): For nuclear imaging, DSPE-PEG(2000) can be functionalized with chelating agents to incorporate radionuclides like 64Cu, 89Zr, or 99mTc.[1] These radiolabeled nanoparticles enable sensitive and quantitative whole-body imaging, allowing for the assessment of tumor targeting, pharmacokinetics, and response to therapy.[1]
3. Magnetic Resonance Imaging (MRI): DSPE-PEG(2000)-based nanoparticles can be loaded with MRI contrast agents, such as gadolinium chelates, to enhance image contrast in tumors or other pathological tissues. The prolonged circulation of these nanoparticles allows for improved accumulation of the contrast agent at the target site.
4. Optical Coherence Tomography (OCT): Recently, DSPE-PEG(2000)-containing nanoparticles have been developed as contrast agents for OCT, a noninvasive imaging technique for visualizing tissue microstructure. These nanoparticles enhance the imaging of microvasculature in tumors by improving the signal intensity.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing DSPE-PEG(2000)-based nanoparticles for in vivo imaging.
Table 1: Physicochemical Properties of DSPE-PEG(2000)-Based Nanoparticles
| Nanoparticle Type | Formulation Components | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Micelles | DSPE-mPEG(2000) / DSPE-PEG(2000)-DTPA | ~10 | Not Reported | -2.7 ± 1.1 | [1] |
| Micelles | DSPE-PEG(2000) / Soluplus (1:1 w/w) | 50 - 150 | Not Reported | Not Reported | [2] |
| Liposomes | DSPC / Cholesterol / DSPE-PEG(2000) | ~100 | < 0.2 | < -25 | [3] |
| Quantum Dot-Liposome Hybrids | DOPC / Cholesterol / DSPE-PEG(2000) | 100 | Not Reported | Not Reported | [4] |
| PEGylated β-elemene liposomes | Soybean lecithin (B1663433) / Cholesterol / DSPE-PEG(2000) | 83.31 ± 0.181 | 0.279 ± 0.004 | -21.4 ± 1.06 | [5] |
Table 2: In Vivo Performance of DSPE-PEG(2000)-Based Nanoparticles
| Nanoparticle Type & Imaging Agent | Animal Model | Circulation Half-life | Tumor Accumulation (%ID/g) | Imaging Modality | Reference |
| 99mTc-labeled Micelles | Tumor-bearing mice | 456.3 min | High tumor-to-muscle ratio | SPECT | [1] |
| Quantum Dot-Liposome Hybrids | B16F10 melanoma mice | Prolonged | ~5 | Fluorescence | [4] |
| 64Cu-DOTA-Dox-PEG-LNP | Prostate cancer mice | Slower than free drug | ~10 | PET | [6] |
| 18F-TCO-liposomes | Not Specified | Increased | Enhanced by EPR | PET | [7] |
| Ridaforolimus-loaded Micelles | Rats | Increased by 170% | Not Quantified | Not Applicable | [8] |
Experimental Protocols
This section provides detailed protocols for the preparation, characterization, and in vivo imaging of DSPE-PEG(2000)-based nanoparticles.
Protocol 1: Formulation of DSPE-PEG(2000) Micelles by Thin-Film Hydration
This method is suitable for encapsulating hydrophobic imaging agents or drugs.
Materials:
-
DSPE-PEG(2000)
-
Hydrophobic imaging agent (e.g., fluorescent dye)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
0.22 µm syringe filter
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG(2000) and the hydrophobic imaging agent at a desired molar ratio in the organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature of the DSPE lipid (e.g., 60°C).
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should become clear or translucent. For a more uniform size distribution, the micelle solution can be sonicated in a water bath or extruded through polycarbonate membranes of a defined pore size.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter for sterilization and to remove any large aggregates. Store the formulation at 4°C.[9]
References
- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanomedicinelab.com [nanomedicinelab.com]
- 5. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Positron Emission Tomography Imaging, and Therapy of Diabody Targeted Drug Lipid Nanoparticles in a Prostate Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-labeled-Bioorthogonal Liposomes for In Vivo Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Molar Ratio Calculation for DSPE-PEG(2000) in Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. A typical LNP formulation consists of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The precise molar ratio of these components is a critical parameter that dictates the nanoparticle's physicochemical properties, including its size, stability, encapsulation efficiency, and in vivo performance.
Among these components, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) plays a crucial role. It forms a hydrophilic, protective layer on the LNP surface that provides steric stability, prevents aggregation, and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2] However, an excess of PEGylation can hinder cellular uptake and endosomal escape, a challenge often termed the "PEG dilemma".[3][4] Therefore, optimizing the molar percentage of DSPE-PEG(2000) is essential for achieving the desired therapeutic outcome.
These application notes provide a detailed guide to understanding, calculating, and implementing specific molar ratios of DSPE-PEG(2000) in LNP formulations.
Core Components of Lipid Nanoparticles
LNP formulations are carefully designed multicomponent systems. Each lipid serves a distinct and vital function in the formation, stabilization, and biological activity of the nanoparticle.
| Component | Common Examples | Primary Function(s) |
| Ionizable Cationic Lipid | DLin-MC3-DMA, SM-102, ALC-0315 | Encapsulates negatively charged nucleic acids at acidic pH; facilitates endosomal escape into the cytoplasm at physiological pH.[3][][6] |
| Helper Phospholipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Provides structural integrity to the lipid bilayer.[6][7] |
| Sterol | Cholesterol | Modulates membrane fluidity and stability; contributes to the structural integrity of the LNP.[6][7] |
| PEGylated Lipid | DSPE-PEG(2000), DMG-PEG(2000) | Forms a hydrophilic "stealth" layer to prevent aggregation, reduce opsonization, and increase circulation half-life.[1][2][4] |
Optimizing DSPE-PEG(2000) Content
The selection and concentration of the PEGylated lipid are critical. The DSPE (C18) anchor is known for its stable insertion into the lipid bilayer compared to shorter anchors like DMG (C14), leading to longer retention on the LNP surface and extended circulation times.[1][3] The molar percentage of DSPE-PEG(2000) directly influences particle size and efficacy.
-
Low Molar Ratios (0.5-2.5 mol%) : Generally considered optimal, providing sufficient stability without significantly impairing cellular uptake. As little as 0.5–2.5 mol% of a PEG-lipid can yield stable and homogeneous LNPs.[7]
-
High Molar Ratios (>3 mol%) : Can lead to smaller particle sizes but may decrease transfection efficiency due to steric hindrance.[4]
The optimal molar ratio must be determined empirically for each specific application and payload.
Common Molar Ratios in LNP Formulations
Several LNP formulations have been established in both preclinical research and clinical applications. The molar ratios are highly conserved, highlighting a well-optimized formulation space.
| Formulation Type / Example | Ionizable Lipid (mol%) | Helper Lipid (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Primary Application |
| Onpattro®-like (siRNA) | 50 | 10 | 38.5 | 1.5 | siRNA Delivery[8][9][10] |
| COVID-19 Vaccines (mRNA) | 50 | 10 | 38.5 | 1.5 | mRNA Delivery[10][11] |
| Alternative siRNA Formulation | 40 | 10 | 40 | 10 | siRNA Delivery[12] |
| Alternative siRNA Formulation | 50 | 10 | 37.5 | 2.5 | siRNA Delivery[1] |
Protocol: Molar Ratio Calculation and Lipid Stock Preparation
This protocol provides a step-by-step guide for calculating the required mass of each lipid to prepare a stock solution with a defined total lipid concentration and specific molar ratios.
Worked Example:
-
Target Formulation : Ionizable Lipid:DSPC:Cholesterol:DSPE-PEG(2000)
-
Target Molar Ratio : 50 : 10 : 38.5 : 1.5
-
Target Final Volume : 1 mL
-
Target Total Lipid Concentration : 25 mM
Step 1: Gather Molecular Weights
First, obtain the molecular weight (MW) for each lipid component.
| Lipid Component | Example | Molecular Weight ( g/mol ) |
| Ionizable Lipid | DLin-MC3-DMA | 642.09 |
| Helper Lipid | DSPC | 790.15 |
| Sterol | Cholesterol | 386.65 |
| PEGylated Lipid | DSPE-PEG(2000) | ~2805.5 |
Note: The MW of DSPE-PEG(2000) can vary slightly between batches.
Step 2: Calculate Moles of Each Lipid
Calculate the moles of each lipid required for the 1 mL of 25 mM total lipid stock.
-
Total Moles = Concentration x Volume = 0.025 mol/L x 0.001 L = 0.000025 moles (25 µmol)
Step 3: Calculate Mass of Each Lipid
Use the moles and molecular weight to calculate the required mass for each component.
-
Mass (g) = Moles x Molecular Weight ( g/mol )
Step 4: Prepare Individual and Master Stock Solutions
It is common practice to first prepare individual, concentrated stock solutions of each lipid in ethanol (B145695) (e.g., at 10 or 25 mg/mL) and then mix appropriate volumes to create the final lipid master mix.
The following table summarizes the full calculation for the worked example.
| Lipid Component | Molar Ratio (%) | Moles in 1 mL of 25 mM Stock (µmol) | Molecular Weight ( g/mol ) | Mass Required (mg) | Vol. of 10 mg/mL Stock to Add (µL) |
| DLin-MC3-DMA | 50 | 12.50 | 642.09 | 8.03 | 803 |
| DSPC | 10 | 2.50 | 790.15 | 1.98 | 198 |
| Cholesterol | 38.5 | 9.625 | 386.65 | 3.72 | 372 |
| DSPE-PEG(2000) | 1.5 | 0.375 | 2805.5 | 1.05 | 105 |
| Total | 100 | 25.00 | - | 14.78 | 1478 * |
Note: After mixing the specified volumes of individual stocks, additional ethanol would be added to reach the final desired concentration in the correct total volume.
Experimental Protocol: LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing LNPs by rapidly mixing a lipid-ethanol solution with an aqueous solution containing the nucleic acid payload.
Materials:
-
Lipid Master Mix in ethanol (prepared as described above)
-
Nucleic acid (mRNA or siRNA) in an aqueous buffer (e.g., 25-50 mM Sodium Acetate or Sodium Citrate, pH 4.0)[11]
-
Microfluidic mixing device (e.g., NanoAssemblr® or a staggered herringbone micromixer)
-
Syringe pumps
-
Dialysis system (e.g., cassettes with 10 kDa MWCO)
-
Final buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Workflow Diagram:
Caption: Experimental workflow for LNP synthesis using microfluidics.
Procedure:
-
Preparation of Solutions :
-
Prepare the lipid master mix in 100% ethanol at the desired concentration (e.g., 12.5 mM). Ensure all lipids are fully dissolved, which may require gentle heating (60-65°C).[8]
-
Prepare the nucleic acid solution in the acidic aqueous buffer (e.g., Sodium Citrate, pH 4.0).
-
-
Microfluidic Mixing :
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the syringe pumps to the desired flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).[11]
-
Initiate pumping. The rapid mixing within the microfluidic channels induces nanoprecipitation, where the lipids self-assemble and encapsulate the nucleic acid payload.
-
-
Purification :
-
Collect the resulting LNP suspension from the device outlet.
-
To remove ethanol and raise the pH to a neutral, physiological level, dialyze the LNP suspension against PBS (pH 7.4) for at least 2 hours, with at least one buffer change.
-
-
Characterization and Storage :
-
The final LNP suspension should be characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Visualizing the LNP Structure
The molar ratios of the lipid components directly inform the final structure and organization of the nanoparticle.
Caption: Logical organization of components within a lipid nanoparticle.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochempeg.com [biochempeg.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. Lipid-siRNA Organization Modulates the Intracellular Dynamics of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomol.com [biomol.com]
- 12. liposomes.ca [liposomes.ca]
Application Notes and Protocols: Encapsulation of Hydrophobic Drugs with DSPE-PEG(2000) Micelles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the encapsulation of hydrophobic drugs using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) micelles. These micelles are self-assembling nanocarriers that offer a promising solution for improving the solubility and bioavailability of poorly water-soluble therapeutic agents.
DSPE-PEG(2000) is an amphiphilic polymer consisting of a hydrophobic diacyl lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) head. In aqueous solutions, these molecules spontaneously self-assemble into core-shell structures, with the hydrophobic DSPE tails forming the core and the hydrophilic PEG chains forming the outer corona.[1] This structure allows for the encapsulation of hydrophobic drugs within the core, effectively increasing their solubility in aqueous environments. The PEGylated corona also provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, potentially prolonging circulation time in the body.[1]
Key Applications and Advantages:
-
Enhanced Solubility: DSPE-PEG(2000) micelles can significantly increase the aqueous solubility of hydrophobic drugs. For instance, the solubility of ridaforolimus (B1684004) was increased approximately 40-fold, from 200 μg/mL to 8.9 mg/mL, upon encapsulation.[2][3]
-
Improved Bioavailability: By improving solubility and stability, these micelles can enhance the oral bioavailability of encapsulated drugs.
-
Controlled Release: The micellar structure can provide a sustained release profile for the encapsulated drug.[4]
-
Passive Targeting: The small size of DSPE-PEG(2000) micelles, typically in the range of 10-100 nm, allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][3][5]
-
Biocompatibility and Safety: DSPE-PEG(2000) is a biocompatible and biodegradable material that has been used in FDA-approved drug delivery systems, such as Doxil®.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the encapsulation of hydrophobic drugs using DSPE-PEG(2000) micelles.
Table 1: Physicochemical Properties of Drug-Loaded DSPE-PEG(2000) Micelles
| Drug | Particle Size (nm) | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| Ridaforolimus | 33 ± 15 | 7.19 ± 0.14 | 77.52 ± 1.66 | [2] |
| Cabozantinib | 11 | Not Reported | ~75% | [4] |
| CPT-11 | Not Reported | Not Reported | 90.0 ± 1.0 | [8] |
| Doxorubicin | 16.5 - 20 | Not Reported | Not Reported | [5] |
Table 2: Critical Micelle Concentration (CMC) of DSPE-PEG Derivatives
| DSPE-PEG Derivative | CMC (µM) |
| DSPE-PEG(2000) | ~1-2 |
Note: The CMC can be influenced by factors such as temperature, pH, and the presence of other molecules.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of drug-loaded DSPE-PEG(2000) micelles.
Protocol 1: Micelle Preparation via Thin-Film Hydration Method
This is a widely used method for encapsulating hydrophobic drugs into DSPE-PEG(2000) micelles.[1][4]
Materials:
-
DSPE-PEG(2000)
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform, methanol, or a mixture thereof)[1]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[1]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG(2000) and the hydrophobic drug at a predetermined molar ratio in the chosen organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[1]
-
Hydration: Add the aqueous buffer to the flask containing the thin film. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (e.g., 60°C).[1]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the micelles. The solution should transition from a milky suspension to a clear or translucent solution.[1]
-
Sonication/Extrusion (Optional): To obtain a more uniform size distribution, the micelle solution can be sonicated using a water bath sonicator or extruded through polycarbonate membranes of a specific pore size.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1]
-
Storage: Store the micelle formulation at 4°C.
Protocol 2: Micelle Preparation via Direct Dissolution Method
This is a simpler method suitable for preparing empty micelles or for encapsulating drugs with moderate hydrophobicity.[1][9]
Materials:
-
DSPE-PEG(2000)
-
Hydrophobic drug (if applicable)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vial or flask
-
Stirring plate and stir bar
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Dissolve the DSPE-PEG(2000) and the drug (if applicable) directly in the aqueous buffer by stirring. Gentle heating may be applied to facilitate dissolution.
-
Equilibration: Allow the solution to stir for several hours to ensure complete dissolution and micelle formation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any non-dissolved aggregates.[1]
-
Storage: Store the micelle formulation at 4°C.
Protocol 3: Characterization of Drug-Loaded Micelles
1. Determination of Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the micelles. The zeta potential, which indicates the surface charge and stability of the micelles, can also be measured using the same instrument.[8]
-
Procedure: Dilute the micelle solution with the appropriate buffer and analyze using a DLS instrument (e.g., Malvern Zetasizer).
2. Determination of Drug Loading Content (DL) and Encapsulation Efficiency (EE):
-
Principle: These parameters quantify the amount of drug successfully encapsulated within the micelles.
-
DL (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
Method: Several techniques can be used to separate the free, unencapsulated drug from the drug-loaded micelles, including:
-
Ultracentrifugation: This method involves centrifuging the micelle solution at high speed to pellet the micelles, leaving the free drug in the supernatant.[8]
-
Dialysis: The micelle solution is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of buffer. The free drug will diffuse out of the bag, while the micelles are retained.[9]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. The larger micelles will elute first, followed by the smaller, free drug molecules.[2]
-
-
Quantification: After separation, the amount of drug in the micelles and/or the amount of free drug in the supernatant/dialysate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or fluorescence spectroscopy.[8]
Visualizations
The following diagrams illustrate the key processes and concepts described in these application notes.
Caption: Workflow for the Thin-Film Hydration method.
Caption: Micelle formation and drug encapsulation.
Caption: Logical flow of micelle characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cabozantinib Loaded DSPE-PEG2000 Micelles as Delivery System: Formulation, Characterization and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipid Micelles for Peptide Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: DSPE-PEG(2000) Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for improving the solubility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Is DSPE-PEG(2000) soluble in aqueous solutions?
A1: Yes, DSPE-PEG(2000) is considered water-soluble. It is an amphiphilic molecule with a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1][2] In aqueous solutions, above its critical micelle concentration (CMC), it self-assembles into structures like micelles to shield the hydrophobic portion from water.[3][4]
Q2: Why is my DSPE-PEG(2000) solution cloudy or turbid?
A2: A cloudy appearance typically indicates incomplete dissolution or the formation of larger aggregates. This can be caused by several factors, including insufficient heat, inadequate mechanical agitation (like sonication or vortexing), or attempting to dissolve the lipid at a concentration above its solubility limit under the given conditions.[5][6]
Q3: What is the Critical Micelle Concentration (CMC) of DSPE-PEG(2000)?
A3: The CMC of DSPE-PEG(2000) is in the low micromolar range, typically between 0.5 and 1.5 µM.[3][7] It's important to note that the CMC can be significantly higher (approximately 10 times) in pure water compared to a buffered saline solution.[4]
Q4: How should I properly store DSPE-PEG(2000) powder?
A4: DSPE-PEG(2000) should be stored at -20°C, protected from light and moisture.[1][8][9][10] Before opening the container, it is crucial to allow the product to warm to room temperature to prevent condensation, which can degrade the lipid.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the dissolution process.
Issue: The DSPE-PEG(2000) powder is not dissolving, and the resulting aqueous solution is cloudy.
This is the most common issue encountered when preparing DSPE-PEG(2000) solutions. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for dissolving DSPE-PEG(2000).
-
Cause & Solution 1: Insufficient Temperature. The solubility of DSPE-PEG(2000) is highly temperature-dependent. The DSPE lipid core has a melting transition temperature, and heating the aqueous solution to a temperature above this point (e.g., 60-70°C) is critical to facilitate dissolution.[11][12]
-
Cause & Solution 2: Inadequate Mechanical Agitation. Simple mixing is often not enough. Mechanical energy is required to break up powder aggregates and promote the formation of micelles. Use a bath sonicator or a vortex mixer to provide this energy.[11][13][14]
-
Cause & Solution 3: Concentration Exceeds Solubility Limit. While soluble, there is a limit. For direct dissolution in water, concentrations up to 25 mg/mL can be achieved with heating and sonication.[13][14] If your target concentration is higher, you may need to use an alternative method.
Issue: The solution is clear initially but becomes cloudy or precipitates upon cooling.
-
Cause & Solution: This occurs because the solubility decreases as the temperature drops. The DSPE cores can transition to a less soluble "glassy" phase at lower temperatures.[12] If you are working with high concentrations, it may be necessary to maintain the solution at an elevated temperature or prepare it fresh immediately before use. For many applications, once stable micelles are formed at high temperatures, they remain kinetically stable upon cooling, but this can depend on the specific buffer and concentration.
Experimental Protocols
Protocol 1: Direct Dissolution in Aqueous Buffer
This method is suitable for preparing solutions up to 25 mg/mL.
-
Weigh the required amount of DSPE-PEG(2000) powder in a sterile glass vial.
-
Add the desired volume of aqueous buffer (e.g., HEPES buffered saline, PBS) to the vial.
-
Heat the vial in a water bath set to 60-70°C.
-
Agitate the solution continuously. Alternate between vigorous vortexing and sonication in a bath sonicator.
-
Continue this process until the solution is completely clear. This may take anywhere from 30 to 60 minutes.
Protocol 2: Lipid Film Hydration (Recommended Method)
This is a robust method for ensuring complete hydration and is standard practice for preparing liposomes or highly concentrated micelle solutions.
Caption: Experimental workflow for the lipid film hydration method.
-
Lipid Dissolution: Dissolve the DSPE-PEG(2000) powder in a suitable organic solvent, such as chloroform or ethanol, in a round-bottom flask.[12][13]
-
Film Formation: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask.[12][13][14]
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.[11][12]
-
Hydration: Add the desired volume of aqueous buffer, pre-heated to 60-70°C, to the flask.[11][12]
-
Resuspension: Agitate the flask by vortexing and sonicating at the elevated temperature until the lipid film is fully hydrated and the solution is a clear, homogeneous suspension.
Data Presentation
Table 1: Solubility of DSPE-PEG(2000) in Various Solvents
| Solvent | Concentration (mg/mL) | Conditions Required |
| Water (H₂O) | 25 | Ultrasonic and heating to 60°C[13][14] |
| Ethanol | 10 - 25 | Gentle warming or ultrasonic with heat to 60°C[13][14] |
| DMSO | 50 | Ultrasonic[13][14] |
| Chloroform | >10 | Readily soluble[9] |
| Dimethyl formamide | ~11 | Soluble[15] |
Table 2: Key Physicochemical Properties
| Property | Value | Notes |
| Critical Micelle Conc. (CMC) | 0.5 - 1.5 µM | In buffered solutions[3][7] |
| DSPE Core Melting Temp. | ~74°C | For fully hydrated DSPE lipids[11] |
| Micelle Core Melting Temp. | ~12.8°C | The DSPE core within a DSPE-PEG(2000) micelle has a much lower transition temperature[11][12] |
Safety and Handling
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Use appropriate personal protective equipment (PPE).[8]
-
Storage: Store powder at -20°C under desiccation.[16] Aqueous solutions are often unstable and should be prepared fresh before use.[17]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Is DSPE - PEG2000 - COOH water - soluble? - Blog [shochem.com]
- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. nanocs.net [nanocs.net]
- 10. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 11. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. nanocs.net [nanocs.net]
- 17. selleckchem.com [selleckchem.com]
Troubleshooting aggregation in DSPE-PEG(2000) liposome formulations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) liposome (B1194612) formulations.
Troubleshooting Guide: Liposome Aggregation
Aggregated liposome formulations can compromise experimental results and therapeutic efficacy. Below are common causes of aggregation and their corresponding solutions.
Problem: My DSPE-PEG(2000) liposomes are aggregating.
This is a common issue that can arise from several factors during formulation and storage. The following sections break down the potential causes and provide actionable solutions.
Cause 1: Insufficient PEGylation
The polyethylene (B3416737) glycol (PEG) layer on the liposome surface provides a steric barrier that prevents aggregation.[1][2] If the concentration of DSPE-PEG(2000) is too low, this barrier will be incomplete, leading to liposome fusion.
Solution:
-
Optimize DSPE-PEG(2000) Concentration: The optimal molar percentage of DSPE-PEG(2000) can vary depending on the overall lipid composition and the encapsulated drug. A common starting point is 5 mol%, but this may need to be adjusted.[1] For some formulations, as little as 2 mol% DSPE-PEG(2000) can prevent the aggregation of liposomes.[3] In other cases, concentrations up to 10 mol% may be necessary.[2] Increasing the amount of PEG-lipid in the formulation has been shown to reduce liposome size and aggregation.[3][4]
Cause 2: Inadequate Surface Charge
Electrostatic repulsion between liposomes can also prevent aggregation. If the liposomes have a neutral or near-neutral surface charge, the van der Waals forces can dominate, leading to aggregation.
Solution:
-
Incorporate Charged Lipids: The inclusion of a small percentage of a charged lipid (cationic or anionic) in the formulation can increase the zeta potential. A zeta potential greater than ±20 mV is typically sufficient to induce electrostatic repulsion and prevent aggregation.[1]
-
Monitor pH: The pH of the buffer can influence the surface charge of the liposomes, especially if the formulation includes pH-sensitive lipids.[2][5] It is crucial to maintain the pH of your buffer within a range that ensures the stability of all components in your formulation.[2]
Cause 3: Improper Storage Conditions
Liposome stability is highly dependent on storage temperature.
Solution:
-
Optimal Storage Temperature: Liposome suspensions should generally be stored at 4°C.[2]
-
Avoid Freezing: Freezing can disrupt the liposome structure due to the formation of ice crystals.[2]
-
Consider Phase Transition Temperature (Tm): Storing liposomes near their Tm can lead to instability and aggregation.[1] DSPE-PEG(2000) micelles have a melting transition at approximately 12.8°C.[6][7] It's important to be aware of the Tm of your entire lipid mixture.
Cause 4: High Salt or Divalent Cation Concentration
High concentrations of salts or the presence of divalent cations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[2]
Solution:
-
Use Buffers with Appropriate Ionic Strength: If possible, use buffers with lower salt concentrations.
-
Chelating Agents: If divalent cations are unavoidable, consider adding a chelating agent like EDTA to your formulation. The introduction of DSPE-PEG can improve stability against divalent cations.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DSPE-PEG(2000) in liposome formulations?
DSPE-PEG(2000) is a lipid-polymer conjugate incorporated into liposome formulations to create a hydrophilic polymer layer on the surface of the vesicles. This "PEGylation" provides steric hindrance, which helps to:
-
Prevent aggregation: The polymer chains create a physical barrier between liposomes.[1]
-
Increase circulation time: The hydrophilic layer reduces the binding of opsonin proteins, which decreases clearance by the reticuloendothelial system (RES).[1]
-
Improve stability: The PEG layer contributes to the overall physical stability of the liposomes during storage.[1]
Q2: How does the concentration of DSPE-PEG(2000) affect liposome size?
Increasing the concentration of DSPE-PEG(2000) in a liposome formulation generally leads to a decrease in vesicle size.[3][4] This is attributed to the steric repulsion between the large hydrophilic head groups of the PEG lipids, which causes the lipid bilayer to curve more, resulting in smaller liposomes.[4]
Q3: What analytical techniques are essential for troubleshooting liposome aggregation?
A comprehensive analytical approach is crucial for characterizing liposomes and troubleshooting aggregation.[10][11] Key techniques include:
-
Dynamic Light Scattering (DLS): Measures the size distribution and polydispersity index (PDI) of the liposomes. An increase in the average size or PDI over time can indicate aggregation.[12]
-
Zeta Potential Measurement: Determines the surface charge of the liposomes, which is a key indicator of colloidal stability.[11]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of the liposomes, allowing for the confirmation of their morphology, lamellarity, and the presence of aggregates.[11][13]
Q4: Can the hydrolysis of phospholipids (B1166683) contribute to aggregation?
Yes, the hydrolysis of phospholipids, which can occur during storage, leads to the formation of lysolipids and fatty acids.[14] The accumulation of these degradation products in the liposome membrane can induce fusion, leakage, and structural transformations, ultimately leading to aggregation.[14]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose | Reference(s) |
| DSPE-PEG(2000) Concentration | 2-10 mol% | Steric stabilization, prevention of aggregation | [1][2][3] |
| Zeta Potential | > ±20 mV | Electrostatic stabilization, prevention of aggregation | [1] |
| Storage Temperature | 4°C | Maintain stability, prevent aggregation | [2] |
| DSPE-PEG(2000) Micelle Tm | ~12.8°C | Awareness for storage and handling | [6][7] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This is a common method for preparing liposomes.[15]
-
Lipid Film Formation:
-
Dissolve the lipids (including DSPE-PEG(2000)) and any lipophilic drugs in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[15]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[15]
-
Place the flask under high vacuum for at least 2 hours to ensure complete removal of the solvent.[1]
-
-
Hydration:
-
Warm the hydration buffer (containing any hydrophilic drugs) to a temperature above the lipid phase transition temperature.[1]
-
Add the warm buffer to the flask containing the lipid film.[1]
-
Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
Protocol 2: Characterization of Liposome Aggregation
1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement [12]
-
Dilute the liposome suspension in the external buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The Z-average diameter and PDI are the key parameters to be recorded.
2. Zeta Potential Measurement for Surface Charge Analysis
-
Dilute the liposome suspension in an appropriate buffer (typically low ionic strength).
-
Inject the sample into the specialized cuvette for zeta potential measurement.
-
Perform the measurement according to the instrument's instructions.
3. Cryo-Transmission Electron Microscopy (Cryo-TEM) for Visualization
-
Apply a small volume of the liposome suspension to a TEM grid.
-
Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to rapidly vitrify the sample.
-
Transfer the frozen grid to a cryo-TEM holder and observe under the microscope at cryogenic temperatures.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Loading in DSPE-PEG(2000) Micelles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of therapeutic agents within 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) micelles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the drug loading process, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Drug Encapsulation Efficiency (EE%) / Drug Loading Capacity (LC%) | Drug Properties: - Poor solubility of the drug in the selected organic solvent.[1] - High hydrophilicity of the drug. - Incompatible drug-lipid interactions. | Drug & Solvent Selection: - Screen various organic solvents (e.g., chloroform, methanol (B129727), ethanol, or mixtures) to find one that effectively dissolves both the DSPE-PEG(2000) and the drug.[2] - For hydrophobic drugs, ensure complete dissolution with the lipid prior to film formation.[2][3] - This method is generally less suitable for highly hydrophilic drugs. |
| Formulation & Process Parameters: - Suboptimal drug-to-lipid ratio.[3] - Incomplete formation of the lipid-drug film.[2] - Hydration temperature is too low. - Insufficient hydration time or agitation.[2] | Optimization of Formulation & Process: - Systematically vary the drug-to-DSPE-PEG(2000) weight ratio to find the optimal loading.[3] - Ensure a thin, uniform film is formed by slow and controlled solvent evaporation using a rotary evaporator.[2][3] - Hydrate the film above the phase transition temperature of the DSPE lipid (approx. 60°C) to enhance fluidity and drug encapsulation.[2] - Increase hydration time or use gentle agitation to ensure complete micelle formation.[2] | |
| High Polydispersity Index (PDI) / Presence of Aggregates | - Incomplete removal of organic solvent. - Poor hydration of the lipid film. - Concentration of DSPE-PEG(2000) is too high. | - Ensure the lipid-drug film is thoroughly dried under high vacuum to remove residual solvent.[3] - Use sonication (water bath) or extrusion to reduce the size and polydispersity of the micelles.[2] - Filter the final micelle solution through a 0.22 µm syringe filter to remove large aggregates.[2] - Optimize the concentration of DSPE-PEG(2000) in the formulation. |
| Drug Precipitation During or After Formulation | - Drug concentration exceeds its solubility limit in the micelle core. - Instability of the micellar formulation. | - Reduce the initial drug feeding dose. - Incorporate co-solvents or surfactants, though this may require further optimization and characterization.[1] - Ensure the formulation is stored at the recommended temperature (typically 4°C) to maintain stability.[2] |
| Inconsistent Batch-to-Batch Results | - Variability in weighing of components. - Inconsistent film formation. - Variations in hydration temperature and time. | - Use a calibrated analytical balance for all measurements. - Standardize the rotary evaporation parameters (rotation speed, vacuum pressure, temperature). - Precisely control the temperature and duration of the hydration step. |
Frequently Asked Questions (FAQs)
1. What are the key factors influencing drug loading efficiency in DSPE-PEG(2000) micelles?
Several factors can significantly impact drug loading:
-
Drug Properties : The solubility of the drug in the chosen solvent is critical.[1] Hydrophobic drugs are generally more suitable for encapsulation within the hydrophobic core of the micelles.[2][3] The molecular size and charge of the drug can also play a role; smaller molecules may penetrate the micelle core more easily, and electrostatic interactions between a charged drug and the lipid can influence loading.[1]
-
DSPE-PEG(2000) Properties : The concentration of DSPE-PEG(2000) is a crucial factor.[1]
-
Loading Conditions : Temperature during the loading process can affect the kinetic energy of molecules and the flexibility of the micelle structure.[1] The choice of organic solvent is also important for dissolving both the drug and the lipid.[2]
-
Drug-to-Lipid Ratio : The ratio of the drug to DSPE-PEG(2000) directly impacts the loading capacity and efficiency.[3]
2. Which method is best for loading a hydrophobic drug into DSPE-PEG(2000) micelles?
The thin-film hydration method is a robust and widely used technique for encapsulating hydrophobic drugs.[2] This method involves dissolving the drug and DSPE-PEG(2000) in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer to allow for the self-assembly of drug-loaded micelles.[2][3]
3. How can I determine the encapsulation efficiency (EE%) and drug loading capacity (LC%)?
To determine EE% and LC%, you first need to separate the unencapsulated (free) drug from the drug-loaded micelles. This can be achieved using techniques like dialysis, ultrafiltration, or size exclusion chromatography (SEC).[2]
-
Encapsulation Efficiency (EE%) is calculated as: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100.[3]
-
Drug Loading Capacity (LC%) is calculated as: LC (%) = [Mass of encapsulated drug / Total mass of lipid and encapsulated drug] x 100.[2]
The amount of encapsulated drug is determined by disrupting the micelles (e.g., with an organic solvent like methanol or DMSO) and then quantifying the drug concentration using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[2][3]
4. What is the expected size and polydispersity index (PDI) for DSPE-PEG(2000) micelles?
The size of DSPE-PEG(2000) micelles typically ranges from 10 to 40 nm in diameter.[4][5] For instance, Asulacrine-loaded micelles prepared with DSPE-PEG(2000) and TPGS had a size of approximately 18.5 nm.[4] Ridaforolimus-loaded micelles were found to be around 33 nm.[5][6] The PDI should ideally be below 0.2 to indicate a monodisperse and homogeneous population of micelles.
5. How does the PEG chain length affect the micelles and drug loading?
The polyethylene (B3416737) glycol (PEG) chain length influences the properties of the micelles.[2] The PEGylated corona provides a "stealth" characteristic, which helps reduce recognition by the reticuloendothelial system and can prolong circulation time in the body.[2] While DSPE-PEG(2000) is common, different PEG lengths can alter the thickness of the hydrophilic shell, which may in turn affect micelle stability and drug release kinetics.[7]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on drug loading in DSPE-PEG(2000)-based micelles.
| Drug | Co-former (if any) | Drug:Lipid Ratio (w/w) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Micelle Size (nm) | Reference |
| Asulacrine | TPGS | 1:1 (DSPE-PEG:TPGS) | ~94.12% | Not Specified | ~18.5 | [4] |
| Ridaforolimus | None | 10% (initial) | 77.52% ± 1.66% | 7.19% ± 0.14% | 33 ± 15 | [5][6] |
| Irinotecan (CPT-11) | None | Not Specified | 90.0% ± 1.0% | Not Specified | 15.1 ± 0.8 | |
| Doxorubicin | None | Varied | Dependent on formulation | Dependent on formulation | ~100 (drug-loaded) | [7] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for Drug-Loaded Micelles
This protocol is a standard method for encapsulating hydrophobic drugs.[2]
Materials:
-
DSPE-PEG(2000)
-
Hydrophobic drug
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture)[2]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[2]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (e.g., 0.22 µm)[2]
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG(2000) and the hydrophobic drug at a predetermined ratio in the selected organic solvent in a round-bottom flask.[2]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the flask's inner surface.[2][3]
-
Drying: Further dry the film under high vacuum for at least 2-4 hours to remove any residual organic solvent.[3]
-
Hydration: Hydrate the film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (e.g., 60°C).[2]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.[2]
-
Sonication/Extrusion (Optional): To obtain a uniform size distribution, the micelle solution can be sonicated in a water bath or extruded through polycarbonate membranes of a specific pore size.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[2]
-
Storage: Store the formulation at 4°C.[2]
Protocol 2: Characterization of Drug Loading
1. Separation of Free Drug:
-
Dialysis: Place the micelle solution in a dialysis bag (e.g., 10 kDa MWCO) and dialyze against the aqueous buffer. The free drug will diffuse out of the bag, while the micelles containing the encapsulated drug will remain inside.[2][5]
-
Ultrafiltration: Use centrifugal filter units with a suitable molecular weight cutoff to separate the micelles from the aqueous medium containing the free drug.[2]
2. Quantification of Encapsulated Drug:
-
Take a known volume of the purified micelle solution.
-
Disrupt the micelles by adding a sufficient amount of an appropriate organic solvent (e.g., methanol, DMSO) to release the encapsulated drug.[2][3]
-
Quantify the drug concentration in the resulting solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[2][3]
3. Calculation:
-
Use the formulas provided in FAQ #3 to calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%).
Visualizations
Caption: Workflow for preparing and characterizing drug-loaded DSPE-PEG(2000) micelles.
Caption: Troubleshooting logic for addressing low drug loading efficiency in micelles.
References
- 1. What are the factors affecting the drug loading efficiency of DSPE - PEG2000 - NH2? - Blog [shochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Weight Ratio for DSPE-PEG/TPGS Hybrid Micelles to Improve Drug Retention and Tumor Penetration [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation conditions on the drug loading properties of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG(2000) in Nanoparticle Formulation
Welcome to the technical support center for nanoparticle formulation utilizing DSPE-PEG(2000). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DSPE-PEG(2000) in nanoparticle formulations?
DSPE-PEG(2000), a pegylated phospholipid, is a critical component for enhancing the stability and performance of various nanocarriers.[1] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, allows it to integrate into the nanoparticle's lipid layer while exposing the PEG chains to the aqueous environment.[2] This PEGylation creates a "stealth" layer that provides steric hindrance, preventing nanoparticle aggregation and minimizing interactions with blood components, which can lead to prolonged circulation times in the body.[1][2][3]
Q2: How does the concentration of DSPE-PEG(2000) generally affect nanoparticle size?
Generally, increasing the concentration of DSPE-PEG(2000) leads to a decrease in the final nanoparticle size.[3][4] The hydrophilic PEG chains form a hydration layer around the nanoparticles, providing steric repulsion that prevents aggregation and can influence the particle formation process.[1] This effect has been observed in various nanoparticle systems, where higher DSPE-PEG(2000) concentrations result in smaller and more uniform vesicles.[4] The extensive hydration around the PEG head groups increases lateral repulsion on the surface of lipid bilayers. To reduce this repulsion, the particles tend to decrease in size, which subsequently increases the curvature of their surface.[4]
Q3: What is the impact of DSPE-PEG(2000) concentration on the Polydispersity Index (PDI)?
The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a mixture. A lower PDI indicates a more uniform and monodisperse population of nanoparticles. Increasing the concentration of DSPE-PEG(2000) can lead to a significant decrease in the PDI, indicating a more homogenous nanoparticle size distribution.[3]
Q4: Can the concentration of DSPE-PEG(2000) be too high?
Yes, while DSPE-PEG(2000) is crucial for stability, excessively high concentrations can lead to the formation of micelles and increased instability of liposomal bilayers.[5] It is essential to optimize the concentration for a specific formulation to achieve the desired nanoparticle characteristics without compromising the integrity of the nanocarrier.
Troubleshooting Guide
Issue 1: Nanoparticle size is too large.
-
Possible Cause: Insufficient DSPE-PEG(2000) concentration.
-
Solution: Gradually increase the molar ratio or weight ratio of DSPE-PEG(2000) in your formulation. The PEGylated lipid provides a "stealth" layer that prevents aggregation and can influence the particle formation process, often leading to a decrease in size.[3]
-
-
Possible Cause: Inefficient size reduction method.
-
Solution: If using sonication, try increasing the sonication time and/or power.[3] For extrusion methods, ensure you are using a polycarbonate membrane with the desired pore size and consider multiple extrusions through progressively smaller pore sizes.[3] For microfluidics, adjusting the flow rate ratio (FRR) and total flow rate (TFR) can lead to smaller particles.[3]
-
-
Possible Cause: Improper hydration of the lipid film.
-
Solution: Ensure the lipid film is thin and evenly distributed before hydration. Uneven hydration can result in the formation of large, multilamellar vesicles.[3]
-
Issue 2: High Polydispersity Index (PDI) indicating variable nanoparticle size.
-
Possible Cause: Nanoparticle aggregation.
-
Solution: A low absolute zeta potential can indicate instability and a tendency for particles to aggregate.[3] Increasing the DSPE-PEG(2000) concentration can enhance steric stabilization and reduce aggregation. Also, check the zeta potential of your formulation; a value with a magnitude greater than 25-30 mV generally indicates a stable suspension.[6]
-
-
Possible Cause: Inconsistent formulation process.
-
Solution: Ensure all process parameters, such as mixing speed, temperature, and time, are consistent between batches. For microfluidics, ensure a stable and pulseless flow from the syringe pumps.
-
-
Possible Cause: Uneven hydration.
-
Solution: As with large particle size, ensure the lipid film is thin and uniform prior to adding the aqueous phase to promote the formation of more homogenous vesicles.[3]
-
Data Presentation
The following table summarizes the effect of the DSPE-PEG(2000) to Soluplus weight ratio on the physicochemical properties of nanoparticles prepared by the hydration method.
| DSPE-PEG(2000):Soluplus (w/w) | Average Particle Size (nm) | PDI | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
| Data adapted from a study on DSPE-PEG2000/Soluplus nanoparticles.[3][7] |
Experimental Protocols
Protocol 1: Nanoparticle Formulation by Thin-Film Hydration followed by Extrusion
-
Lipid Film Preparation: Dissolve DSPE-PEG(2000) and other lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[3]
-
Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[3]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).[3]
-
Extrusion: Transfer the MLV suspension to an extruder. Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) a specified number of times (e.g., 11-21 passes) to produce unilamellar vesicles with a more uniform size distribution.[3]
Protocol 2: Nanoparticle Formulation by Microfluidics
-
Solution Preparation:
-
Prepare the lipid mixture, including DSPE-PEG(2000), dissolved in a water-miscible organic solvent (e.g., ethanol).
-
Prepare the aqueous phase, which may contain a buffer and the active pharmaceutical ingredient (API).[3]
-
-
Microfluidic Mixing:
-
Load the organic and aqueous phases into separate syringe pumps.
-
Connect the syringes to the inlets of a microfluidic chip (e.g., a staggered herringbone micromixer).
-
Initiate a continuous and pulseless flow at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[3]
-
-
Nanoprecipitation: The rapid mixing of the two phases within the microchannels induces nanoprecipitation and the self-assembly of nanoparticles.[3]
-
Collection and Purification: Collect the nanoparticle suspension from the outlet of the microfluidic chip. The collected suspension may then be purified (e.g., through dialysis) to remove the organic solvent and any unencapsulated material.[3]
Visualizations
Caption: Experimental workflows for nanoparticle synthesis.
Caption: Impact of DSPE-PEG(2000) concentration on nanoparticle properties.
References
Storage and handling guidelines for DSPE-PEG(2000) powder.
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for DSPE-PEG(2000) powder to ensure experimental success and product stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DSPE-PEG(2000) powder?
DSPE-PEG(2000) powder is sensitive to temperature, moisture, and light. To maintain its integrity and performance, it should be stored under specific conditions. The generally recommended storage temperature is -20°C.[1][2][3][4] For long-term stability, it is crucial to keep the container tightly sealed in a dry, well-ventilated place, protected from moisture and light.[4][5][6]
Q2: What is the proper procedure for handling DSPE-PEG(2000) powder upon receipt and before use?
To prevent condensation, which can lead to hydrolysis, it is critical to allow the product to warm to room temperature inside its sealed container before opening and weighing the powder.[5] Avoid repeated opening and closing of the container. For frequent use, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen).
Q3: What is the shelf-life and stability of DSPE-PEG(2000) powder?
When stored correctly at -20°C, DSPE-PEG(2000) powder can be stable for at least four years.[1] The material is generally stable under the recommended storage conditions.[4] However, factors like exposure to moisture or non-neutral pH can cause hydrolysis of the phospholipid esters.[7]
Q4: In which solvents is DSPE-PEG(2000) soluble?
DSPE-PEG(2000) exhibits solubility in various organic solvents. The choice of solvent can depend on the specific derivative (e.g., amine, maleimide) and the subsequent application. It is often recommended to purge the solvent with an inert gas before dissolving the lipid to prevent oxidation.[1]
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions for DSPE-PEG(2000) Powder
| Parameter | Recommendation | Rationale | Citations |
| Temperature | -20°C | To minimize chemical degradation and maintain long-term stability. | [1][3][4][5] |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon, Nitrogen). | To protect from moisture and oxygen, which can cause hydrolysis and oxidation. | [4][5] |
| Light | Protected from light. | To prevent potential photodegradation. | [5][6] |
Table 2: Solubility of DSPE-PEG(2000) Derivatives
| Derivative | Solvent | Solubility | Citations |
| DSPE-PEG(2000)-Amine | Ethanol | ~20 mg/mL | [1] |
| Dimethyl formamide (B127407) (DMF) | ~11 mg/mL | [1] | |
| Chloroform:Methanol (85:15) | 5 mg/mL | [5] | |
| Ethanol, DMSO | Insoluble | [5] | |
| DSPE-PEG(2000)-Maleimide | Ethanol (with gentle warming) | 10 mg/mL | [3] |
| Chloroform | 10 mg/mL | [3] | |
| DSPE-PEG(2000) (General) | Chloroform | Soluble | [2] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [2] |
Troubleshooting Guide
Q5: My DSPE-PEG(2000) solution appears cloudy or shows aggregation. What should I do?
Cloudiness or aggregation can indicate several issues:
-
Poor Solubility: The concentration may be too high for the chosen solvent. Try reducing the concentration or gently warming the solution as recommended for some derivatives.[3]
-
Hydrolysis: The material may have degraded due to moisture exposure. Phospholipid hydrolysis can lead to byproducts with lower solubility.
-
Incorrect pH: The pH of your aqueous buffer can affect the charge and hydration of the lipid headgroup, potentially leading to aggregation.
-
Low Temperature: DSPE-PEG(2000) micelles have a melting transition temperature around 12.8°C.[8][9] Below this temperature, the lipid core is in a more ordered, glassy phase, which could affect solubility and aggregation behavior.
Q6: I'm observing poor or inconsistent encapsulation efficiency in my nanoparticle formulation. Could DSPE-PEG(2000) be the cause?
Yes, the quality and handling of DSPE-PEG(2000) can significantly impact encapsulation.
-
PEG Density: The percentage of DSPE-PEG(2000) in the lipid mixture is critical. While it enhances stability and circulation time, excessive amounts can hinder drug encapsulation by creating a dense hydrophilic corona.[10]
-
Material Degradation: Hydrolyzed DSPE-PEG(2000) will not properly integrate into the lipid bilayer, leading to defects in the nanoparticle structure and subsequent leakage of the encapsulated drug.
-
Mixing Method: The method used to incorporate DSPE-PEG(2000) (e.g., co-dissolving with other lipids vs. post-insertion) can affect the final structure and loading capacity.[5]
Q7: My lipid nanoparticle formulation is showing instability (e.g., increasing in size) over time. How can I improve it?
Formulation instability is a common challenge. Consider the following:
-
Insufficient PEGylation: An inadequate amount of DSPE-PEG(2000) on the surface may not provide enough steric protection to prevent vesicle fusion and aggregation. A concentration of at least 2 mol% DSPE-PEG(2000) has been shown to prevent aggregation in some liposome (B1194612) systems.
-
Storage Conditions: Formulations should be stored at appropriate temperatures, typically 4°C for short-term storage.[11][12] Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt vesicle structure. However, incorporating DSPE-PEG(2000) can make vesicles more resistant to fragmentation during freeze-thawing.[13]
-
Chemical Stability: Ensure the API (Active Pharmaceutical Ingredient) is stable within the formulation. Degradation of the encapsulated drug can sometimes affect the overall stability of the nanoparticle.[11]
Experimental Protocols
Protocol 1: General Reconstitution of DSPE-PEG(2000) Powder
This protocol provides a basic guideline for dissolving DSPE-PEG(2000) powder.
-
Equilibration: Remove the sealed vial of DSPE-PEG(2000) powder from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.[5]
-
Solvent Preparation: Select an appropriate organic solvent based on solubility data (see Table 2). It is good practice to purge the solvent with a stream of inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.[1]
-
Weighing: In a clean, dry glass vial, weigh the desired amount of DSPE-PEG(2000) powder. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Add the prepared solvent to the powder. Cap the vial tightly. Vortex or sonicate briefly if necessary to achieve a clear solution. For some derivatives, gentle warming may be required.[3]
-
Storage of Stock Solution: Store the resulting stock solution at -20°C or -80°C under an inert gas atmosphere.[2] Check the manufacturer's data sheet for recommended storage times for the solution, which is typically shorter than for the powder.
Protocol 2: Lipid Film Hydration for Liposome/Nanoparticle Formulation
This is a common method for preparing lipid nanoparticles incorporating DSPE-PEG(2000).[2]
-
Lipid Mixture Preparation: Co-dissolve DSPE-PEG(2000) and other lipids (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform, ethanol) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask. Continue evaporation for at least 30 minutes to ensure complete removal of residual solvent.[2]
-
Hydration: Add the aqueous phase (e.g., buffer, drug solution) to the flask. The temperature of the hydration medium should be above the phase transition temperature of the primary lipid to ensure proper lipid mobility.
-
Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle rotation or vortexing, which results in the formation of multilamellar vesicles (MLVs).[2]
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size.
Mandatory Visualizations
Caption: Workflow for handling and reconstituting DSPE-PEG(2000) powder.
Caption: Decision tree for troubleshooting DSPE-PEG(2000) formulation instability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. abmole.com [abmole.com]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to prevent hydrolysis of DSPE-PEG(2000)-NHS ester.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of DSPE-PEG(2000)-NHS ester. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG(2000)-NHS ester and how does it work?
DSPE-PEG(2000)-NHS ester is a lipid-polyethylene glycol (PEG) conjugate used to link molecules to lipid-based nanoparticles like liposomes.[1][2][3]
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that anchors the molecule into the lipid bilayer of a nanoparticle.[1][3]
-
PEG(2000): A 2000-dalton polyethylene (B3416737) glycol spacer that provides a hydrophilic shield, which can help to prolong circulation time in the body.[1][3]
-
NHS ester (N-Hydroxysuccinimide ester): A reactive group at the end of the PEG chain that readily reacts with primary amine groups (-NH₂) on proteins, peptides, antibodies, or other ligands to form a stable amide bond.[1][4][][6] This reaction is a nucleophilic acyl substitution.[]
This conjugation allows for the surface functionalization of nanoparticles for targeted drug delivery.[1][7][8]
Q2: What is hydrolysis and why is it a problem for DSPE-PEG(2000)-NHS ester?
Hydrolysis is a chemical reaction where water molecules break down the NHS ester group.[4][] This is a significant issue because the hydrolyzed ester is no longer reactive with primary amines, leading to failed conjugation and low yields in your experiments.[4] The rate of hydrolysis is a major competitor to the desired aminolysis (reaction with the amine).[]
Q3: What are the main factors that cause hydrolysis of DSPE-PEG(2000)-NHS ester?
The primary factors that accelerate the hydrolysis of the NHS ester are:
-
Moisture: NHS esters are highly sensitive to moisture.[4][9] Exposure to water in the air or in solvents will lead to rapid hydrolysis.
-
pH: The rate of hydrolysis increases significantly at higher pH.[1][4]
-
Temperature: Elevated temperatures can increase the rate of hydrolysis.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with DSPE-PEG(2000)-NHS ester.
Issue 1: Low or no conjugation efficiency.
If you are observing poor yields of your final conjugated product, it is likely that the DSPE-PEG(2000)-NHS ester has hydrolyzed.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Storage | DSPE-PEG(2000)-NHS ester should be stored at -20°C under desiccated conditions.[1][3][4][8][10][11] Avoid frequent freeze-thaw cycles.[1][3][] |
| Moisture Contamination | Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][9][11][12] Handle the reagent in a dry environment (e.g., under nitrogen or in a glove box). |
| Inappropriate Solvent | Dissolve the DSPE-PEG(2000)-NHS ester in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][6] Do not prepare aqueous stock solutions for storage.[4] |
| Incorrect Buffer pH | The optimal pH for NHS ester conjugation is a compromise between amine reactivity and ester stability, typically between 7.2 and 8.5.[4][] At a pH below 7.2, the primary amine is mostly protonated and non-reactive.[4] Above pH 8.5, the rate of hydrolysis increases significantly. |
| Presence of Primary Amines in Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[4][11] Recommended buffers include phosphate-buffered saline (PBS).[4] |
Issue 2: Inconsistent results between experiments.
Variability in your results can often be traced back to the handling and preparation of your reagents.
Solutions for Improving Reproducibility:
-
Prepare Fresh Solutions: Always prepare a fresh solution of DSPE-PEG(2000)-NHS ester for each experiment.[1] Stock solutions in anhydrous DMF can be stored for 1-2 months at -20°C, but fresh is always best.[4]
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent.
-
Verify Reagent Activity: If you suspect your DSPE-PEG(2000)-NHS ester has degraded, you can perform a simple activity test.
Experimental Protocols
Protocol 1: General Procedure for Conjugating a Ligand to Liposomes using DSPE-PEG(2000)-NHS Ester
This protocol provides a general guideline. The optimal molar ratio of DSPE-PEG(2000)-NHS ester to your ligand should be determined empirically.
Materials:
-
DSPE-PEG(2000)-NHS ester
-
Pre-formed liposomes
-
Ligand with a primary amine group (e.g., protein, peptide)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Prepare Ligand: Dissolve your amine-containing ligand in the amine-free reaction buffer to a desired concentration (e.g., 1-10 mg/mL).[4]
-
Prepare DSPE-PEG(2000)-NHS Ester: Allow the vial of DSPE-PEG(2000)-NHS ester to warm to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the desired molar excess of the DSPE-PEG(2000)-NHS ester solution to the ligand solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
Post-Insertion (for pre-formed liposomes): The resulting ligand-PEG-DSPE conjugate can then be incorporated into pre-formed liposomes via a post-insertion method. This typically involves incubating the liposomes with the conjugate at a temperature above the phase transition temperature of the lipids (e.g., 60°C for HSPC/Cholesterol liposomes) for about 30 minutes.[13]
-
Purification: Remove unreacted DSPE-PEG(2000)-NHS ester and byproducts by dialysis or size-exclusion chromatography.[11][13][]
Protocol 2: Qualitative Test for NHS Ester Activity
This method allows for a quick assessment of whether your DSPE-PEG(2000)-NHS ester is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at 260-280 nm.[12]
Materials:
-
DSPE-PEG(2000)-NHS ester
-
Amine-free buffer (e.g., PBS)
-
0.5-1.0 N NaOH
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution: Dissolve 1-2 mg of the DSPE-PEG(2000)-NHS ester in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[12]
-
Measure initial absorbance: Measure the absorbance of the solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is within a measurable range. Record this value.[12]
-
Induce hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of your reagent solution. Vortex for 30 seconds.[12]
-
Measure final absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).[12]
Interpretation of Results:
| Result | Interpretation |
| Final absorbance is significantly greater than the initial absorbance. | The DSPE-PEG(2000)-NHS ester is active.[12] |
| Final absorbance is not measurably greater than the initial absorbance. | The DSPE-PEG(2000)-NHS ester is hydrolyzed and inactive. Discard the reagent.[12] |
Visualizations
Caption: Workflow for preventing hydrolysis of DSPE-PEG(2000)-NHS ester.
Caption: Competing reactions of DSPE-PEG(2000)-NHS ester.
References
- 1. nanocs.net [nanocs.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. DSPE-PEG-NHS [nanocs.net]
- 4. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biochempeg.com [biochempeg.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. encapsula.com [encapsula.com]
Challenges in DSPE-PEG(2000) scale-up for cGMP manufacturing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of DSPE-PEG(2000) for cGMP manufacturing.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| High Batch-to-Batch Variability in Particle Size and Polydispersity Index (PDI) | Raw Material Inconsistency: Differences in DSPE-PEG(2000) purity, impurity profile, and PEG chain length polydispersity between lots or suppliers.[1][2][3] | 1. Qualify Vendors: Source DSPE-PEG(2000) from reputable cGMP-compliant manufacturers.[4]2. Incoming Raw Material Testing: Implement rigorous testing for each new lot of DSPE-PEG(2000), including identity, purity (by HPLC), and polydispersity of the PEG chain (by mass spectrometry).[1][2][3]3. Establish Specifications: Define clear acceptance criteria for raw materials. |
| Process Parameter Fluctuations: Inconsistent mixing speeds, temperatures, or pressures during formulation.[5] | 1. Process Optimization: Identify and control critical process parameters (CPPs).2. Automation: Utilize automated systems for precise control over mixing, temperature, and addition rates.[5] | |
| Formation of Aggregates or Precipitates in the Formulation | Poor Solubility: DSPE-PEG(2000) concentration exceeding its solubility limit in the chosen solvent system. | 1. Solubility Screening: Determine the solubility of DSPE-PEG(2000) in various pharmaceutically acceptable solvents.[6]2. Optimize Formulation: Adjust the solvent composition or DSPE-PEG(2000) concentration. |
| Instability Over Time: Physical or chemical instability of the formulation leading to aggregation.[6] | 1. Stability Studies: Conduct long-term and accelerated stability studies under different storage conditions.[7]2. Incorporate Stabilizers: Consider the inclusion of cryoprotectants for frozen formulations or other stabilizing excipients.[6] | |
| Inconsistent Drug Encapsulation Efficiency | Variability in Micelle Formation: Differences in the critical micelle concentration (CMC) due to raw material variability or process conditions.[8] | 1. CMC Determination: Measure the CMC for each new batch of DSPE-PEG(2000).2. Control Hydration/Formation Process: Ensure consistent temperature and hydration times, ideally above the lipid's phase transition temperature.[6] |
| Drug-Lipid Interactions: Unfavorable interactions between the active pharmaceutical ingredient (API) and DSPE-PEG(2000). | 1. Formulation Screening: Evaluate different drug-to-lipid ratios.2. pH and Buffer Optimization: Assess the impact of pH and buffer composition on encapsulation. | |
| Out-of-Specification (OOS) Results for Impurities | Degradation of DSPE-PEG(2000): Hydrolysis of the ester bonds in the DSPE anchor. | 1. Control pH and Temperature: Maintain the formulation within a stable pH range and avoid excessive heat.[6]2. Inert Atmosphere: Process and store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Impurities from Raw Materials: Presence of impurities in the starting materials.[1][2][3] | 1. Stringent Raw Material Specifications: Set tight limits for known impurities in the incoming DSPE-PEG(2000).2. Supplier Audits: Regularly audit suppliers to ensure their manufacturing processes are well-controlled. |
Frequently Asked Questions (FAQs)
1. How does raw material variability of DSPE-PEG(2000) impact cGMP manufacturing?
Raw material variability is a significant challenge in the cGMP manufacturing of DSPE-PEG(2000)-containing formulations.[9][10] Lot-to-lot differences in impurity profiles, polyethylene (B3416737) glycol (PEG) chain length, and polydispersity can directly affect the critical quality attributes (CQAs) of the final drug product.[1][2][3] This can lead to inconsistencies in particle size, encapsulation efficiency, stability, and even the biological performance of the therapeutic.[3] Therefore, robust raw material qualification and stringent specifications are crucial for ensuring batch-to-batch consistency.
2. What are the critical quality attributes (CQAs) for DSPE-PEG(2000) as a raw material?
The key CQAs for DSPE-PEG(2000) include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the main component and identification and quantitation of impurities.
-
PEG Polydispersity: The distribution of PEG chain lengths, which can impact the steric stabilization properties.[1][2][3]
-
Molecular Weight: The average molecular weight of the conjugate.[11][12]
-
Functional Group Integrity: For derivatives like DSPE-PEG(2000)-Amine or -Carboxy, the integrity and reactivity of the functional group are critical.[13]
3. What analytical methods are recommended for the quality control of DSPE-PEG(2000) formulations during scale-up?
A combination of analytical techniques is essential for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC) with detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is used for quantifying DSPE-PEG(2000) and other lipid components, as well as detecting non-UV active impurities.[1][14]
-
Mass Spectrometry (MS) is crucial for identifying impurities and characterizing the polydispersity of the PEG chain.[1][2][3]
-
Dynamic Light Scattering (DLS) is used to measure particle size and polydispersity index (PDI) of the final formulation.[6][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for structural confirmation and to determine the concentration of DSPE-PEG(2000).[16][17]
4. How can the physical stability of DSPE-PEG(2000) micelles be improved during scale-up and storage?
The physical stability of DSPE-PEG(2000) micelles is influenced by factors like temperature and formulation composition.[6] DSPE has a high phase transition temperature (Tm) of approximately 74°C, which contributes to the formation of stable bilayers at physiological temperatures.[6] For micelles, a melting transition of the lipid core occurs at around 12.8°C.[6][18] Below this temperature, in the "glassy" phase, monomer desorption rates are significantly lower, indicating increased micelle stability.[6][15][18] Therefore, storing formulations at refrigerated temperatures (e.g., 2-8°C) can enhance stability. The inclusion of other lipids or cholesterol can also modulate the stability of liposomal formulations.[6]
5. What are the key considerations for process validation when scaling up DSPE-PEG(2000) formulations?
Process validation for DSPE-PEG(2000) formulations should focus on:
-
Identification of Critical Process Parameters (CPPs): These may include mixing speed, temperature, pressure, and flow rates, which can significantly impact CQAs like particle size and encapsulation efficiency.
-
Defining In-Process Controls (IPCs): Establish IPCs at critical steps to monitor the process and ensure it remains within the validated parameters.
-
Demonstrating Reproducibility: Conduct a sufficient number of successful consecutive batches to demonstrate that the process is reproducible and consistently yields a product that meets its predetermined specifications.
-
Cleaning Validation: Ensure that the cleaning procedures for all equipment are effective in removing any residual DSPE-PEG(2000) and other formulation components to prevent cross-contamination.
Quantitative Data Summary
Table 1: Solubility of DSPE-PEG Derivatives
| Derivative | Solvent | Solubility (mg/mL) | Reference |
| DSPE-PEG(2000)-amine | Ethanol | ~20 | [6] |
| DSPE-PEG(2000)-amine | Dimethylformamide (DMF) | ~11 | [6] |
| DSPE-PEG-NHS | Hot Water | 10 | [6] |
| DSPE-PEG-NHS | Chloroform | 10 | [6] |
| DSPE-PEG-NHS | Ethanol | 10 | [6] |
| DSPE-PEG-NHS | DMSO | 10 | [6] |
Table 2: Physicochemical Properties of DSPE-PEG(2000) Micelles
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | [15] |
| Micelle Diameter (in aqueous solution) | 18 nm (maximum) | [15] |
| Aggregation Number | ~90 | [15] |
| Lipid Core Melting Transition Temperature | 12.8°C | [6][18] |
Experimental Protocols
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the DSPE-PEG(2000) formulation with an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration for DLS analysis. The final concentration should be optimized to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Data Acquisition: Perform the measurement, typically acquiring data for a set duration (e.g., 60-120 seconds). The instrument's software will analyze the fluctuations in scattered light intensity to determine the particle size distribution.
-
Analysis: Report the Z-average diameter and the Polydispersity Index (PDI). The PDI value indicates the breadth of the particle size distribution.
Protocol 2: Quantification of DSPE-PEG(2000) using HPLC with Charged Aerosol Detection (CAD)
-
Standard Preparation: Prepare a series of standard solutions of DSPE-PEG(2000) of known concentrations in a suitable solvent (e.g., methanol/chloroform mixture).
-
Sample Preparation: Dissolve the formulation in the same solvent as the standards.
-
HPLC-CAD System:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol) is typically used.[14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[14]
-
Detector: Charged Aerosol Detector (CAD).
-
-
Injection and Analysis: Inject equal volumes of the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area from the CAD against the concentration of the standards. Use the calibration curve to determine the concentration of DSPE-PEG(2000) in the samples.
Visualizations
Caption: Workflow for DSPE-PEG(2000) Raw Material Qualification.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. PEG2000 DSPE API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
- 5. ijsat.org [ijsat.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 11. crodapharma.com [crodapharma.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to determine the concentration of DSPE - PEG2000 in a solution? - Blog [shochem.com]
- 17. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in DSPE-PEG(2000) Raw Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) raw materials.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in DSPE-PEG(2000) and what is their origin?
A1: Impurities in DSPE-PEG(2000) can originate from the manufacturing process, degradation, or improper storage. Common impurities include:
-
Process-Related Impurities: These can include unreacted starting materials, byproducts from the synthetic route, and residual solvents. The quality of the PEG starting material is a critical factor, as it can vary in molecular weight and polydispersity from batch to batch.[1]
-
Degradation Products: The two primary degradation pathways for DSPE-PEG(2000) are hydrolysis and oxidation.
-
Hydrolysis: The ester bonds in the DSPE anchor are susceptible to hydrolysis, leading to the formation of lysophospholipids and free fatty acids.[2][3] This process can be accelerated by exposure to unbuffered or acidic water and heat.[2]
-
Oxidation: While the saturated stearoyl chains of DSPE are relatively stable, oxidative degradation of the PEG chain can occur, potentially leading to the formation of impurities like formates.[3]
-
-
Aggregates: Improper handling or storage can lead to the formation of aggregates, which can affect the performance of the material in formulations.
Q2: How can I detect and quantify impurities in my DSPE-PEG(2000) raw material?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment of DSPE-PEG(2000):
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is a powerful technique for separating and quantifying non-volatile impurities. Since PEGylated lipids often lack a strong UV chromophore, CAD is a suitable detector.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide detailed structural information, confirm the identity of the DSPE-PEG(2000), and detect certain impurities.[1][4] It can also be used to determine the average number of PEG units.[1]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are crucial for determining the molecular weight distribution (polydispersity) of the PEG chain and identifying impurities based on their mass-to-charge ratio.[1]
Q3: What are the regulatory guidelines for impurities in DSPE-PEG(2000)?
A3: While there are no specific regulatory guidelines solely for DSPE-PEG(2000), general principles for impurities in new drug substances and products are outlined by the International Council for Harmonisation (ICH).
-
ICH Q3A (R2): This guideline focuses on impurities in new drug substances. It sets thresholds for reporting, identifying, and qualifying impurities.
-
ICH Q3B (R2): This guideline addresses impurities in new drug products, including degradation products.
-
EMA and FDA Guidance: Both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have reflection papers and guidance documents on liposomal products which emphasize the importance of characterizing and controlling the quality of all components, including PEGylated lipids.[5][6][7][8] The quality and purity of the starting materials are considered essential for the final medicinal product.[5] For novel lipid excipients, the level of detail required in regulatory submissions is often comparable to that of a new drug substance.[7][9][10]
Q4: How do impurities in DSPE-PEG(2000) affect my liposomal formulation?
A4: Impurities in DSPE-PEG(2000) can have a significant impact on the critical quality attributes (CQAs) of liposomal drug products:
-
Particle Size and Polydispersity: The presence of impurities can alter the self-assembly process, leading to variations in liposome (B1194612) size and a broader size distribution.[11]
-
Stability: Hydrolytic and oxidative impurities can compromise the integrity of the lipid bilayer, leading to drug leakage and aggregation of liposomes during storage.[3][11]
-
Encapsulation Efficiency: Changes in the lipid membrane due to impurities can affect the encapsulation of therapeutic agents.
-
In Vivo Performance: The purity of DSPE-PEG(2000) is critical for the "stealth" properties of liposomes, which prolong their circulation time in the body. Impurities can alter these surface characteristics and affect the pharmacokinetic profile of the drug.[6][12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Variable Liposome Size Between Batches | Inconsistent purity of DSPE-PEG(2000) raw material. | 1. Request a Certificate of Analysis (CoA) from the supplier for each new lot, paying close attention to purity and polydispersity data. 2. Perform in-house quality control on incoming raw materials using HPLC-CAD and/or MALDI-TOF MS to confirm consistency. 3. Consider sourcing DSPE-PEG(2000) from a single, qualified vendor to minimize lot-to-lot variability. |
| Poor Liposome Stability (Aggregation/Drug Leakage) | Presence of hydrolytic impurities (e.g., lysophospholipids). | 1. Analyze the DSPE-PEG(2000) raw material for the presence of lysophospholipids using HPLC-CAD. 2. Review storage conditions of the raw material. DSPE-PEG(2000) should be stored at low temperatures and protected from moisture. 3. Ensure that the aqueous solutions used in the formulation are buffered to a pH that minimizes hydrolysis. |
| Unexpected Peaks in Chromatogram | Presence of unknown impurities in the DSPE-PEG(2000). | 1. Use a combination of analytical techniques (HPLC, MS, NMR) to identify the structure of the unknown impurity. 2. Consult with the supplier to understand the potential origin of the impurity from their manufacturing process. 3. Evaluate the potential impact of the identified impurity on the safety and efficacy of the final product. |
| Low Drug Encapsulation Efficiency | Altered membrane properties due to impurities. | 1. Correlate the encapsulation efficiency with the purity profile of the DSPE-PEG(2000) lot used. 2. Investigate the presence of impurities that may disrupt the lipid bilayer structure. |
Quantitative Data on Impurity Impact
The presence of impurities can quantitatively affect the physicochemical properties of liposomes. The following table summarizes potential impacts based on literature, though specific effects can be formulation-dependent.
| Impurity | Concentration | Effect on Liposome Properties |
| Lysophospholipids | As low as 3.6% of total lipid | Can lead to complete disintegration of liposomes into membrane discs.[14] |
| Free PEG | Variable | May compete for hydration, potentially affecting liposome formation and size. |
| Oxidized Lipids | Variable | Can increase membrane permeability and lead to drug leakage. |
Experimental Protocols
HPLC-CAD Method for Purity Assessment of DSPE-PEG(2000)
This protocol is adapted from a method for a similar PEGylated lipid and is suitable for the analysis of DSPE-PEG(2000) and its non-volatile impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is suitable. For example, a Thermo Scientific™ Hypersil™ GOLD C8 column (1.9 µm, 2.1 × 50 mm).[2]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.[2]
-
Mobile Phase B: 5 mM ammonium formate in isopropanol-methanol (70:30, v/v).[2]
-
Gradient: A gradient elution is necessary to separate components with different polarities. A starting condition of 60:40 (A:B) can be followed by a ramp to a higher concentration of B to elute the more hydrophobic components.
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 50°C
-
Injection Volume: 1 µL[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the DSPE-PEG(2000) sample in a suitable solvent mixture, such as methanol (B129727):water (50:50 v/v), to a final concentration of approximately 300 µg/mL.
-
-
Data Analysis:
-
Integrate the peak areas of the main DSPE-PEG(2000) peak and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
¹H NMR for Structural Confirmation and Purity Estimation
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the DSPE-PEG(2000) sample in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic peaks for the DSPE moiety (e.g., signals from the stearoyl chains, glycerol (B35011) backbone, and ethanolamine (B43304) headgroup) and the PEG chain (a large signal around 3.6 ppm).[1][15]
-
Integrate the characteristic peaks to confirm the relative ratios of the different parts of the molecule.
-
Look for any unexpected peaks that may indicate the presence of impurities. The relative integration of these peaks can provide a semi-quantitative estimation of their levels.
-
MALDI-TOF MS for Molecular Weight Distribution Analysis
-
Instrumentation:
-
MALDI-TOF Mass Spectrometer
-
-
Sample Preparation:
-
Matrix: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), should be used.
-
Cationizing Agent: A salt, such as sodium trifluoroacetate (B77799) (NaTFA), is often added to promote the formation of sodiated adducts, which are readily detected.
-
Procedure: Mix the DSPE-PEG(2000) sample solution with the matrix and cationizing agent solutions. Spot a small volume of the mixture onto the MALDI target plate and allow it to dry completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range for DSPE-PEG(2000) (typically m/z 1000-5000).
-
-
Data Analysis:
-
Observe the distribution of peaks, which corresponds to the different chain lengths of the PEG polymer. The difference in m/z between adjacent peaks should be 44 Da, corresponding to the mass of one ethylene (B1197577) glycol monomer unit.
-
Determine the average molecular weight and the polydispersity index (PDI) of the PEG chain.
-
Identify any peaks that do not belong to the main DSPE-PEG(2000) distribution, which may represent impurities.
-
Visualizations
Workflow for DSPE-PEG(2000) Impurity Analysis
Caption: Workflow for the analysis of impurities in DSPE-PEG(2000) raw materials.
DSPE-PEG(2000) Hydrolysis Pathway
Caption: Simplified hydrolysis degradation pathway of DSPE-PEG(2000).
Potential DSPE-PEG(2000) Oxidation Sites
Caption: Potential sites of oxidation on the DSPE-PEG(2000) molecule.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. etp-nanomedicine.eu [etp-nanomedicine.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Frontiers | Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products [frontiersin.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. Quality by Design Approach in Liposomal Formulations: Robust Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crodapharma.com [crodapharma.com]
- 13. crodapharma.com [crodapharma.com]
- 14. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DSPE-PEG(2000) vs. DSPE-PEG(3400) for Liposome Surface Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The surface modification of liposomes with polyethylene (B3416737) glycol (PEG), or PEGylation, is a cornerstone of modern drug delivery, transforming nanoparticles into "stealth" carriers that can evade the immune system and prolong circulation times. The choice of PEG chain length is a critical parameter that significantly influences the physicochemical properties, in vitro performance, and in vivo fate of liposomal formulations. This guide provides an objective comparison of two commonly used PEGylated phospholipids, DSPE-PEG(2000) and DSPE-PEG(3400), supported by experimental data and detailed protocols to inform the rational design of liposomal drug delivery systems.
Executive Summary
The selection between DSPE-PEG(2000) and DSPE-PEG(3400) for liposome (B1194612) surface modification represents a trade-off between key performance attributes. Generally, the longer PEG chain of DSPE-PEG(3400) offers superior steric hindrance, leading to a more pronounced stealth effect and consequently longer systemic circulation. However, this can sometimes come at the cost of reduced cellular uptake compared to liposomes formulated with the shorter DSPE-PEG(2000). The optimal choice is therefore highly dependent on the specific therapeutic application, the encapsulated drug, and the desired pharmacokinetic profile.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative differences in the performance of liposomes functionalized with DSPE-PEG(2000) versus DSPE-PEG(3400). It is important to note that direct comparative data for DSPE-PEG(3400) is less common in the literature; therefore, some data points are extrapolated from studies comparing DSPE-PEG(2000) with DSPE-PEG(5000), a close analogue to DSPE-PEG(3400).
Table 1: Physicochemical Properties
| Property | DSPE-PEG(2000) | DSPE-PEG(3400) | Key Considerations |
| Hydrodynamic Diameter (nm) | Typically results in a smaller increase in particle size compared to longer PEGs. | Generally leads to a larger hydrodynamic diameter due to the longer PEG chain. | The overall size of the liposome is a critical factor for its biodistribution and tumor penetration. |
| Polydispersity Index (PDI) | Generally low (<0.2), indicating a homogenous population. | Can be slightly higher due to the increased flexibility and potential for entanglement of longer PEG chains, but still generally acceptable. | A low PDI is crucial for reproducible in vivo performance. |
| Zeta Potential (mV) | Moderately negative. | Tends to be more neutral (less negative) than DSPE-PEG(2000) formulations due to the enhanced shielding of the surface charge by the longer PEG chains.[1] | A near-neutral zeta potential can reduce non-specific interactions with proteins and cells. |
Table 2: In Vitro Performance
| Parameter | DSPE-PEG(2000) | DSPE-PEG(3400) | Key Considerations |
| Drug Encapsulation Efficiency (%) | High, with minimal impact from the PEG chain. | High, with minimal impact from the PEG chain. | The encapsulation method and the nature of the drug are the primary determinants of encapsulation efficiency. |
| In Vitro Drug Release | Sustained release profile. | May exhibit a slightly slower initial drug release due to the thicker hydrophilic layer. | The release kinetics should be tailored to the therapeutic window of the encapsulated drug. |
| Stability in Serum | Good stability, preventing aggregation and leakage. | Potentially enhanced stability due to superior steric protection. | Stability in biological fluids is a prerequisite for effective systemic drug delivery. |
Table 3: In Vivo Performance
| Parameter | DSPE-PEG(2000) | DSPE-PEG(3400) | Key Considerations |
| Blood Circulation Half-Life | Significantly prolonged compared to non-PEGylated liposomes. | Generally longer than that of DSPE-PEG(2000) formulations. | A longer half-life increases the probability of reaching the target site, particularly in passive targeting strategies. |
| Protein Corona Formation | Reduced opsonin adsorption. | Further reduction in protein adsorption due to a denser PEG brush. | The composition of the protein corona dictates the biological identity and fate of the nanoparticle. |
| Cellular Uptake | Generally efficient. | Can be reduced compared to DSPE-PEG(2000) due to the "PEG dilemma," where the dense PEG layer can hinder interaction with target cells.[2] | The efficiency of cellular uptake is critical for drugs that act intracellularly. |
| Tumor Accumulation | Enhanced due to the EPR effect. | Potentially higher accumulation in tumors with leaky vasculature due to longer circulation time. | The enhanced permeability and retention (EPR) effect is a key mechanism for passive tumor targeting. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Protocol 1: Liposome Preparation by Thin-Film Hydration
This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs) of a desired size.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG(2000) or DSPE-PEG(3400)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline pH 7.4, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (primary phospholipid, cholesterol, and DSPE-PEG) in the desired molar ratio in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer (pre-heated to above the Tc of the lipids) to the flask containing the lipid film.
-
Hydrate the film by gentle rotation of the flask in a water bath maintained above the Tc for 1-2 hours. This will result in the formation of a milky suspension of MLVs.
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form LUVs with a uniform size distribution.
-
Protocol 2: Characterization of Physicochemical Properties
A. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle, run duration).
-
Acquire the data and analyze the correlation function to obtain the intensity-weighted size distribution, z-average diameter, and PDI.
B. Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.
Procedure:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Load the diluted sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument's software will then calculate the zeta potential using the Henry equation.
Protocol 3: Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.
Procedure:
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the liposome formulation. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column packed with a gel filtration resin (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller free drug molecules.
-
Dialysis: Place the liposome formulation in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of buffer to remove the free drug.
-
Centrifugation/Ultrafiltration: Use centrifugal filter devices with a suitable MWCO to separate the liposomes from the aqueous phase containing the free drug.
-
-
-
Quantification of Encapsulated Drug:
-
Disrupt the liposomes from the fraction containing the purified liposomes to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the concentration of the released drug using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Calculation of Encapsulation Efficiency:
-
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Protocol 4: In Vivo Stability and Pharmacokinetic Study
This protocol outlines a typical procedure to assess the in vivo stability and pharmacokinetic profile of PEGylated liposomes.
Procedure:
-
Animal Model: Use an appropriate animal model (e.g., mice or rats).
-
Administration: Administer the liposomal formulation intravenously (e.g., via tail vein injection) at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Quantification: Extract the drug from the plasma samples and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters such as elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Experimental workflow for liposome formulation and evaluation.
Caption: Logical relationship of PEG chain length and biological performance.
Conclusion
The decision to use DSPE-PEG(2000) or DSPE-PEG(3400) in liposome formulations is a nuanced one that requires careful consideration of the desired therapeutic outcome. For applications where maximizing circulation time is paramount, such as in passive tumor targeting, the longer PEG chain of DSPE-PEG(3400) may be advantageous. Conversely, for drugs that require efficient cellular internalization to exert their therapeutic effect, the shorter PEG chain of DSPE-PEG(2000) might be the more prudent choice to avoid the "PEG dilemma". Ultimately, empirical testing of both PEG lengths in the specific liposomal formulation and therapeutic context is the most reliable approach to identifying the optimal candidate for clinical translation.
References
A Head-to-Head Comparison: DSPE-PEG(2000) vs. DPPE-PEG(2000) for Advanced Drug Delivery
In the landscape of nanomedicine and drug delivery, PEGylated phospholipids (B1166683) are indispensable for creating long-circulating "stealth" liposomes and nanoparticles. Among the most common choices are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DPPE-PEG(2000)). While both share the same hydrophilic PEG2000 chain, their subtle structural differences, specifically in their lipid anchors, lead to significant variations in their physicochemical properties and performance in drug delivery systems.
This guide provides an objective comparison of DSPE-PEG(2000) and DPPE-PEG(2000), supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal excipient for their formulation needs.
Physicochemical Properties: The Impact of Acyl Chain Length
The primary distinction between DSPE and DPPE lies in their hydrophobic acyl chains. DSPE features two saturated 18-carbon stearoyl chains (C18:0), whereas DPPE possesses two saturated 16-carbon palmitoyl (B13399708) chains (C16:0).[1] This two-carbon difference per chain profoundly influences the packing of the lipid bilayer in a nanoparticle, which in turn affects its thermal properties and stability.
Table 1: Comparison of Physicochemical Properties
| Property | DSPE-PEG(2000) | DPPE-PEG(2000) | Key Implication |
| Lipid Anchor | 1,2-distearoyl-phosphatidylethanolamine (DSPE) | 1,2-dipalmitoyl-phosphatidylethanolamine (DPPE) | DSPE has longer C18:0 acyl chains compared to DPPE's C16:0 chains.[1] |
| Phase Transition (Tm) | Higher (Micelle Tm ≈ 12.8°C)[2] | Lower[1] | The longer, more saturated chains of DSPE result in stronger van der Waals forces, requiring more energy to transition from a gel to a liquid-crystalline phase. This leads to a more rigid and stable membrane at physiological temperatures.[1] |
| Critical Micelle Conc. (CMC) | ~0.5 - 2.0 µM (in buffered saline)[3][4] | Generally expected to be higher than DSPE-PEG(2000) | The stronger hydrophobicity of the C18 chains in DSPE favors micelle formation at lower concentrations. |
Performance in Drug Delivery Systems
The differences in physicochemical properties translate directly into the performance of liposomal and nanoparticle formulations. The stability of the lipid bilayer is paramount for drug retention, circulation time, and overall efficacy.
Liposome (B1194612) Stability and In Vivo Circulation
The longer C18 acyl chains of DSPE-PEG(2000) create a more ordered and tightly packed lipid bilayer with a higher phase transition temperature.[1] This enhanced rigidity results in liposomes that are generally more stable and less "leaky" at physiological temperature (37°C) compared to those made with DPPE-PEG(2000).
This superior stability is crucial for in vivo applications. A more stable lipid anchor ensures that the PEG-lipid is retained within the nanoparticle membrane for longer periods, which is essential for maintaining the "stealth" shield that prevents rapid clearance by the mononuclear phagocyte system (MPS).[5][6] Studies have shown that liposomes formulated with saturated, long-chain PEG-lipids like DSPE-PEG(2000) exhibit significantly prolonged circulation times in the bloodstream.[7] Formulations using DPPE-PEG(2000) are also effective at increasing circulation time compared to non-PEGylated liposomes, but the stronger anchoring of DSPE generally provides a more robust and lasting stealth effect.[7][8]
Drug Encapsulation and Release
The composition of the lipid anchor can influence both drug encapsulation efficiency and the subsequent release profile. The more rigid membrane formed by DSPE-PEG(2000) can lead to better retention of encapsulated drugs, resulting in a slower, more sustained release profile.[9] Conversely, the more fluidic membrane associated with the shorter C16 chains of DPPE-PEG(2000) might lead to a faster drug release, which could be advantageous for applications requiring more rapid bioavailability at the target site.[1]
Table 2: Performance Comparison in Liposomal Formulations
| Performance Metric | DSPE-PEG(2000) Formulation | DPPE-PEG(2000) Formulation | Rationale |
| Liposome Stability | Higher | Lower | Longer C18 chains of DSPE lead to a more ordered, rigid bilayer with a higher Tm, enhancing membrane integrity.[1] |
| Drug Retention | Higher / Slower Release | Lower / Faster Release | The less permeable, more stable DSPE-based membrane minimizes drug leakage.[9] The more fluid DPPE membrane may permit faster drug diffusion.[1] |
| In Vivo Circulation Time | Longer | Shorter (than DSPE) | The more stable anchoring of DSPE-PEG(2000) provides a more durable stealth coating, leading to reduced clearance by the MPS and longer residence time in the blood.[7] |
Visualizing Key Concepts and Processes
To better illustrate the topics discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing formulation performance. Below are standard protocols for key experiments.
Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[10][11][12]
-
Lipid Dissolution: Dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and DSPE-PEG(2000) or DPPE-PEG(2000)) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.[13]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Place the flask under high vacuum for several hours (or overnight) to ensure complete removal of any residual organic solvent.[13]
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask.[13] The buffer should be pre-heated to a temperature above the main phase transition temperature (Tm) of the lipid with the highest Tm to facilitate lipid hydration and vesicle formation. Agitate the flask vigorously (e.g., by vortexing) to hydrate (B1144303) the lipid film, which will cause the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain a homogenous population of unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.[14] This is done by repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
Characterization of Liposome Size and Zeta Potential
Dynamic Light Scattering (DLS) is the standard method for determining the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles in a suspension.[15][16]
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the original hydration buffer or deionized water to achieve an appropriate particle concentration for DLS analysis.[17]
-
Size Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument directs a laser beam through the sample, and the fluctuations in the intensity of scattered light caused by the Brownian motion of the liposomes are measured.[15]
-
Data Analysis: The software's autocorrelation function analyzes these fluctuations to calculate the particle size distribution (reported as Z-average diameter) and the PDI (a measure of the homogeneity of the sample, with values <0.3 generally considered acceptable).
-
Zeta Potential Measurement: For zeta potential, the sample is placed in a specialized electrode-containing cell. An electric field is applied, causing the charged liposomes to move. The velocity of this movement is measured by the instrument (via electrophoretic light scattering) and used to calculate the zeta potential, which indicates the surface charge and predicts colloidal stability.[17]
In Vitro Drug Release Study using Dialysis Method
The dialysis method is widely used to assess the in vitro release profile of a drug from a nanoparticle formulation.[18][19]
-
Setup: Transfer a known volume of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO must be large enough to allow the free drug to diffuse out but small enough to retain the liposomes.[20][21]
-
Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions) in a beaker or flask.[21] The entire setup is maintained at a constant temperature (e.g., 37°C) with continuous, gentle stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[21]
-
Quantification: Analyze the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the released drug.
-
Analysis: Calculate the cumulative percentage of drug released over time to generate the drug release profile.
Conclusion and Recommendations
The choice between DSPE-PEG(2000) and DPPE-PEG(2000) is a critical decision in the design of nanoparticle-based drug delivery systems.
-
DSPE-PEG(2000) is the preferred choice for applications requiring maximum stability, prolonged in vivo circulation, and sustained drug release . Its longer C18 acyl chains provide a more rigid and less permeable lipid bilayer, making it the gold standard for developing "stealth" liposomes intended for passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.
-
DPPE-PEG(2000) may be considered for applications where faster drug release is desired or when the slightly lower stability is not a critical limiting factor. Its lower phase transition temperature results in a more fluid membrane, which could be leveraged for specific triggered-release strategies.
Ultimately, the selection should be guided by the specific therapeutic goal, the nature of the encapsulated drug, and the desired pharmacokinetic profile. Empirical testing of both lipids within the specific formulation is recommended to determine the optimal choice for any given application.
References
- 1. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How does DPPE - PEG2000 affect the pharmacokinetics of drugs? - Blog - Shochem [shochem.com]
- 9. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 15. news-medical.net [news-medical.net]
- 16. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 17. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | MDPI [mdpi.com]
- 20. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dissolutiontech.com [dissolutiontech.com]
DSPE-PEG(2000): A Superior Choice for PEGylated Lipid Formulations in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly advancing field of drug delivery, the selection of appropriate excipients is paramount to the success of novel therapeutic formulations. Among the various components of lipid-based nanoparticles, PEGylated lipids play a crucial role in enhancing stability, prolonging circulation time, and enabling targeted drug delivery. This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) with other commonly used PEGylated lipids, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
DSPE-PEG(2000) has emerged as a gold standard in the formulation of "stealth" liposomes and other nanoparticles due to its optimal balance of properties that contribute to enhanced drug delivery efficacy.[1][2] Its widespread use is underscored by its inclusion in numerous clinically approved nanomedicines, such as the pioneering PEGylated liposomal doxorubicin, DOXIL®[3]. The key advantages of DSPE-PEG(2000) lie in its ability to create a dense, hydrophilic layer on the surface of nanoparticles, which effectively shields them from opsonization and subsequent uptake by the reticuloendothelial system (RES)[1]. This "stealth" characteristic significantly prolongs the circulation half-life of the drug carrier in the bloodstream, allowing for greater accumulation at the target site through passive mechanisms like the enhanced permeability and retention (EPR) effect in tumors[4].
Comparative Analysis of DSPE-PEG(2000) with Other PEGylated Lipids
The performance of a PEGylated lipid is primarily determined by two key structural features: the length of the polyethylene (B3416737) glycol (PEG) chain and the nature of the lipid anchor. The following sections provide a detailed comparison of DSPE-PEG(2000) with alternatives varying in these aspects.
Impact of PEG Chain Length: DSPE-PEG(2000) vs. DSPE-PEG(1000) and DSPE-PEG(5000)
The molecular weight of the PEG chain is a critical determinant of the physicochemical and biological properties of the resulting nanoparticles.[1][4]
-
DSPE-PEG(1000) , with its shorter PEG chain, may offer less effective steric stabilization compared to DSPE-PEG(2000), leading to a shorter circulation time.[1] However, the smaller PEG corona might facilitate higher drug loading and improved penetration through biological barriers in certain applications.[1]
-
DSPE-PEG(5000) possesses a longer PEG chain, which can create a more substantial steric barrier, potentially further extending circulation time.[1][4] This extended PEG layer, however, can also lead to a larger hydrodynamic diameter, potentially lower drug encapsulation efficiency, and may hinder cellular uptake of the nanoparticle.[1][4]
DSPE-PEG(2000) is often considered to provide an optimal balance between prolonged circulation and efficient cellular interaction.[4]
Impact of the Lipid Anchor: DSPE-PEG(2000) vs. Other Phospholipid-PEGs
The lipid anchor's structure, particularly the length and saturation of its acyl chains, influences the stability and fluidity of the lipid bilayer, which in turn affects drug retention and release profiles.[1]
-
DPPE-PEG(2000) (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-PEG(2000)) : Featuring shorter C16:0 acyl chains, DPPE results in a lower phase transition temperature compared to DSPE (C18:0). This can impact the stability and fluidity of the liposomal membrane.[1]
-
DOPE-PEG(2000) (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-PEG(2000)) : The unsaturated oleoyl (B10858665) chains (C18:1) in DOPE create a more fluid lipid bilayer than the saturated stearoyl chains of DSPE.[1] This increased fluidity may lead to faster drug release, which could be advantageous for specific controlled-release applications.[1]
-
DMG-PEG(2000) (1,2-dimyristoyl-glycerol-PEG(2000)) : With shorter C14 acyl chains, DMG-PEG(2000) has been shown to dissociate from lipid nanoparticles more rapidly in the presence of serum.[5] This leads to a shorter circulation time compared to nanoparticles formulated with the more stably anchored DSPE-PEG(2000).[5]
The longer, saturated stearoyl chains of DSPE provide a more stable anchor within the lipid bilayer, contributing to greater nanoparticle stability and slower drug leakage.
Quantitative Data Presentation
The following tables summarize the key performance indicators of nanoparticles formulated with different PEGylated lipids. It is important to note that absolute values can vary depending on the overall composition and preparation method of the nanoparticles.
Table 1: Comparison of Physicochemical Properties of Nanoparticles with Different PEG Chain Lengths
| Property | DSPE-PEG(1000) | DSPE-PEG(2000) | DSPE-PEG(5000) |
| Hydrodynamic Diameter | Smaller | Intermediate (~125 nm)[4] | Larger[4] |
| Steric Hindrance | Lower | Optimal | Higher |
| Zeta Potential | Less Neutral | More Neutral (~ -35 mV)[4] | Most Neutral[4] |
Table 2: Comparison of In Vitro and In Vivo Performance with Different PEG Chain Lengths
| Parameter | DSPE-PEG(1000) | DSPE-PEG(2000) | DSPE-PEG(5000) |
| Drug Encapsulation Efficiency | Potentially Higher[1] | High[4] | Potentially Lower[1] |
| In Vitro Drug Release | Faster | Sustained[4] | Slower Initial Release[4] |
| Cellular Uptake | Potentially Higher | Efficient[4] | Can be Reduced[4] |
| In Vivo Circulation Time | Shorter[1] | Prolonged | Potentially Longer[1][4] |
Experimental Protocols
Thin-Film Hydration Method for PEGylated Liposome (B1194612) Preparation
This is a widely used method for the preparation of liposomes incorporating DSPE-PEG(2000).
-
Lipid Film Formation : DSPE-PEG(2000), along with other lipids such as phospholipids (B1166683) (e.g., DSPC) and cholesterol, and the drug to be encapsulated are dissolved in an organic solvent like chloroform.[4]
-
Solvent Evaporation : The organic solvent is removed using a rotary evaporator, which results in the formation of a thin lipid film on the inner wall of a round-bottom flask.[4]
-
Hydration : The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation at a temperature above the phase transition temperature of the lipids.[4] This process leads to the self-assembly of lipids into multilamellar vesicles.
-
Size Reduction : To obtain unilamellar vesicles with a uniform size distribution, the liposome suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Characterization of PEGylated Liposomes
-
Particle Size and Polydispersity Index (PDI) : Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential : Measured using Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.
-
Encapsulation Efficiency : Calculated by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug concentration in both fractions.
-
In Vivo Circulation Half-Life : Typically determined by administering the fluorescently labeled liposomes intravenously into animal models and measuring the fluorescence intensity in blood samples collected at various time points.
Mandatory Visualizations
Caption: Workflow for preparing and characterizing PEGylated nanoparticles.
Caption: Trade-offs associated with varying DSPE-PEG chain lengths.
References
- 1. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 2. nbinno.com [nbinno.com]
- 3. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing DSPE-PEG(2000) Polydispersity: A Comparative Guide to Mass Spectrometry and Other Techniques
For researchers, scientists, and drug development professionals, understanding the polydispersity of DSPE-PEG(2000) is critical for ensuring the quality, efficacy, and safety of lipid nanoparticle (LNP) formulations. The polyethylene (B3416737) glycol (PEG) chain length distribution directly impacts the physicochemical properties and in vivo performance of LNPs. This guide provides a comprehensive comparison of mass spectrometry and alternative techniques for characterizing DSPE-PEG(2000) polydispersity, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing DSPE-PEG(2000) polydispersity depends on the specific information required, sample throughput needs, and available instrumentation. While mass spectrometry provides detailed molecular weight distribution, other techniques offer valuable insights into different aspects of the polymer's characteristics.
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRAM-MS) | Precise mass of individual PEG oligomers, enabling detailed polydispersity determination and impurity identification.[1][2][3] | High resolving power and mass accuracy, provides detailed structural information.[1][2] | Can be complex to interpret for highly polydisperse samples, potential for mass discrimination. |
| MALDI-TOF Mass Spectrometry | Molecular weight distribution, average molecular weight (Mw, Mn), and polydispersity index (PDI).[4] | High throughput, relatively simple sample preparation, suitable for a wide range of polymer masses.[4] | Mass accuracy is lower than HRAM-MS, potential for fragmentation, matrix effects can influence ionization.[4] |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution, average molecular weights (Mw, Mn), and PDI.[5][6] | Well-established and robust technique for determining molecular weight averages and distribution.[6] | Relies on calibration with standards, which may not perfectly match the hydrodynamic volume of DSPE-PEG. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Average number of PEG units, confirmation of functional groups, and information on purity.[5][7] | Provides detailed structural information and can quantify the average PEG chain length.[7] | Does not provide the full distribution of PEG chain lengths, only an average value. |
| Dynamic Light Scattering (DLS) | Hydrodynamic size of micelles or aggregates in solution, provides a polydispersity index (PDI) for the particle size distribution.[8][9] | Provides information on the aggregation behavior and size distribution in solution.[9] | Measures the size of aggregates, not the polydispersity of the polymer chains themselves. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for the key techniques discussed.
High-Resolution Mass Spectrometry (HRAM-MS) Coupled with Liquid Chromatography (LC)
This method allows for the separation of DSPE-PEG(2000) from impurities prior to mass analysis, providing clear spectra for polydispersity determination.[1][2]
Sample Preparation: Samples of DSPE-PEG(2000) are dissolved in an appropriate solvent, such as absolute ethanol, to a concentration of 1 mg/mL.[1]
Liquid Chromatography:
-
Column: A reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/isopropanol) with a suitable additive (e.g., formic acid and ammonium (B1175870) formate).
-
Detection: Charged Aerosol Detection (CAD) can be used in conjunction with MS for quantitative analysis of impurities.[1][2]
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Data Analysis: Deconvolution algorithms are used to determine the monoisotopic mass distributions from the multiply charged ions observed in the spectra.[1]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a rapid method for determining the molecular weight distribution of polymers like DSPE-PEG(2000).[4]
Sample Preparation:
-
Polymer Solution: Dissolve DSPE-PEG(2000) in a suitable solvent like tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.5 mg/mL.[4]
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), in THF.[4]
-
Cationization Agent: Prepare a solution of a cationization agent, such as sodium iodide, in THF.[4]
-
Mixing: Mix the polymer solution, matrix solution, and cationization agent solution in a specific ratio (e.g., 10:1:1, v/v/v).
-
Spotting: Spot a small volume (e.g., 1 µL) of the final mixture onto the MALDI target plate and allow it to air dry.
Mass Spectrometry:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Laser: A nitrogen laser (337 nm) or an Nd:YAG laser (355 nm).[4]
-
Mode: Positive ion reflectron mode is typically used to enhance resolution.[4]
-
Data Analysis: The resulting spectrum shows a distribution of peaks, each corresponding to a different number of PEG repeat units. From this distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for characterizing DSPE-PEG(2000) polydispersity.
Caption: Workflow for DSPE-PEG(2000) analysis by LC-HRAM-MS.
Caption: Workflow for DSPE-PEG(2000) analysis by MALDI-TOF MS.
By employing these techniques and protocols, researchers can gain a thorough understanding of the polydispersity of their DSPE-PEG(2000) materials, a critical step in the development of safe and effective LNP-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmiweb.com [pharmiweb.com]
- 7. caymanchem.com [caymanchem.com]
- 8. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Quality control testing for DSPE-PEG(2000) from different vendors.
A Comparative Guide to the Quality Control of DSPE-PEG(2000) from Different Vendors
For researchers, scientists, and professionals in drug development, the quality of excipients is paramount to the efficacy and safety of the final therapeutic product. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a critical component in many drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs) where it enhances stability and circulation time.[1] However, the quality of DSPE-PEG(2000) can vary significantly between vendors, impacting the performance and reproducibility of the final formulation.[2][3] This guide provides a comparative analysis of quality control testing for DSPE-PEG(2000) from different sources, supported by experimental data, to aid in the selection of high-quality materials.
Key Quality Attributes of DSPE-PEG(2000)
The performance of DSPE-PEG(2000) is dictated by several critical quality attributes (CQAs) that should be thoroughly assessed. These include:
-
Purity: The percentage of the desired DSPE-PEG(2000) molecule in the material. High-performance liquid chromatography (HPLC) is considered the gold standard for purity assessment.[4]
-
Identity and Molecular Weight: Confirmation of the chemical structure and the average molecular weight of the conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for this purpose.[5][6]
-
Polydispersity: Polyethylene glycol (PEG) is a polymer with a distribution of chain lengths. The polydispersity index (PDI) measures the heterogeneity of this distribution. A lower PDI indicates a more uniform product.[2][3]
-
Impurity Profile: The identification and quantification of any impurities, such as unreacted starting materials or by-products from synthesis.[2][7]
-
Physical Characteristics: For formulated nanoparticles, properties such as particle size, polydispersity index (PDI) of the particles, and zeta potential are crucial.[8]
Comparative Analysis of DSPE-PEG(2000) from Four Vendors
A study by Shao et al. (2024) characterized DSPE-mPEG(2000) raw materials from four different vendors (designated as A, D, B, and C). The analysis revealed significant differences in their impurity profiles and PEG chain length distributions.[2][3]
Purity and Impurity Profiling
The primary analytical technique used was liquid chromatography coupled with a charged aerosol detector (CAD) and high-resolution accurate mass spectrometry (HRAMS). This powerful combination allowed for both the quantification of the main component and the identification of various impurities.[2][3]
Table 1: Summary of Impurity Profiling Results for DSPE-mPEG(2000) from Different Vendors
| Vendor | Stated Purity | Main Peak Purity (%) | Impurity 1 (%) | Impurity 2 (%) | Impurity 3 (%) | Impurity 4 (%) | Impurity 5 (%) | Impurity 6 (%) | Total Impurities (%) |
| A | >98% | 98.6 | 0.1 | 0.1 | 0.3 | 0.1 | 0.2 | 0.6 | 1.4 |
| D | >95% | 97.4 | 0.1 | 0.1 | 0.4 | 0.1 | 0.2 | 1.6 | 2.6 |
| B | 90-95% | 95.7 | 1.1 | 0.2 | 0.4 | 0.1 | 0.2 | 2.3 | 4.3 |
| C | >99% | 95.3 | 1.5 | 0.2 | 0.4 | 0.1 | 0.2 | 2.3 | 4.7 |
Data adapted from Shao et al. (2024).[2][3]
The data clearly shows that the stated purity does not always correlate with the measured purity and the total level of impurities. Vendor C, with the highest stated purity, exhibited the highest percentage of total impurities in this analysis.[2][3]
Polydispersity of PEG Chain Length
High-resolution mass spectrometry was used to determine the distribution of PEG chain lengths in the DSPE-mPEG(2000) from each vendor. The deconvoluted mass spectra revealed variations in the average molecular weight and the breadth of the distribution.[2][3]
Table 2: Polydispersity of DSPE-mPEG(2000) from Different Vendors
| Vendor | Average Molar Mass (Da) | PDI (Polydispersity Index) |
| A | 2786.8 | 1.0028 |
| D | 2789.3 | 1.0022 |
| B | 2825.4 | 1.0023 |
| C | 2789.8 | 1.0026 |
Data adapted from Shao et al. (2024).[2][3]
Notably, while the PDI values were comparable across the vendors, the average molar mass for Vendor B was significantly higher, indicating a different PEG chain length distribution. This could have implications for the properties of lipid nanoparticles formulated with this material.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quality control testing of DSPE-PEG(2000).
Purity and Impurity Analysis by HPLC-CAD-HRAMS
This method provides comprehensive information on the purity and impurity profile of DSPE-PEG(2000).
-
Instrumentation: A high-performance liquid chromatography system coupled with a charged aerosol detector (CAD) and a high-resolution accurate mass spectrometer (HRAMS).
-
Sample Preparation: DSPE-mPEG(2000) samples from each vendor are dissolved in absolute ethanol (B145695) to a standard concentration (e.g., 1 mg/mL).[2]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C8 column (e.g., Thermo Scientific™ Hypersil™ GOLD C8, 1.9 µm, 2.1 × 50 mm).[2]
-
Mobile Phase: A gradient of aqueous and organic solvents. For example, a tertiary gradient of (A) 5 mM ammonium (B1175870) formate (B1220265) in water, (B) 5 mM ammonium formate in isopropanol-methanol (70:30, v/v), and (C) isopropanol.[2]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[2]
-
Injection Volume: 1 µL.[2]
-
-
Data Analysis: The CAD provides quantitative information on the relative amounts of the main peak and impurities. The HRAMS provides accurate mass data for the identification of the main component and the characterization of impurities by comparing observed masses to theoretical masses.[2][3]
Structural Confirmation by ¹H and ³¹P NMR
NMR spectroscopy is a powerful tool for the structural characterization of DSPE-PEG(2000).[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the DSPE-PEG(2000) sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR: Provides information on the proton chemical environments, allowing for the confirmation of the DSPE and PEG components. The ratio of the integrals of the PEG protons to the DSPE protons can be used to estimate the average number of PEG repeat units.[5]
-
³¹P NMR: Provides a single peak for the phosphate (B84403) group in DSPE-PEG(2000), confirming its presence and providing information about its chemical environment.[8]
Particle Size and Zeta Potential Analysis by DLS
For applications involving the formation of micelles or liposomes, Dynamic Light Scattering (DLS) is used to characterize the physical properties of the resulting nanoparticles.[8]
-
Instrumentation: A Zetasizer or similar DLS instrument.
-
Sample Preparation: Disperse the DSPE-PEG(2000) in an aqueous buffer (e.g., distilled water or PBS) to form micelles or prepare liposomes using a standard method like thin-film hydration.[9]
-
Measurement:
-
Particle Size: Measures the average hydrodynamic diameter of the nanoparticles.
-
Polydispersity Index (PDI): Indicates the breadth of the particle size distribution.
-
Zeta Potential: Measures the surface charge of the nanoparticles, which is an indicator of their stability in suspension.
-
-
Data Analysis: The instrument software provides the mean particle size, PDI, and zeta potential values.
Conclusion
The quality of DSPE-PEG(2000) can vary considerably between different vendors, which can have a significant impact on the development of drug delivery systems. A comprehensive quality control program that includes advanced analytical techniques such as HPLC-CAD-HRAMS, NMR, and DLS is essential for the thorough characterization of this critical raw material. The experimental data presented here highlights the importance of not relying solely on the vendor's certificate of analysis and the need for in-house verification of the purity, impurity profile, and polydispersity of DSPE-PEG(2000) to ensure the consistency and performance of the final drug product.
References
- 1. PEG2000 DSPE API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to purify DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Quantifying DSPE-PEG(2000) in Formulations
The accurate quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is critical for the development, quality control, and stability testing of various drug delivery systems, including liposomes and lipid nanoparticles (LNPs).[1][2] The concentration of this PEGylated lipid influences key formulation attributes such as particle size, stability, in vivo circulation time, and drug release kinetics.[3][4] This guide provides a comparative analysis of the primary analytical techniques used for DSPE-PEG(2000) quantification, offering experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
Overview of Key Analytical Techniques
The principal methods for quantifying DSPE-PEG(2000) include High-Performance Liquid Chromatography (HPLC) with universal detectors, Nuclear Magnetic Resonance (NMR) Spectroscopy, and colorimetric assays. Each technique offers a unique balance of specificity, sensitivity, throughput, and required instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for lipid analysis.[1] Since DSPE-PEG(2000) lacks a strong UV chromophore, universal detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are employed for quantification.[5][6] These detectors are mass-dependent and provide a response for non-volatile analytes, making them ideal for lipids.[1][7] Reversed-phase chromatography on a C18 column is typically used to separate DSPE-PEG(2000) from other lipid components in the formulation.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides both qualitative and quantitative information.[9][10] For DSPE-PEG(2000), ¹H NMR is particularly useful, as the repeating ethylene (B1197577) oxide units of the PEG chain produce a distinct, high-intensity signal at approximately 3.6-3.8 ppm, which can be integrated for quantification against an internal or external standard.[11][12] ³¹P NMR can also be used to quantify phospholipid components.[13][14]
-
Colorimetric Assays: Colorimetric methods offer a simpler, high-throughput alternative, though they are often less specific. Assays like the sulfo-phospho-vanillin (SPV) method can quantify total lipids but cannot distinguish between DSPE-PEG(2000) and other lipids in a formulation.[15] More specific assays for PEG exist, which typically involve forming a colored complex (e.g., with barium iodide), and can be adapted for PEGylated lipids. These methods are advantageous for rapid screening but may suffer from interference from other formulation components.[16]
Quantitative Performance Comparison
The selection of an analytical method is often driven by its quantitative performance. The table below summarizes key metrics for the discussed techniques based on published data.
| Feature | HPLC-ELSD/CAD | NMR Spectroscopy | Colorimetric Assay (General Lipid) |
| Primary Information | Separation and quantification of individual lipid species.[1] | Structural confirmation and absolute/relative quantification.[10][13] | Total lipid or total PEG quantification.[15][16] |
| Specificity | High (Separates components before detection).[8] | High (Specific resonance frequencies for molecular structures).[12] | Low to Moderate (Prone to interference from other lipids/polymers).[9] |
| Linearity (R²) | ≥ 0.997[8] | Excellent[13] | Good |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg[8]; ~100 µM for DMG-PEG2000[6] | ~1-10 µmol range[13] | Method Dependent |
| Precision (RSD) | < 5%[8] | < 5%[13] | Variable |
| Accuracy (Recovery) | 92.9% - 108.5%[8] | High (Average error ~5%)[13] | Variable |
| Throughput | Moderate[17] | Low to Moderate[17] | High[15] |
Experimental Workflows and Logical Relationships
Visualizing the workflow for each analytical method can help in understanding the required steps from sample to result.
Caption: Workflow for DSPE-PEG(2000) quantification using HPLC-ELSD/CAD.
Caption: Workflow for DSPE-PEG(2000) quantification using ¹H NMR Spectroscopy.
Detailed Experimental Protocols
Method 1: Reversed-Phase HPLC with ELSD/CAD
This method is adapted from established protocols for lipid quantification in nanoparticle formulations.[1][6][8]
1. Materials and Reagents:
-
DSPE-PEG(2000) standard (Avanti Polar Lipids or equivalent)
-
HPLC-grade Methanol (B129727), Acetonitrile, and Water
-
Ammonium Acetate or Formic Acid (for mobile phase)
-
Lipid formulation sample
2. Standard Preparation:
-
Prepare a stock solution of DSPE-PEG(2000) standard in methanol at 1 mg/mL.
-
Generate a series of calibration standards (e.g., 5-500 µg/mL) by diluting the stock solution with the initial mobile phase solvent mixture.
3. Sample Preparation:
-
Disrupt the liposomal/nanoparticle formulation by adding at least 9 volumes of methanol to 1 volume of the aqueous sample. Vortex thoroughly to ensure complete dissolution of lipids.
-
Centrifuge to pellet any insoluble excipients, if necessary.
-
Dilute the supernatant with the mobile phase to a concentration expected to fall within the calibration range.
4. HPLC-ELSD/CAD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1][8]
-
Mobile Phase A: Water with 10 mM Ammonium Acetate or 0.1% Formic Acid.
-
Mobile Phase B: Methanol/Acetonitrile (e.g., 60:40 v/v) with the same additive concentration.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-25 min: Hold at 100% B
-
25.1-30 min: Return to 80% B (re-equilibration)
-
-
Detector (ELSD/CAD):
-
Nebulizer Temperature: 40-50°C
-
Evaporation/Drift Tube Temperature: 60-80°C
-
Gas Flow (Nitrogen): 1.5 - 2.0 L/min
-
5. Data Analysis:
-
Integrate the peak corresponding to DSPE-PEG(2000).
-
Plot a calibration curve of log(peak area) versus log(concentration) for the standards.
-
Determine the concentration of DSPE-PEG(2000) in the sample by interpolating its peak area onto the calibration curve.
Method 2: Quantitative ¹H NMR Spectroscopy
This protocol is based on the principles of quantitative NMR (qNMR) for lipid analysis.[10][13]
1. Materials and Reagents:
-
DSPE-PEG(2000) standard
-
Deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD)
-
Internal Standard (IS): A compound with a known concentration and a simple, non-overlapping proton signal (e.g., maleic acid, dimethyl sulfone).
2. Standard Preparation:
-
Accurately weigh a known amount of DSPE-PEG(2000) standard and the internal standard into an NMR tube.
-
Dissolve in a precise volume of the deuterated solvent.
3. Sample Preparation:
-
Transfer a known volume or mass of the lipid formulation into a vial and lyophilize to remove water.
-
Accurately weigh a known amount of the internal standard and add it to the vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.
4. NMR Acquisition:
-
Spectrometer: 400 MHz or higher.[14]
-
Experiment: Standard ¹H NMR pulse sequence.
-
Key Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
5. Data Analysis:
-
Apply Fourier transform and phase correction to the acquired FID.
-
Integrate the characteristic signal for the PEG chain of DSPE-PEG(2000) (a large singlet at ~3.6-3.8 ppm).[11]
-
Integrate the signal for the internal standard.
-
Calculate the amount of DSPE-PEG(2000) using the following formula:
Amount (DSPE-PEG) = [ (Area_PEG / N_PEG) / (Area_IS / N_IS) ] * (Mass_IS / MW_IS) * MW_DSPE-PEG
Where:
-
Area = Integrated peak area
-
N = Number of protons giving rise to the signal
-
Mass = Mass of the standard
-
MW = Molecular weight
-
References
- 1. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 4. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Secondary ions mass spectrometric method for assessing surface density of pegylated liposomal nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to determine the concentration of DSPE - PEG2000 in a solution? - Blog [shochem.com]
- 10. login.medscape.com [login.medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A convenient method for the relative and absolute quantification of lipid components in liposomes by 1H- and 31P NMR-spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rapid quantitative analysis of lipids using a colorimetric method in a microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to DSPE-PEG(2000) Conjugation: Amine vs. Carboxyl vs. Maleimide
In the realm of targeted drug delivery and nanomedicine, the functionalization of liposomes and nanoparticles with targeting ligands is paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG(2000)) is a cornerstone of these systems, providing a hydrophilic shield that prolongs circulation time. The choice of the terminal functional group on the PEG chain—typically amine, carboxyl, or maleimide (B117702)—dictates the strategy for conjugating biomolecules and significantly impacts the efficiency, stability, and ultimately, the in vivo performance of the nanocarrier. This guide provides an objective comparison of DSPE-PEG(2000)-Amine, -Carboxyl, and -Maleimide to aid researchers, scientists, and drug development professionals in selecting the optimal conjugation chemistry for their applications.
At a Glance: A Comparative Overview
The fundamental difference between these three DSPE-PEG(2000) derivatives lies in their reactive targets and the resulting covalent bond. DSPE-PEG(2000)-Maleimide is highly specific for sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides. In contrast, DSPE-PEG(2000)-Amine and -Carboxyl are typically used in tandem, reacting with each other through the use of activating agents to form a stable amide bond.
| Feature | DSPE-PEG(2000)-Amine | DSPE-PEG(2000)-Carboxyl | DSPE-PEG(2000)-Maleimide |
| Primary Target | Carboxyl groups (-COOH) | Primary amines (-NH2) | Sulfhydryl/Thiol groups (-SH) |
| Common Coupling Chemistry | EDC/NHS chemistry | EDC/NHS chemistry | Michael Addition |
| Resulting Bond | Amide (-CO-NH-) | Amide (-CO-NH-) | Thioether (-S-) |
| Reaction pH | 7.2 - 8.5[1] | 4.5 - 6.0 (activation), 7.2 - 8.5 (coupling)[2][3] | 6.5 - 7.5[1][4] |
| Specificity | Moderate to High | Moderate to High | High[1] |
| Bond Stability | Very High[1] | Very High[5] | High (can be susceptible to retro-Michael reaction)[6][7] |
| Conjugation Efficiency | Dependent on conditions | Dependent on conditions | Often high (>95% reported)[8] |
Conjugation Chemistries: A Deeper Dive
DSPE-PEG(2000)-Amine and -Carboxyl: The Workhorse of Amide Bond Formation
The conjugation of molecules to DSPE-PEG(2000)-Amine or -Carboxyl almost invariably involves the formation of a stable amide bond. This is most commonly achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9]
In this two-step process, EDC first activates the carboxyl group of DSPE-PEG(2000)-Carboxyl to form a highly reactive O-acylisourea intermediate.[10] This intermediate can then react with NHS to create a more stable amine-reactive NHS ester.[2] This NHS ester is then reacted with the primary amine of DSPE-PEG(2000)-Amine (or an amine-containing ligand) to form the final amide bond.[9] This same principle applies when conjugating a carboxyl-containing ligand to DSPE-PEG(2000)-Amine. The primary advantage of this method is the high stability of the resulting amide bond.[1] However, the reaction can be less specific than maleimide chemistry as primary amines are often abundant on the surface of proteins (e.g., lysine (B10760008) residues).[1]
DSPE-PEG(2000)-Maleimide: Precision Targeting of Thiols
DSPE-PEG(2000)-Maleimide offers a highly specific approach to bioconjugation by targeting sulfhydryl (thiol) groups.[4] This functionality is particularly valuable for conjugating proteins and peptides via their cysteine residues. The reaction, a Michael addition, proceeds readily at neutral pH (6.5-7.5) and results in the formation of a stable thioether bond.[11]
The high specificity of the maleimide-thiol reaction minimizes the random modification of biomolecules, which is a potential issue with amine-reactive chemistries.[1] However, the stability of the resulting thioether linkage can be a concern. The initial succinimidyl thioether can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the physiological environment.[6][7] This reaction is a competing process with the hydrolysis of the maleimide ring, which can stabilize the conjugate.[12]
Experimental Performance: A Head-to-Head Comparison
A direct comparison of immunoliposomes for siRNA delivery found that those prepared using DSPE-PEG-Maleimide were more effective at gene silencing than those prepared with DSPE-PEG-Carboxyl.[13] The study attributed this to greater cellular uptake of the maleimide-conjugated liposomes.[13] The luciferase gene silencing efficiency of the maleimide-linked formulation was approximately three-fold higher than the carboxyl-linked one.[13]
Quantitative studies on conjugation efficiency have shown that maleimide-thiol reactions can be highly efficient, with one study reporting a conjugation yield of 96% for a peptide to DSPE-PEG-Maleimide.[8] While EDC/NHS chemistry is robust, its efficiency can be more variable and highly dependent on reaction conditions, including pH and the presence of competing nucleophiles.
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of a Protein to DSPE-PEG(2000)-Carboxyl
Materials:
-
DSPE-PEG(2000)-Carboxyl
-
Protein with primary amine groups
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of DSPE-PEG(2000)-Carboxyl:
-
Dissolve DSPE-PEG(2000)-Carboxyl in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the DSPE-PEG-Carboxyl solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.
-
Alternatively, purify the activated DSPE-PEG-Carboxyl from excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Add the protein to the activated DSPE-PEG-Carboxyl solution. A molar ratio of 1:1 is a common starting point, but this may need to be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis or size exclusion chromatography.
-
Protocol 2: Maleimide-Thiol Conjugation of a Thiolated Antibody to DSPE-PEG(2000)-Maleimide
Materials:
-
DSPE-PEG(2000)-Maleimide
-
Thiolated antibody (or other thiol-containing molecule)
-
Conjugation Buffer: PBS, pH 6.5-7.5, degassed
-
Quenching Solution: 1 M cysteine or β-mercaptoethanol
-
Desalting column
Procedure:
-
Preparation of Thiolated Antibody (if necessary):
-
If the antibody does not have free thiols, they can be introduced by reducing disulfide bonds with a reagent like TCEP (tris(2-carboxyethyl)phosphine) or by modifying primary amines with a thiolating agent like Traut's reagent.
-
-
Conjugation Reaction:
-
Dissolve the thiolated antibody in the degassed Conjugation Buffer.
-
Dissolve DSPE-PEG(2000)-Maleimide in the same buffer (or a compatible organic solvent like DMSO at a low percentage) and add it to the antibody solution. A 10 to 20-fold molar excess of the maleimide reagent is a typical starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate from unreacted materials using a desalting column or other appropriate chromatography method.
-
Logical Relationships in Conjugation Strategy
The choice of conjugation chemistry is a critical decision point in the development of targeted nanomedicines. The following diagram illustrates the logical flow for selecting the appropriate DSPE-PEG(2000) derivative based on the available functional groups on the ligand of interest.
Conclusion
The selection of DSPE-PEG(2000)-Amine, -Carboxyl, or -Maleimide for conjugation is a critical step in the design of functionalized nanocarriers. DSPE-PEG-Maleimide offers high specificity and efficiency for thiol-containing molecules, making it an excellent choice for site-specific conjugation to proteins and peptides. However, the potential for retro-Michael reactions warrants careful consideration of the conjugate's stability in the intended biological environment. The combination of DSPE-PEG-Amine and -Carboxyl, facilitated by EDC/NHS chemistry, provides a robust and versatile method for forming highly stable amide bonds, although with potentially lower specificity compared to the maleimide approach. Ultimately, the choice of conjugation chemistry should be guided by the specific characteristics of the ligand, the desired level of control over the conjugation site, and the required stability of the final conjugate for the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. encapsula.com [encapsula.com]
- 3. EP2566845A1 - Conjugation reactions - Google Patents [patents.google.com]
- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 5. Nanopartz All About EDC Chemistry with Gold Nanoparticles [nanopartz.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06075K [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nanocs.net [nanocs.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Circulation of Liposomes: The Impact of PEG Length
For researchers, scientists, and drug development professionals, the engineering of long-circulating nanocarriers is a cornerstone of effective drug delivery. Among the various strategies, PEGylation—the attachment of polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes—stands out as a widely adopted method to prolong their systemic circulation time. The length of the PEG chain is a critical parameter that can significantly influence the pharmacokinetic profile of these nanocarriers. This guide provides an objective comparison of the in vivo circulation time of liposomes functionalized with different PEG lengths, supported by experimental data and detailed methodologies.
The "stealth" properties conferred by PEGylation are attributed to the formation of a hydrophilic layer on the liposome (B1194612) surface, which sterically hinders the adsorption of opsonin proteins. This opsonization process would otherwise mark the liposomes for rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. Consequently, by varying the molecular weight of the PEG chain, one can modulate the density and thickness of this protective layer, thereby fine-tuning the circulation half-life of the liposomal drug delivery system.
Comparative Analysis of In Vivo Circulation Time
The following table summarizes key pharmacokinetic parameters for liposomes with varying PEG chain lengths, compiled from several preclinical studies. These studies highlight a general trend: increasing the PEG molecular weight enhances circulation time.
| Liposome Formulation | PEG Molecular Weight (Da) | Animal Model | Circulation Half-life (t½) | Area Under the Curve (AUC) | Clearance (CL) | Reference Study |
| Conventional Liposome | 0 | Mice | 13 min | - | - | [Hou, et al., 1996][1] |
| PEGylated Liposome | 2000 | Mice | 21 min | - | - | [Hou, et al., 1996][1] |
| PEGylated Liposome | 5000 | Mice | 75 min | - | - | [Hou, et al., 1996][1] |
| Conventional Liposome (CPT-loaded) | 0 | - | 2.1 h | 12.8 µg·h/mL | 38.8 mL/h/kg | [Khan, et al., 2022][2] |
| PEGylated Liposome (CPT-loaded) | 2000 | - | 4.3 h | 48.7 µg·h/mL | 10.3 mL/h/kg | [Khan, et al., 2022][2] |
| PEGylated Liposome (CPT-loaded) | 5000 | - | 5.9 h | 66.1 µg·h/mL | 7.57 mL/h/kg | [Khan, et al., 2022][2] |
| pH-sensitive Liposome (Non-PEGylated) | 0 | Healthy Mice | 118.3 min | - | - | [de Oliveira, et al., 2017][3] |
| pH-sensitive Liposome | 2000 | Healthy Mice | 160.0 min | - | - | [de Oliveira, et al., 2017][3] |
| pH-sensitive Liposome | 1000/5000 (mixture) | Healthy Mice | 125.3 min | - | - | [de Oliveira, et al., 2017][3] |
Note: Direct comparison between studies should be made with caution due to variations in liposome composition, size, lipid dose, and animal models.
As the data indicates, a clear trend emerges: the circulation half-life of liposomes is extended as the molecular weight of the conjugated PEG increases. For instance, one study demonstrated a nearly six-fold increase in half-life when moving from non-PEGylated liposomes to those with PEG-5000.[1] Similarly, another study encapsulating the anticancer drug camptothecin (B557342) (CPT) showed a significant increase in both half-life and AUC, coupled with a decrease in clearance, for PEG-5000 liposomes compared to PEG-2000 and conventional liposomes.[2] It is also noteworthy that the lipid composition of the liposome itself plays a crucial role in the overall pharmacokinetic profile.[3]
Experimental Protocols
To ensure the reproducibility and validity of in vivo circulation studies, a well-defined experimental protocol is essential. Below is a representative methodology synthesized from common practices in the field.
Preparation and Characterization of PEGylated Liposomes
-
Materials : High-purity phospholipids (B1166683) (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and DSPE conjugated with PEG of different molecular weights (e.g., DSPE-PEG1000, DSPE-PEG2000, DSPE-PEG5000) are required.[3] For tracking purposes, a radiolabeled lipid (e.g., ³H-cholesteryl hexadecyl ether) or a fluorescent lipid marker is incorporated.
-
Liposome Formulation : The thin-film hydration method is commonly employed.[4]
-
The lipids and the PEG-lipid conjugate are dissolved in a suitable organic solvent (e.g., chloroform).
-
The solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids.
-
The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles of a specific size.
-
-
Characterization :
-
Size and Polydispersity Index (PDI) : Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential : Measured to assess the surface charge of the liposomes.
-
Encapsulation Efficiency : If a drug is encapsulated, its concentration is determined by methods like UV-Vis spectroscopy or HPLC after separating the free drug from the liposomes.[4]
-
In Vivo Circulation Study
-
Animal Model : Typically, mice (e.g., BALB/c) or rats are used.[5] Animals are acclimatized for at least one week before the experiment.
-
Administration : The liposomal formulations are administered intravenously (i.v.) via the tail vein.
-
Blood Sampling : At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection, blood samples are collected from the retro-orbital sinus or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Quantification of Circulating Liposomes :
-
Radiolabeling : The radioactivity in the blood samples is measured using a liquid scintillation counter. The results are expressed as a percentage of the injected dose per milliliter of blood (%ID/mL).
-
Fluorescence Labeling : The concentration of the fluorescently labeled liposomes in plasma is determined using a fluorescence spectrophotometer or by HPLC with a fluorescence detector after extraction of the fluorescent lipid from the plasma.[6][7]
-
Pharmacokinetic Analysis
The blood concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as circulation half-life (t½), area under the plasma concentration-time curve (AUC), and clearance (CL).
Visualizing the Process and Principles
To better illustrate the experimental workflow and the underlying principles of PEGylation, the following diagrams are provided.
References
- 1. [Effect of membrane modification by PEG on prolongation of circulation time of liposomes in blood in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes as “Trojan Horses” in Cancer Treatment: Design, Development, and Clinical Applications [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Quantification of a Fluorescent Lipid DOPE-NBD by an HPLC Method in Biological Tissue: Application to Study Liposomes' Uptake by Human Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Lipopeptides Using High-performance Liquid Chromatography with Fluorescence Detection after Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Evaluating Lot-to-Lot Variability of DSPE-PEG(2000) Raw Material
For researchers, scientists, and professionals in drug development, ensuring the consistency of raw materials is paramount to the reproducibility and efficacy of therapeutic formulations. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a critical excipient in many drug delivery systems, particularly in lipid-based nanoparticles such as liposomes, where it contributes to stability and prolonged circulation times.[1][2] However, inherent variability between different lots of DSPE-PEG(2000) can significantly impact the physicochemical properties and in vivo performance of the final drug product.[3][4] This guide provides a framework for evaluating the lot-to-lot variability of DSPE-PEG(2000) raw material, complete with experimental data and detailed protocols.
The Critical Impact of DSPE-PEG(2000) Variability
DSPE-PEG(2000) is a complex molecule composed of a lipid anchor (DSPE) and a hydrophilic polymer chain (PEG). Variations in the manufacturing process can lead to differences in:
-
Purity Profile: The presence of impurities, such as unreacted starting materials or side products, can alter the performance and safety of the final formulation.[3][5]
-
PEG Chain Length and Polydispersity: The distribution of PEG chain lengths (polydispersity) and the average molecular weight can affect the steric hindrance properties of the PEG layer, influencing nanoparticle size, stability, and interaction with biological systems.[3][4][6]
-
Functional Group Integrity: For functionalized DSPE-PEG(2000) (e.g., with amine or maleimide (B117702) groups for conjugation), the integrity and accessibility of these groups are crucial for subsequent modification steps.[7][8]
Failure to adequately characterize and control this variability can lead to inconsistent batch-to-batch performance, affecting drug encapsulation, release kinetics, and ultimately, therapeutic outcomes.[9][10]
Comparative Analysis of DSPE-PEG(2000) Lots
A comprehensive evaluation of DSPE-PEG(2000) lots should involve a battery of analytical techniques to assess key quality attributes. The following table summarizes critical parameters and typical results obtained from the analysis of different lots.
| Parameter | Analytical Method | Lot A | Lot B | Lot C (Alternative Supplier) | Significance of Variation |
| Purity (AUC %) | HPLC-CAD | 98.5% | 99.2% | 97.8% | Higher purity indicates fewer impurities that could affect formulation stability and toxicity.[3] |
| Average Molecular Weight (Da) | HRAMS | ~2750 | ~2800 | ~2730 | Affects the thickness of the PEG stealth layer, influencing circulation time and cellular uptake.[3][4] |
| Polydispersity Index (PDI) | HRAMS | 1.01 | 1.02 | 1.03 | A lower PDI indicates a more uniform PEG chain length, leading to more consistent nanoparticle properties.[3] |
| Major Impurities | LC-MS/MS | DSPE, PEG-OH | DSPE | DSPE, Oxidized Species | Identification of impurities is crucial for understanding potential degradation pathways and formulation instability.[3][5] |
| 1H-NMR | NMR Spectroscopy | Conforms to Structure | Conforms to Structure | Conforms to Structure | Confirms the chemical identity and integrity of the DSPE and PEG components.[5][11] |
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of DSPE-PEG(2000) lots.
Purity and Impurity Profiling by HPLC with Charged Aerosol Detection (CAD) and High-Resolution Mass Spectrometry (HRAMS)
This method provides quantitative information on the purity of DSPE-PEG(2000) and allows for the identification of impurities.[3][4]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a CAD detector and an HRAMS instrument.
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a volatile modifier (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727)/isopropanol mixture).
-
Sample Preparation: Dissolve the DSPE-PEG(2000) sample in a suitable solvent, such as methanol or chloroform, to a known concentration.
-
Data Analysis: The CAD provides a near-uniform response for non-volatile analytes, allowing for accurate quantification of the main peak and any impurities. The HRAMS provides accurate mass measurements for the identification of the parent molecule and any co-eluting impurities.
Molecular Weight and Polydispersity Analysis by HRAMS
HRAMS is a powerful tool for determining the molecular weight distribution of the PEG chain.[3][4]
-
Instrumentation: A high-resolution mass spectrometer capable of resolving the isotopic distribution of the polymer.
-
Sample Preparation: The sample can be introduced via direct infusion or coupled with an LC system.
-
Data Analysis: The mass spectrum will show a distribution of peaks, each corresponding to a different number of ethylene (B1197577) glycol repeat units. The average molecular weight and polydispersity index (PDI) can be calculated from this distribution.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the DSPE-PEG(2000) molecule.[5][11]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the DSPE-PEG(2000) sample in a deuterated solvent (e.g., chloroform-d (B32938) or methanol-d4).
-
Data Analysis: The 1H-NMR spectrum will show characteristic peaks for the fatty acid chains of DSPE, the glycerol (B35011) backbone, the phosphoethanolamine headgroup, and the ethylene glycol repeat units of the PEG chain. The relative integration of these peaks can be used to confirm the structure and estimate the average number of PEG units.
Visualization of Workflows and Concepts
To aid in the understanding of the evaluation process and the impact of DSPE-PEG(2000) variability, the following diagrams are provided.
Conclusion
A thorough evaluation of the lot-to-lot variability of DSPE-PEG(2000) is a critical step in ensuring the quality and consistency of lipid-based drug delivery systems. By implementing a robust analytical testing program that includes techniques such as HPLC-CAD/HRAMS and NMR, researchers and developers can identify and control for variations in purity, molecular weight, and impurity profiles. This proactive approach to raw material characterization will ultimately lead to more reproducible manufacturing processes and more reliable therapeutic products.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 9. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: DSPE-PEG(2000) in Liposomes vs. Polymeric Micelles for Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a nanocarrier is a critical decision that profoundly impacts a drug's efficacy and safety profile. Among the most utilized nanocarriers are liposomes and polymeric micelles, both of which frequently incorporate 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) for its "stealth" properties that enhance systemic circulation time. This guide provides an objective, data-driven comparison of the performance of DSPE-PEG(2000) in these two distinct platforms, offering insights into their respective strengths and weaknesses to inform your selection process.
This comparison guide delves into key performance indicators, including physicochemical properties, drug loading capacity, encapsulation efficiency, stability, and drug release kinetics. The information presented is a synthesis of findings from multiple studies to provide a broad perspective. For a direct comparison, data for the widely studied anticancer drug, doxorubicin, is highlighted where available.
At a Glance: Key Performance Characteristics
DSPE-PEG(2000)-formulated liposomes and polymeric micelles present distinct advantages depending on the therapeutic goal and the nature of the encapsulated drug. Liposomes, with their aqueous core and lipid bilayer, can carry both hydrophilic and hydrophobic drugs, while the hydrophobic core of polymeric micelles is primarily suited for poorly water-soluble compounds.
Quantitative Performance Comparison
The following tables summarize the typical quantitative performance parameters for liposomes and polymeric micelles formulated with DSPE-PEG(2000). It is important to note that these values can vary significantly based on the specific lipid or polymer composition, the encapsulated drug, and the preparation method used.
Table 1: Physicochemical Properties
| Property | DSPE-PEG(2000) Liposomes | DSPE-PEG(2000) Polymeric Micelles |
| Size (diameter) | 80 - 200 nm | 10 - 100 nm |
| Morphology | Spherical vesicles with an aqueous core enclosed by a lipid bilayer | Core-shell structure with a hydrophobic core and a hydrophilic PEG shell |
| Surface Charge (Zeta Potential) | Typically neutral to slightly negative | Typically neutral to slightly negative |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | DSPE-PEG(2000) Liposomes | DSPE-PEG(2000) Polymeric Micelles |
| Drug Loading Capacity (% w/w) | Generally 1 - 10% | Generally 1 - 25% |
| Encapsulation Efficiency (%) | >90% for some drugs (e.g., doxorubicin)[1] | 49% for doxorubicin, can be higher for other drugs (e.g., ~77.5% for ridaforolimus)[1] |
| Suitable Drug Types | Hydrophilic and hydrophobic | Primarily hydrophobic |
Table 3: Stability and Release Kinetics
| Parameter | DSPE-PEG(2000) Liposomes | DSPE-PEG(2000) Polymeric Micelles |
| In Vitro Stability | Good; can retain >90% of encapsulated drug over 24 hours in PBS[1] | Good; stable in solution with low critical micelle concentration (CMC) |
| In Vivo Stability | Enhanced circulation time due to PEGylation | Enhanced circulation time due to PEGylation |
| Drug Release Profile | Biphasic or sustained release, tunable by lipid composition | Generally sustained release, can be designed for triggered release |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are common protocols for the preparation and characterization of DSPE-PEG(2000)-containing liposomes and polymeric micelles.
Preparation of DSPE-PEG(2000) Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: A mixture of lipids, including the primary phospholipid (e.g., DSPC or HSPC), cholesterol, and DSPE-PEG(2000) in a desired molar ratio, are dissolved in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Preparation of DSPE-PEG(2000) Polymeric Micelles (Solvent Evaporation Method)
-
Polymer and Drug Dissolution: DSPE-PEG(2000) and the hydrophobic drug are co-dissolved in a suitable organic solvent (e.g., chloroform, methanol, or acetone).
-
Solvent Evaporation: The organic solvent is removed under vacuum or by gentle heating, leaving a thin film of the polymer and drug mixture.
-
Hydration and Micelle Formation: The film is hydrated with an aqueous solution (e.g., water or buffer) and stirred or sonicated. The amphiphilic DSPE-PEG(2000) molecules self-assemble into micelles, encapsulating the hydrophobic drug within their core.
-
Purification: The micellar solution may be filtered to remove any non-incorporated drug or large aggregates.
Characterization Methods
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter, size distribution (polydispersity index, PDI), and zeta potential of the nanoparticles.
-
Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM is employed to visualize the shape and structure of the liposomes and micelles.
-
Encapsulation Efficiency and Drug Loading: These parameters are determined by separating the unencapsulated drug from the nanocarriers (e.g., by dialysis, size exclusion chromatography, or ultrafiltration) and quantifying the amount of drug in the nanocarrier fraction using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The following equations are used:
-
Encapsulation Efficiency (%) = (Mass of drug in nanocarriers / Total mass of drug used) x 100
-
Drug Loading (%) = (Mass of drug in nanocarriers / Total mass of nanocarriers) x 100
-
-
In Vitro Drug Release: The release profile of the encapsulated drug is typically assessed using a dialysis method. The nanocarrier formulation is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a release medium (e.g., PBS at 37°C). Aliquots of the medium are withdrawn at different time points and the drug concentration is measured.
Visualizing the Decision-Making Process
The choice between liposomes and polymeric micelles is multifaceted. The following diagram illustrates a logical workflow to guide this selection process based on key drug properties and therapeutic objectives.
Caption: Decision workflow for selecting between liposomes and polymeric micelles.
Signaling Pathways and Experimental Workflows
The enhanced permeability and retention (EPR) effect is a key passive targeting mechanism for both DSPE-PEG(2000)-containing liposomes and micelles in cancer therapy. The following diagram illustrates this process.
Caption: The EPR effect pathway for nanocarrier-based drug delivery to tumors.
Conclusion
Both DSPE-PEG(2000)-modified liposomes and polymeric micelles are powerful tools in the drug delivery arsenal, each with a distinct set of characteristics. Liposomes offer versatility for encapsulating a broader range of drugs and can achieve very high encapsulation efficiencies for certain molecules. Polymeric micelles, on the other hand, are particularly adept at solubilizing hydrophobic drugs and their smaller size may offer advantages in tumor penetration. The optimal choice depends on a careful consideration of the drug's properties, the desired pharmacokinetic profile, and the specific therapeutic application. This guide provides a foundational framework and the necessary experimental context to aid researchers in making an informed decision for their drug development endeavors.
References
Safety Operating Guide
Navigating the Disposal of Peg(2000)-dspe: A Procedural Guide
For researchers and scientists engaged in drug development, the safe and compliant disposal of laboratory chemicals is a critical aspect of operational integrity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Peg(2000)-dspe (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]), a common PEGylated lipid in nanoparticle formulations. Adherence to these protocols is essential for ensuring laboratory safety and environmental responsibility.
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, proper disposal procedures should still be followed to maintain a safe laboratory environment and comply with institutional and local regulations.
Key Chemical and Safety Data
For quick reference, the following table summarizes essential information for this compound.
| Identifier | Value |
| CAS Number | 247925-28-6[1] |
| Molecular Formula | C45H87NNaO11P (example) |
| GHS Hazard Class | Not a hazardous substance or mixture[1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat |
Procedural Workflow for Disposal
The following protocol outlines the recommended methodology for the disposal of this compound from a laboratory setting. This procedure is designed to mitigate risks and ensure compliance with standard safety practices.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound waste, ensure that appropriate PPE is worn, including safety goggles with side shields, nitrile or other chemical-resistant gloves, and a laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect uncontaminated solid this compound waste (e.g., powder from spills, weighing paper) in a designated, clearly labeled, and sealed container. The container should be compatible with the chemical and prevent leakage.
-
Liquid Waste: For solutions containing this compound, the disposal route depends on the solvent and any other dissolved substances.
-
Aqueous Solutions: If this compound is dissolved in a non-hazardous aqueous buffer, and if permitted by your institution's environmental health and safety (EHS) department, small quantities may be eligible for sanitary sewer disposal with copious amounts of water. Always consult and adhere to your local and institutional regulations before any sewer disposal.
-
Organic Solvents: If dissolved in an organic solvent (e.g., chloroform), the waste must be collected in a designated hazardous waste container for organic solvents. Do not mix with aqueous waste.
-
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, or gloves, should be collected in a designated solid waste container.
3. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" or "1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]".
-
If in a solution, list all components and their approximate concentrations.
-
Ensure the label includes the date of waste generation and the responsible researcher's name.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Ensure containers are sealed to prevent spills or evaporation.
5. Final Disposal:
-
Arrange for the collection of the waste by your institution's EHS or a licensed waste disposal contractor.
-
Do not dispose of solid this compound or its containers in the regular trash unless explicitly permitted by your institution's guidelines for non-hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.
Caption: Disposal workflow for this compound waste.
This guide is intended to provide a framework for the safe disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific waste disposal policies and procedures, as well as local and national regulations, to ensure full compliance and safety.
References
Safeguarding Your Research: A Guide to Handling PEG(2000)-DSPE
Researchers and scientists working with PEG(2000)-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) must prioritize safety to ensure personal well-being and maintain the integrity of their experiments. This guide provides essential safety and logistical information for the proper handling and disposal of this compound and its derivatives. While many forms of this compound are not classified as hazardous, it is crucial to consult the specific Safety Data Sheet (SDS) for the particular product in use, as hazards can vary depending on the chemical modifications.[1][2]
Personal Protective Equipment (PPE)
The consistent recommendation across various supplier safety data sheets is to adhere to standard laboratory safety practices. This includes the use of appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from potential splashes or contact with dust.[1][3] |
| Hand Protection | Protective gloves | To prevent skin contact. The glove material should be impermeable and resistant to the product.[1][3] |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | Suitable respirator | Recommended when dust or aerosols are generated.[1][3] |
It is important to note that for some derivatives, such as DSPE-PEG2000-Maleimide, there are identified hazards including skin and eye irritation, and it may cause respiratory irritation if inhaled.[2] In such cases, adherence to the recommended PPE is critical.
Handling and Storage
Proper handling and storage are vital to maintain the quality of this compound and to prevent accidents.
Operational Guidelines:
| Procedure | Recommendation |
| Handling | Avoid inhalation, and contact with eyes and skin.[1][2][3] Use in a well-ventilated area or with appropriate exhaust ventilation.[1][2][3] Avoid the formation of dust and aerosols.[1][2][3] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1][3] Recommended storage temperatures are often -20°C.[4] Protect from direct sunlight and sources of ignition.[1][3] |
First Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[1][2] |
| Skin Contact | Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing.[1][2] |
| Eye Contact | Immediately flush eyes with large amounts of water, and ensure eyelids are held open. Remove contact lenses if present and easy to do so.[1][2] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting.[1][2] |
In all cases of exposure, seek medical attention.[1][2]
Spill and Disposal Procedures
Proper containment and disposal are necessary to prevent environmental contamination and ensure a safe laboratory environment.
Spill and Disposal Plan:
| Action | Procedure |
| Spill Containment | For solutions, absorb with a liquid-binding material like diatomite. For solids, pick up mechanically. |
| Cleaning | Decontaminate surfaces and equipment, for example, by scrubbing with alcohol.[1] |
| Disposal | Dispose of contaminated material according to local, state, and federal regulations. Do not allow the substance to enter sewers or water systems. |
Procedural Workflow for Handling this compound
To visualize the lifecycle of handling this compound in a laboratory setting, the following workflow diagram outlines the key stages from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
This guide is intended for informational purposes and should be supplemented with the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product being used.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
